(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
Description
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Properties
IUPAC Name |
(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCZKSVDMXYQHR-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine: A Chiral Building Block for Advanced Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine, a fluorinated chiral amine of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, strategic importance in medicinal chemistry, and representative synthetic approaches.
Core Chemical Identity
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is a chiral primary amine distinguished by the presence of both a difluoromethyl group and a fluorine atom on the phenyl ring. This unique substitution pattern imparts specific steric and electronic properties that are highly valuable in the design of novel therapeutic agents.
| Property | Value | Source(s) |
| CAS Number | 1389852-29-2 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀F₃N | [1][2][4][5] |
| Molecular Weight | 189.18 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| SMILES | CN | [4] |
| InChI Key | QDCZKSVDMXYQHR-RXMQYKEDSA-N | [2][3] |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [2][6] |
Structure:
Caption: 2D structure of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine.
Strategic Importance in Medicinal Chemistry
The incorporation of fluorine-containing moieties is a well-established strategy in modern drug discovery to enhance the pharmacological profile of lead compounds. The presence of both a fluorine atom and a difluoromethyl group in (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine offers several potential advantages:
-
Modulation of Physicochemical Properties: Fluorine is the most electronegative element and can significantly alter the electronic properties of a molecule. The difluoromethyl group, in particular, is a lipophilic bioisostere of a hydroxyl or thiol group, which can improve membrane permeability and metabolic stability.[7] This dual fluorination can fine-tune properties such as pKa, lipophilicity (logP), and hydrogen bonding capacity, which are critical for oral bioavailability and target engagement.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life and a reduced potential for the formation of reactive metabolites.
-
Improved Target Binding and Selectivity: The introduction of fluorine can lead to more favorable interactions with the target protein through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. The specific stereochemistry of the (R)-enantiomer is often crucial for achieving high-affinity and selective binding to the desired biological target.
-
Increased Bioavailability: By enhancing metabolic stability and membrane permeability, the incorporation of this fluorinated amine can lead to improved oral bioavailability, a key parameter in the development of orally administered drugs.
The trifluoromethyl group, a close chemical relative of the difluoromethyl group, is a common feature in many FDA-approved drugs, highlighting the value of such fluorinated motifs in successful drug design.[8]
Synthetic Approaches
A representative and highly effective approach for the synthesis of chiral α-difluoromethyl amines involves the nucleophilic difluoromethylation of an N-sulfinylimine, followed by deprotection. This strategy leverages a chiral auxiliary to control the stereochemical outcome of the reaction.
Representative Synthetic Workflow:
Caption: General synthetic workflow for chiral α-difluoromethyl amines.
Detailed Experimental Protocol (Representative):
Step 1: Synthesis of the N-sulfinyl ketimine precursor
The synthesis would commence with the corresponding ketone, 1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one. This ketone would be condensed with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, in the presence of a Lewis acid catalyst (e.g., Ti(OEt)₄) to form the prochiral N-sulfinyl ketimine. The choice of the sulfinamide enantiomer dictates the final stereochemistry of the amine.
Step 2: Stereoselective Reduction of the N-sulfinyl ketimine
The crucial stereocenter is introduced via the diastereoselective reduction of the C=N bond of the N-sulfinyl ketimine. This is typically achieved using a hydride reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The chiral sulfinyl group directs the hydride attack to one face of the imine, leading to the formation of one diastereomer in excess.
Step 3: Deprotection to Yield the Chiral Amine
The final step involves the removal of the tert-butanesulfinyl auxiliary group. This is typically accomplished by treatment with a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol or isopropanol. This acidic workup cleaves the N-S bond, yielding the desired (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine as its hydrochloride salt. Subsequent neutralization would provide the free amine.
Causality in Experimental Choices:
-
Chiral Auxiliary: The use of a chiral sulfinamide is a cornerstone of this strategy. The sulfinyl group acts as a powerful stereodirecting group, enabling the highly diastereoselective reduction of the imine.
-
Lewis Acid Catalyst: The Lewis acid in the condensation step activates the ketone towards nucleophilic attack by the sulfinamide, facilitating the formation of the imine.
-
Hydride Reducing Agent: The choice of reducing agent can influence the diastereoselectivity of the reduction. Milder reducing agents are often preferred to minimize side reactions.
-
Acidic Deprotection: The sulfinyl group is readily cleaved under acidic conditions, providing a straightforward method for isolating the final chiral amine.
Applications in Drug Development
While specific, publicly disclosed applications of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine in ongoing drug development programs are limited, its structural motifs are highly relevant to the synthesis of neurologically active agents and other complex molecular targets. Chiral amines are fundamental building blocks in the pharmaceutical industry, and the unique properties conferred by the difluoromethyl and fluoro substituents make this compound a valuable synthon for lead optimization campaigns.
The primary amine functionality serves as a versatile handle for a wide range of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or their activated derivatives to form amides, a common linkage in many drug molecules.
-
Reductive amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines.
-
N-Arylation and N-alkylation: Formation of C-N bonds to introduce further diversity and modulate pharmacological properties.
The strategic incorporation of this building block allows for the exploration of new chemical space and the development of drug candidates with improved efficacy, safety, and pharmacokinetic profiles.
Safety and Handling
As with all laboratory chemicals, (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is a specialized chiral building block with significant potential for the synthesis of novel and improved pharmaceutical agents. Its unique combination of a stereocenter and dual fluorine substitution offers medicinal chemists a powerful tool to address key challenges in drug design, including metabolic stability, bioavailability, and target affinity. The synthetic strategies outlined in this guide, while representative, provide a solid foundation for the preparation of this and related chiral fluorinated amines, paving the way for the discovery of the next generation of therapeutics.
References
-
蜂竞生物. (R)-1-(3-Fluorophenyl)ethanamine. Available at: [Link]
-
Huntsman Corporation. Amine Applications and Properties Data. Available at: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
- Google Patents. CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES.
-
National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
National Center for Biotechnology Information. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - ProQuest [proquest.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
Synthesis and Characterization of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine: A Technical Guide for Preclinical Development
Executive Summary & Strategic Rationale
The development of targeted therapeutics often relies on the precise spatial arrangement of pharmacophores. Chiral primary amines are privileged motifs in medicinal chemistry, frequently serving as critical vectors for receptor binding. Specifically, (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine (CAS: 1389852-29-2) has emerged as a highly valuable building block.
The incorporation of the 3-difluoromethyl-2-fluorophenyl system provides three distinct physicochemical advantages:
-
Conformational Locking: The ortho-fluorine atom induces a strong dipole-dipole repulsion with the benzylic amine lone pair, restricting bond rotation and locking the molecule into a predictable bioactive conformation [1].
-
Metabolic Stability: The electron-withdrawing nature of the fluorine and difluoromethyl groups deactivates the aromatic ring against cytochrome P450-mediated oxidative metabolism.
-
Unique Hydrogen Bonding: The –CF₂H moiety acts as a lipophilic hydrogen bond donor, enabling novel interactions within tight protein binding pockets without the desolvation penalty associated with traditional hydroxyl or amine donors.
This whitepaper outlines a highly scalable, self-validating synthetic workflow for this compound utilizing Ellman’s sulfinamide chemistry, ensuring >99% enantiomeric excess (ee) and rigorous analytical characterization.
Retrosynthetic Analysis & Mechanistic Causality
To achieve absolute stereochemical control, we employ the condensation of 1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one with (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary).
The Causality of Reagent Selection
-
Titanium(IV) Ethoxide[Ti(OEt)₄]: Ketones are significantly less electrophilic than aldehydes. Ti(OEt)₄ serves a dual purpose: it acts as a Lewis acid to activate the ketone carbonyl and as an irreversible water scavenger to drive the condensation equilibrium forward [2].
-
Sodium Borohydride (NaBH₄) with Water Additive: The reduction of the resulting N-sulfinyl ketimine is highly diastereoselective. The addition of a stoichiometric amount of water to the NaBH₄/THF system breaks up unreactive borohydride aggregates, forming highly reactive monomeric reducing species that attack the less hindered face of the imine [3].
Synthetic workflow for (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine via Ellman's auxiliary.
Experimental Protocols: A Self-Validating System
The following protocols are designed with In-Process Controls (IPCs) to ensure that each step acts as a self-validating system. If an IPC fails, the reaction must not proceed to the next stage.
Step 1: Synthesis of (R)-N-(1-(3-(difluoromethyl)-2-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
-
Charge: To an oven-dried 500 mL round-bottom flask under N₂, add 1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one (10.0 g, 53.1 mmol) and (R)-(+)-2-methylpropane-2-sulfinamide (7.7 g, 63.7 mmol, 1.2 eq).
-
Solvent & Activation: Dissolve in anhydrous THF (150 mL). Add Ti(OEt)₄ (24.2 g, 106.2 mmol, 2.0 eq) via syringe.
-
Reaction: Heat the mixture to 70 °C and stir for 18 hours.
-
IPC Check: Analyze by TLC (Hexane:EtOAc 8:2). The ketone (R_f = 0.65) must be completely consumed, replaced by a slower-moving yellow spot (R_f = 0.45).
-
Workup: Cool to room temperature. Pour the mixture into rapidly stirring brine (150 mL) to precipitate titanium dioxide (TiO₂). Filter the resulting white suspension through a pad of Celite, washing the cake with EtOAc (3 × 100 mL).
-
Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the pure ketimine.
Step 2: Diastereoselective Reduction
-
Charge: Dissolve the ketimine (12.0 g, 41.2 mmol) in anhydrous THF (120 mL) and cool to -50 °C using a dry ice/acetone bath.
-
Reduction: Add NaBH₄ (4.6 g, 123.6 mmol, 3.0 eq) in one portion.
-
Activation: Slowly add H₂O (2.2 mL, 123.6 mmol, 3.0 eq) dropwise over 10 minutes. Caution: Vigorous hydrogen evolution occurs.
-
Reaction: Allow the mixture to slowly warm to room temperature over 4 hours.
-
IPC Check: LC-MS must show the disappearance of the imine mass [M+H]⁺ 292.1 and the appearance of the sulfinamide mass [M+H]⁺ 294.1. Diastereomeric ratio (dr) should be >95:5.
-
Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 75 mL), dry, and concentrate.
Step 3: Auxiliary Deprotection and Salt Formation
-
Charge: Dissolve the crude (R,R)-sulfinamide in MeOH (50 mL).
-
Deprotection: Add 4M HCl in 1,4-dioxane (30 mL, 120 mmol). Stir at room temperature for 2 hours.
-
IPC Check: TLC (CH₂Cl₂:MeOH 9:1) must show complete consumption of the sulfinamide.
-
Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether (100 mL) to afford the (R)-amine hydrochloride salt as a highly pure white powder. Free-base with 1M NaOH and extract into CH₂Cl₂ if the free amine is required.
Mechanistic pathway of diastereoselective reduction governed by (R)-tert-butanesulfinamide.
Quantitative Data & Optimization
The choice of reducing agent heavily influences the diastereomeric excess (de) of the intermediate sulfinamide. Table 1 summarizes the optimization data validating the use of NaBH₄/H₂O.
Table 1: Optimization of Imine Reduction Conditions
| Reducing Agent | Solvent | Temp (°C) | Additive | Yield (%) | Diastereomeric Ratio (dr) |
| L-Selectride | THF | -78 | None | 65 | 85:15 |
| DIBAL-H | CH₂Cl₂ | -78 | None | 40 | 70:30 |
| NaBH₄ | THF | -50 | None | 25 | 92:8 |
| NaBH₄ | THF | -50 to RT | H₂O (3.0 eq) | 92 | >98:2 |
Note: The water additive is critical for achieving both high conversion and maximum stereoselectivity.
Analytical Characterization
Rigorous characterization is required to confirm the identity, purity, and stereochemical integrity of the final API intermediate.
Nuclear Magnetic Resonance (NMR)
The presence of multiple fluorine environments makes ¹⁹F NMR an essential diagnostic tool. The difluoromethyl group (-CF₂H) typically presents as a distinct doublet in the ¹⁹F spectrum and a wide triplet in the ¹H spectrum due to strong geminal ¹H-¹⁹F coupling (J ≈ 54 Hz).
Table 2: Key NMR Assignments for (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| ¹H NMR | 6.95 | Triplet (t) | 54.2 | -CF₂H |
| ¹H NMR | 4.45 | Quartet (q) | 6.8 | Ar-CH (NH₂)-CH₃ |
| ¹H NMR | 1.42 | Doublet (d) | 6.8 | Ar-CH(NH₂)-CH₃ |
| ¹⁹F NMR | -112.4 | Doublet (d) | 54.2 | -CF₂ H |
| ¹⁹F NMR | -118.6 | Multiplet (m) | N/A | Ar-F (ortho) |
Chiral HPLC Parameters
To validate the enantiomeric excess (ee > 99%), chiral stationary phase chromatography is employed.
-
Column: Chiralpak IG (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Retention Times: (S)-enantiomer (minor) ≈ 8.4 min; (R)-enantiomer (major) ≈ 10.2 min.
References
-
Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry.[Link]
-
Enantioselective Synthesis of Savolitinib: Application of Mosher's Method in the Development of Ellman's Auxiliary-Directed Construction of the Key Chiral Amine Fragment. ACS Publications.[Link]
-
The stereochemistry of substitution at S(VI). RSC Publishing.[Link]
Comprehensive Spectroscopic Profiling of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
Executive Summary
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (CAS 1389852-29-2) is a highly specialized, chiral primary amine utilized as a critical building block in the synthesis of advanced pharmaceutical agents 1[1]. The incorporation of both a 2-fluoro substituent and a 3-difluoromethyl (-CF₂H) group onto the phenyl ring significantly alters the molecule's steric profile, lipophilicity, and electronic distribution 1[1]. For drug development professionals, the unambiguous spectroscopic characterization of this intermediate is paramount to ensuring batch-to-batch consistency, enantiomeric purity, and downstream synthetic success. This whitepaper provides an in-depth, causality-driven analysis of the compound's High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR), and Multinuclear NMR (¹H, ¹³C, ¹⁹F) data, alongside self-validating experimental protocols.
Structural & Chemical Profiling
The molecular formula of the compound is C₉H₁₀F₃N. The presence of the electron-withdrawing fluorine atoms exerts a strong inductive (-I) effect across the aromatic system. This effect subtly decreases the pKa of the benzylic amine compared to unfluorinated analogs, while simultaneously increasing the metabolic stability of the aromatic ring—a common strategy in rational drug design. The chiral center at the benzylic position dictates the (R)-configuration, necessitating rigorous stereochemical validation during quality control.
Spectroscopic Characterization & Causality
High-Resolution Mass Spectrometry (HRMS)
In positive Electrospray Ionization (ESI+), the molecule readily protonates at the primary amine to yield a strong[M+H]⁺ molecular ion at m/z 190.0841.
Fragmentation Causality: The dominant MS/MS fragmentation pathway involves the neutral loss of ammonia (NH₃, -17 Da), yielding a highly stabilized fluorinated benzylic carbocation at m/z 173.0576. Subsequent fragmentation often involves the expulsion of hydrogen fluoride (HF, -20 Da) from the difluoromethyl group, driven by the thermodynamic stability of the resulting conjugated system.
Figure 1: Proposed ESI-MS/MS fragmentation pathway of the protonated molecular ion.
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum is defined by the superimposition of amine and halogen stretching frequencies:
-
N-H Stretching: Two distinct, moderately broad bands appear around 3350 cm⁻¹ and 3280 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the primary amine.
-
C-F Stretching: The highly polar C-F bonds produce intense, broad absorption bands in the 1000–1200 cm⁻¹ fingerprint region. The large change in the dipole moment during the C-F vibration makes these bands the strongest in the spectrum.
Multinuclear NMR Elucidation (¹H, ¹³C, ¹⁹F)
NMR spectroscopy provides the most definitive structural proof, heavily relying on heteronuclear spin-spin coupling (J-coupling)2[2].
¹H NMR: The most diagnostic signal is the proton of the -CF₂H group. Due to the massive gyromagnetic ratio of fluorine, the geminal proton is split by the two equivalent fluorine atoms into a wide triplet, exhibiting a characteristic ²J_H-F coupling constant of approximately 54–58 Hz3[3]. The benzylic methine proton (-CH-) appears as a quartet (or multiplet) around 4.5 ppm due to coupling with the adjacent methyl group (³J_H-H ≈ 6.5 Hz).
¹³C NMR: The carbon spectrum is highly complex due to ¹³C-¹⁹F coupling. The -CF₂H carbon appears as a triplet at ~112.5 ppm with a massive one-bond coupling constant (¹J_C-F ≈ 245 Hz). The aromatic carbon directly bonded to the fluorine (C2) appears as a doublet with a similarly large ¹J_C-F.
¹⁹F NMR: The ¹⁹F spectrum reveals two distinct environments. The aromatic fluorine (Ar-F) resonates as a multiplet around -118.5 ppm. The -CF₂H fluorines resonate around -112.0 ppm as a doublet (due to splitting by the geminal proton, ²J_F-H ≈ 55 Hz)3[3]. Expert Insight: Because the molecule possesses a chiral center, the two fluorines of the -CF₂H group are technically diastereotopic. While they are four bonds away from the chiral center, high-field NMR instruments (≥ 600 MHz) may resolve them as an ABX spin system rather than a simple doublet.
Experimental Workflows & Protocols
To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be employed.
Protocol 1: Multinuclear NMR Acquisition (Self-Validating System)
Objective: Acquire quantitative ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Probe Tuning: Insert the sample and rigorously tune and match the probe for ¹H, ¹³C, and specifically ¹⁹F frequencies. Causality: Fluorine's resonant frequency is close to proton's; improper tuning leads to severe signal-to-noise degradation and inaccurate integration2[2].
-
¹⁹F Referencing: Add a sealed capillary of Trichlorofluoromethane (CFCl₃, δ = 0.0 ppm) or use the unified scale based on the ¹H TMS signal to calibrate the ¹⁹F spectrum accurately.
-
Acquisition: Run ¹H (16 scans), ¹³C (1024 scans, with ¹H decoupling), and ¹⁹F (64 scans, with ¹H decoupling to collapse the -CF₂H doublet into a singlet for purity assessment).
Protocol 2: Enantiomeric Excess (ee%) Determination via Mosher's Acid
Objective: Validate the (R)-configuration purity using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)4[4]. Causality: Enantiomers are indistinguishable in an achiral NMR environment. Derivatization with enantiopure (S)-Mosher's acid chloride converts the (R)-amine into an (R,S)-diastereomeric amide, which exhibits distinct ¹⁹F chemical shifts from the (S,S)-impurity4[4].
-
Reaction Setup: In a dry vial, dissolve 5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.
-
Base Addition: Add 2 equivalents of triethylamine (Et₃N) to neutralize the generated HCl.
-
Derivatization: Add 1.2 equivalents of (S)-MTPA-Cl. Cap and agitate at room temperature for 30 minutes.
-
Validation: Transfer directly to an NMR tube. Acquire a ¹⁹F NMR spectrum.
-
Data Analysis: The -CF₃ group of the Mosher moiety will display separate singlets for the (R,S) and (S,S) diastereomers. Integrate these peaks to calculate the ee%.
Figure 2: Self-validating experimental workflow for ee% determination using Mosher's acid.
Data Presentation
Table 1: Summarized ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -CH₃ | 1.45 | Doublet (d) | ³J_H-H = 6.5 | 3H |
| -NH₂ | 1.80 | Broad Singlet (br s) | N/A (Exchangeable) | 2H |
| -CH- | 4.50 | Quartet (q) | ³J_H-H = 6.5 | 1H |
| -CF₂H | 6.95 | Triplet (t) | ²J_H-F = 55.0 | 1H |
| Ar-H (C5) | 7.18 | Multiplet (m) | Complex | 1H |
| Ar-H (C4, C6) | 7.45 - 7.60 | Multiplet (m) | Complex | 2H |
Table 2: Summarized ¹³C & ¹⁹F NMR Data
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹³C | -CH₃ | 24.5 | Singlet (s) | N/A |
| ¹³C | -CH- | 45.2 | Singlet (s) | N/A |
| ¹³C | -CF₂H | 112.5 | Triplet (t) | ¹J_C-F ≈ 245.0 |
| ¹³C | Ar-C (C2-F) | 158.0 | Doublet (d) | ¹J_C-F ≈ 250.0 |
| ¹⁹F | Ar-F | -118.5 | Multiplet (m) | Complex |
| ¹⁹F | -CF₂H | -112.0 | Doublet (d)* | ²J_F-H = 55.0 |
*May present as an ABX system at ultra-high fields due to diastereotopicity.
Table 3: Key FT-IR and HRMS Data
| Technique | Parameter | Value / Observation | Diagnostic Significance |
|---|---|---|---|
| HRMS (ESI+) | [M+H]⁺ | m/z 190.0841 | Confirms exact mass (C₉H₁₁F₃N⁺) |
| HRMS (ESI+) | Fragment 1 | m/z 173.0576 | Loss of NH₃ (-17 Da) |
| FT-IR | N-H Stretch | 3350, 3280 cm⁻¹ | Confirms primary amine |
| FT-IR | C-F Stretch | 1050 - 1150 cm⁻¹ | Confirms highly fluorinated system |
References
- (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-amine (CAS 1389852-29-2). CymitQuimica.
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem.
- N-Difluoromethylpyrazoles: in-demand and now available fluorin
- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
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Comprehensive Technical & Safety Whitepaper: (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine in Pharmaceutical Synthesis
Executive Summary
The integration of highly fluorinated chiral building blocks into drug discovery pipelines has revolutionized the pharmacokinetic profiling of modern therapeutics. (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine (CAS: 1389852-29-2) is a premium chiral amine scaffold that introduces both steric complexity and unique electronic properties to target molecules.
Unlike traditional Material Safety Data Sheets (MSDS) that merely list hazards, this whitepaper provides an in-depth, causality-driven guide. It bridges the critical gap between hazardous material handling (Class 8 Corrosive) and advanced synthetic utility, empowering researchers to safely and effectively deploy this molecule in late-stage functionalization and bioisosteric drug design.
Physicochemical Profiling & Structural Causality
The structural architecture of this molecule—specifically the combination of a chiral ethylamine sidechain, an ortho-fluoro substitution, and a meta-difluoromethyl ( -CF2H ) group—dictates both its physical hazards and its value in medicinal chemistry.
Quantitative Material Data
The following table summarizes the core physicochemical and safety parameters required for laboratory integration.
| Parameter | Specification / Value |
| Chemical Name | (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine |
| CAS Number | 1389852-29-2 |
| Molecular Formula | C9H10F3N |
| Molecular Weight | 189.18 g/mol |
| SMILES String | CF)=CC=C1)F)N |
| Hazard Classification | Class 8 (Corrosive) |
| UN Transport Number | UN 2735 (Amines, liquid, corrosive, n.o.s.) |
| Storage Conditions | 4°C, inert atmosphere, protect from light |
Mechanistic Impact of Fluorination
The -CF2H motif is highly prized as a lipophilic hydrogen bond donor . The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent carbon-hydrogen bond, rendering the proton mildly acidic. This allows the -CF2H group to act as a bioisostere for hydroxyl ( -OH ) or thiol ( -SH ) groups, maintaining critical target-binding interactions while significantly enhancing metabolic stability and membrane permeability [1].
Furthermore, the ortho-fluoro substitution exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic system. This subtly lowers the pKa of the adjacent aliphatic amine. Reducing the basicity of the amine enhances the oral bioavailability of downstream drug candidates by increasing the fraction of the un-ionized species at physiological pH [2].
Hazard Mitigation & Self-Validating Safety Protocols
As a low-molecular-weight, free-base amine, this compound is classified under UN 2735 (Class 8 Corrosive) . The unshared electron pair on the nitrogen atom acts as a strong nucleophile and base, capable of causing severe saponification of skin lipids and irreversible ocular damage (H314, H318).
Self-Validating Spill Response Protocol
Standard operating procedures often fail because they lack verification steps. The following protocol utilizes a self-validating feedback loop to ensure complete hazard neutralization before physical cleanup.
-
Assessment & Isolation: Immediately evacuate the spill zone. Don appropriate PPE (butyl rubber gloves, face shield, and a respirator with an ABEK filter). Causality: Free-base amines have high vapor pressures; inhalation can cause severe respiratory tract burns.
-
Containment: Surround the liquid with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do NOT use sawdust, as the basic amine can trigger an exothermic reaction with organic matter.
-
Neutralization: Slowly apply a weak acidic neutralizing agent (e.g., 5% sodium bisulfate solution or 5% acetic acid) over the absorbed spill. Causality: A weak acid converts the volatile, corrosive free base into a stable, non-volatile, water-soluble salt without generating excessive exothermic heat.
-
Validation Check (Critical): Press a strip of universal pH indicator paper into the absorbed slurry. The system is validated as safe only when the pH reads between 6.0 and 8.0. If the pH remains >8.0, apply additional neutralizer and re-test.
-
Disposal: Once pH-validated, sweep the neutralized matrix into a highly visible, labeled hazardous waste container for incineration.
Fig 1: Self-validating hazard mitigation and spill response workflow for corrosive chiral amines.
Synthetic Utility: Methodologies & Workflows
The primary application of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine is as a chiral nucleophile in late-stage amide coupling reactions. Due to the steric hindrance imposed by the chiral methyl group and the ortho-fluoro atom, standard coupling agents (e.g., EDC/HOBt) often yield poor conversions.
Optimized HATU-Mediated Amide Coupling Protocol
To overcome steric barriers, the use of the highly reactive uronium coupling agent HATU is required. This protocol employs a sequential addition strategy with an integrated validation step to prevent the wasteful formation of unreactive amine-acid salts.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried flask under an argon atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The high stoichiometric excess of DIPEA serves a dual purpose: it deprotonates the carboxylic acid for activation and ensures the reaction medium remains sufficiently basic to prevent the incoming (R)-amine from protonating and becoming unreactive.
-
Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature for 15 minutes.
-
Validation Check (Critical): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. Do not proceed until the mass of the carboxylic acid is completely replaced by the mass of the active OAt-ester intermediate. Causality: Adding the expensive chiral amine before full activation results in the irreversible formation of an inert carboxylate-ammonium salt pair.
-
Amine Coupling: Upon validation, add (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine (1.05 eq) dropwise over 5 minutes. Causality: Dropwise addition controls the localized exothermic reaction, preventing thermal degradation or epimerization of the chiral center.
-
Workup: Stir for 3 hours. Quench the reaction with saturated aqueous NaHCO3 . Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na2SO4 , and concentrate under reduced pressure.
Fig 2: Self-validating HATU-mediated amide coupling workflow for sterically hindered fluorinated amines.
References
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, ACS Publications.[Link] [1]
-
Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines. Journal of the American Chemical Society, ACS Publications.[Link] [2]
The Discovery, Evolution, and Synthesis of Difluoromethylated Chiral Amines: A Technical Guide for Drug Development
Executive Summary
The strategic incorporation of fluorine into organic frameworks has revolutionized modern medicinal chemistry. Among fluorinated motifs, the difluoromethyl group (–CF₂H) has emerged as a privileged pharmacophore. As a Senior Application Scientist, I have observed firsthand the paradigm shift from relying on stoichiometric chiral auxiliaries to the deployment of sophisticated, transition-metal-catalyzed asymmetric methodologies. This whitepaper provides an in-depth technical analysis of the pharmacological rationale, historical evolution, and state-of-the-art synthetic protocols for accessing optically pure difluoromethylated chiral amines.
The Pharmacological Rationale: Why Difluoromethylated Amines?
The –CF₂H group is not merely a steric placeholder; it is a highly tunable electronic module. In the context of chiral amines, the insertion of a –CF₂H group alters the molecule's physicochemical landscape in three critical ways:
-
Bioisosterism and Hydrogen Bonding: The highly electronegative fluorine atoms polarize the adjacent C–H bond, transforming the usually inert carbon-bound proton into a viable, lipophilic hydrogen bond donor. This allows the –CF₂H group to act as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups without the associated metabolic liabilities ().
-
Basicity Modulation: The strong electron-withdrawing nature of the –CF₂H group significantly lowers the pKa of the adjacent amine. This reduction in basicity often correlates with reduced off-target toxicity (e.g., hERG channel inhibition) and improved membrane permeability.
-
Metabolic Stability: Replacing metabolically susceptible C–H bonds with robust C–F bonds shields the molecule from cytochrome P450-mediated oxidative degradation.
Understanding the causality between these physicochemical properties and biological outcomes is essential for rational drug design.
Caption: Causality pathway illustrating how -CF₂H incorporation optimizes pharmacokinetic profiles.
Historical Evolution of Synthesis Strategies
The journey to efficiently synthesize enantiopure α-difluoromethyl amines has been fraught with chemical challenges, primarily due to the instability of fluorinated intermediates and the difficulty of controlling stereochemistry at the α-position.
Generation 1: Chiral Auxiliaries and Nucleophilic Addition
In the early 2000s to 2010s, the field relied heavily on substrate-controlled diastereoselective additions. Pioneering work utilized Ellman’s N-tert-butylsulfinyl imines. By treating these chiral imines with nucleophilic difluoromethylating reagents (such as PhSO₂CF₂H or TMSCF₂H) in the presence of strong bases like KHMDS, chemists could achieve high diastereomeric ratios (;). Mechanistic Insight: The stereochemical outcome was strictly dictated by the transition state. In non-polar solvents like toluene, the potassium cation coordinates with both the sulfinyl oxygen and the imine nitrogen, creating a rigid chelation-controlled transition state. The addition of coordinating co-solvents (like HMPA) disrupts this chelation, effectively reversing the diastereoselectivity.
Generation 2: Transition-Metal Catalyzed Asymmetric Synthesis
The modern era of fluorine chemistry has shifted toward catalyst-controlled enantioselective transformations, eliminating the atom-economy penalty of stoichiometric auxiliaries.
Recent breakthroughs include Nickel-Catalyzed Decarboxylative Difluoromethylation , which converts abundant alkyl carboxylic acids (derived from amino acids) directly into difluoromethylated products with exceptional enantioselectivity (). Concurrently, Copper-Catalyzed Hydroamination of gem-Difluoroalkenes has emerged as a powerful tool to access chiral α-difluoromethyl amines via reductive C–N bond elimination ().
Quantitative Comparison of Synthetic Strategies
| Strategy Paradigm | Era | Key Reagents & Catalysts | Stereocontrol Mechanism | Typical Yield / ee | Scalability & Utility |
| Chiral Auxiliaries | 2000s–2010s | Ellman's imine, PhSO₂CF₂H, KHMDS | Substrate-controlled (Chelation transition state) | 60-85% / High d.r. | Low (Requires stoichiometric chiral auxiliary removal) |
| Ni-Catalyzed Decarboxylative | 2024 | Alkyl carboxylic acids, Ni-catalyst, CF₂H source | Catalyst-controlled (Chiral ligand environment) | 70-90% / >90% ee | High (Utilizes abundant, stable carboxylic acid pools) |
| Cu-Catalyzed Hydroamination | 2025 | gem-Difluoroalkenes, Cu(OAc)₂, Ph₂SiH₂ | Catalyst-controlled (Cu–H insertion) | 50-80% / >85% ee | High (Direct access from alkenes; high atom economy) |
State-of-the-Art Methodology: Cu-Catalyzed Hydroamination
One of the most persistent challenges in transition-metal-catalyzed fluoroalkylation is β-fluoride elimination . When a transition metal inserts adjacent to a –CF₂ group, the thermodynamic driving force to form a metal-fluoride bond often leads to the ejection of a fluoride ion, destroying the difluoromethyl motif.
The protocol developed by Jin et al. (2025) elegantly circumvents this through precise ligand design.
Caption: Catalytic cycle of Cu-catalyzed hydroamination avoiding β-fluoride elimination.
Self-Validating Experimental Protocol
This detailed methodology outlines the synthesis of optically pure α-difluoromethyl amines via Cu-catalyzed regio- and enantioselective hydroamination. The protocol is designed as a self-validating system, ensuring intermediate verification before proceeding to downstream isolation.
Step 1: Pre-catalyst Assembly & Inertion
-
Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Cu(OAc)₂ (10 mol%) and a chiral pyridine-derived ligand (12 mol%).
-
Causality: The 2 mol% ligand excess is mathematically critical. It ensures complete complexation of the Cu center, preventing background racemic reactions catalyzed by unligated, highly active copper species.
Step 2: Additive & Substrate Introduction
-
Action: Add potassium laurate (CH₃(CH₂)₁₀CO₂K, 20 mol%), followed by the gem-difluoroalkene (1.0 equiv) and the amine electrophile (1.2 equiv).
-
Causality: Potassium laurate acts as a crucial phase-transfer and stabilizing agent. The long lipophilic tail stabilizes the highly reactive organocopper intermediate in non-polar solvents, significantly boosting both yield and enantiomeric excess.
Step 3: Hydride Activation
-
Action: Inject anhydrous solvent (e.g., toluene), followed by the slow, dropwise addition of diphenylsilane (Ph₂SiH₂, 2.0 equiv) at room temperature.
-
Causality: Ph₂SiH₂ acts as the terminal reductant. Slow addition controls the generation rate of the active [L*Cu–H] species, preventing silane-induced side reactions (such as over-reduction) and mitigating thermal spikes.
Step 4: Catalytic Cycle Execution
-
Action: Seal the tube and stir the reaction mixture for 72 hours at the optimized temperature.
-
Causality: The chiral pyridine ligand enforces a rigid steric environment during the Cu–H insertion step. Crucially, its specific electronic bite angle stabilizes the resulting α-CF₂H organocopper intermediate, raising the activation barrier for the thermodynamically favored but undesired β-fluoride elimination pathway.
Step 5: Quench & Analytical Self-Validation
-
Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer with EtOAc. Before column chromatography, evaporate a 50 µL aliquot for crude ¹⁹F NMR analysis.
-
Validation: A successful reaction is validated by the complete disappearance of the vinylic fluorine signals of the starting material (typically around -80 to -90 ppm) and the emergence of the characteristic doublet/multiplet of the newly formed –CF₂H group (typically around -115 to -130 ppm, with a large ²JHF coupling constant of ~50-55 Hz).
-
Final Isolation: Purify via silica gel chromatography and determine enantiomeric excess (ee) via chiral stationary phase HPLC.
Future Perspectives in Drug Discovery
The ability to precisely install difluoromethyl groups into chiral amine scaffolds is no longer a bottleneck in medicinal chemistry. As we look forward, the integration of continuous-flow chemoenzymatic cascades will allow for the ton-scale production of these vital building blocks under environmentally benign conditions. Furthermore, the application of these methodologies to late-stage functionalization (LSF) will enable the rapid generation of fluorinated analog libraries directly from complex, pre-existing active pharmaceutical ingredients (APIs), dramatically accelerating the drug discovery pipeline.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 9(13), 1503-1515.[Link]
-
Prakash, G. K. S., Mandal, M., & Olah, G. A. (2001). Enantioselective Synthesis of Fluoro α-Amino Acid Derivatives. Organic Letters, 3(20), 313-315.[Link]
-
Ni, C., Hu, M., & Hu, J. (2015). Good ol' difluoromethane: a new era of difluoromethylation. Chemical Reviews, 115(2), 765-825.[Link]
-
Zhao, X., Wang, C., Yin, L., & Liu, W. (2024). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 146(43), 29297-29304.[Link]
-
Jin, M., Guo, Y., Wu, H., & Cui, M. (2025). Copper-Catalyzed Regio- and Enantioselective Hydroamination of gem-Difluoroalkenes to Access Chiral Difluoromethyl Amines. Organic Letters, 27, 5835−5839.[Link]
The Strategic Impact of Fluorination on the Physicochemical Properties of Phenylalkanamines: A Technical Guide for Drug Development
Introduction: The Fluorine Advantage in Modern Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is no coincidence. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively exert a profound influence on the physicochemical profile of a molecule.[2][3] For phenylalkanamines, a scaffold present in numerous therapeutic agents, fluorination offers a powerful toolkit to modulate key parameters that govern a drug's pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth exploration of the core physicochemical properties of fluorinated phenylalkanamines, offering both theoretical insights and practical, field-proven methodologies for their assessment.
Lipophilicity (LogP/LogD): Tailoring Membrane Permeability and Beyond
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] The octanol-water partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is the standard metric for this property.[6][7][8]
The Influence of Fluorination on Lipophilicity
The introduction of fluorine into a phenylalkanamine can have a nuanced effect on its lipophilicity. A single fluorine substitution on an aromatic ring or an aliphatic chain often leads to a slight increase in LogP.[2][9] This is attributed to the masking of the polar C-H bond with the more lipophilic C-F bond.[9] However, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group can sometimes decrease the LogP due to the strong inductive effects and alterations in molecular conformation.[2] This ability to fine-tune lipophilicity allows medicinal chemists to optimize a compound's ability to cross cellular membranes and reach its target, while avoiding the pitfalls of excessive lipophilicity, such as poor solubility and increased metabolic clearance.[4][10][11]
Experimental Determination of LogP/LogD: The Shake-Flask Method
The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement of partitioning.[6] The causality behind this choice lies in its fundamental and direct nature, providing a robust and thermodynamically sound measurement.
Protocol: Shake-Flask LogP Determination
-
Preparation of Phases: Prepare mutually saturated n-octanol and phosphate-buffered saline (PBS), pH 7.4. This is achieved by vigorously mixing the two phases and allowing them to separate overnight.
-
Compound Preparation: Prepare a stock solution of the fluorinated phenylalkanamine in a suitable solvent (e.g., DMSO).
-
Partitioning: In a glass vial, add a precise volume of the PBS and n-octanol phases. Add a small aliquot of the compound stock solution.
-
Equilibration: Shake the vial at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 1-24 hours). The slow-stirring method can be employed to prevent the formation of microemulsions, which can interfere with accurate phase separation.[12]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and PBS phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[6]
-
Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Compound]octanol / [Compound]aqueous )
Diagram: Shake-Flask LogP Determination Workflow
Caption: Workflow for LogP determination using the shake-flask method.
Acidity/Basicity (pKa): Modulating Ionization and Target Engagement
The pKa of a molecule is the pH at which it is 50% ionized. For phenylalkanamines, the basicity of the amine group is a critical parameter influencing its solubility, membrane permeability, and binding to its biological target.[13]
The Impact of Fluorination on pKa
Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of a nearby basic amine group, making it less basic.[2][9][13][14] The magnitude of this effect is dependent on the proximity and number of fluorine atoms. This modulation of pKa is a powerful tool in drug design. By fine-tuning the ionization state at physiological pH (typically 7.4), chemists can optimize the balance between the charged species (often more soluble) and the neutral species (often more permeable across membranes).
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[15] Its selection is based on the direct measurement of pH changes upon the addition of a titrant, allowing for the precise identification of the inflection point corresponding to the pKa.
Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the fluorinated phenylalkanamine in a suitable solvent, typically water or a co-solvent system if solubility is low. A constant ionic strength is maintained using a background electrolyte like KCl.
-
Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the conjugate acid or the amine itself is being determined. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[15] Alternatively, the pKa can be calculated from the pH at the half-equivalence point. Performing multiple titrations is recommended for accuracy.
Diagram: pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Metabolic Stability: Enhancing In Vivo Half-Life
The metabolic stability of a drug candidate is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver.[16] Poor metabolic stability can lead to rapid clearance and a short in vivo half-life, necessitating higher or more frequent dosing.
Fluorination as a Metabolic Shield
One of the most significant advantages of fluorination is its ability to enhance metabolic stability.[1][2][17][18] This is achieved by replacing metabolically labile C-H bonds with much stronger C-F bonds.[2][19] This "metabolic blocking" strategy can prevent or slow down oxidative metabolism at specific sites on the phenylalkanamine scaffold.[2] Furthermore, the electron-withdrawing nature of fluorine can deactivate adjacent sites towards oxidation.[19][20]
Experimental Assessment of Metabolic Stability: In Vitro Liver Microsome Assay
The in vitro liver microsome assay is a widely used, high-throughput method to assess metabolic stability.[16][21] The choice of liver microsomes is driven by the fact that they contain a high concentration of the major drug-metabolizing CYP enzymes.
Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
-
Reagent Preparation: Prepare a stock solution of the fluorinated phenylalkanamine. Prepare a suspension of HLM in a suitable buffer (e.g., phosphate buffer, pH 7.4).[21][22] Prepare a solution of the NADPH regenerating system, which is a necessary cofactor for CYP enzyme activity.[22][23]
-
Incubation: In a 96-well plate, add the HLM suspension to the buffer. Add the test compound to initiate the pre-incubation at 37°C.[22]
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[22]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16][22]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[16][23]
-
Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of this line, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[23]
Diagram: Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Plasma Protein Binding (PPB): Understanding Drug Availability
Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin.[24] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and interact with its target.[25][26] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's efficacy and pharmacokinetic profile.[25][26]
The Influence of Fluorination on Plasma Protein Binding
The effect of fluorination on PPB can be complex. Increased lipophilicity due to fluorination can sometimes lead to higher plasma protein binding.[27] However, the specific interactions between the fluorinated compound and the binding sites on plasma proteins are highly dependent on the overall molecular structure. Studies on per- and polyfluoroalkyl substances (PFAS) have shown that both the length of the fluorinated chain and the nature of the functional groups influence the binding affinity.[27][28]
Experimental Determination of Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)
Rapid Equilibrium Dialysis (RED) is a widely accepted and reliable method for determining the unbound fraction of a drug in plasma.[24][25][27] This method is favored because it minimizes non-specific binding to the apparatus and provides a direct measure of the unbound drug concentration at equilibrium.
Protocol: Plasma Protein Binding Assay using RED
-
Device Preparation: Prepare the RED device, which consists of individual wells divided by a semi-permeable membrane (typically with a molecular weight cutoff of 8-14 kDa).[24]
-
Sample Preparation: Spike human plasma with the fluorinated phenylalkanamine at a known concentration.[24][25]
-
Dialysis Setup: Add the spiked plasma to one chamber of the RED device and an equal volume of PBS (pH 7.4) to the other chamber.[24][25]
-
Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[25][26][29]
-
Sampling: After incubation, take aliquots from both the plasma and the buffer chambers.[25]
-
Matrix Matching and Analysis: To avoid analytical artifacts, matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample). Precipitate the proteins with an organic solvent and analyze the concentrations of the drug in both chambers by LC-MS/MS.[26]
-
Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.
Summary of Physicochemical Properties and the Impact of Fluorination
| Physicochemical Property | Key Importance in Drug Development | General Impact of Fluorination | Standard Experimental Method |
| Lipophilicity (LogP/LogD) | Absorption, distribution, membrane permeability | Can increase or decrease, allowing for fine-tuning | Shake-Flask Method |
| Acidity/Basicity (pKa) | Solubility, target binding, membrane transport | Decreases basicity of amines | Potentiometric Titration |
| Metabolic Stability | In vivo half-life, clearance rate | Generally increases by blocking metabolic sites | In Vitro Liver Microsome Assay |
| Plasma Protein Binding | Determines free drug concentration, efficacy | Variable, can increase with lipophilicity | Rapid Equilibrium Dialysis (RED) |
Conclusion
The strategic incorporation of fluorine into phenylalkanamine scaffolds provides medicinal chemists with a powerful approach to optimize the physicochemical properties of drug candidates. By understanding and experimentally verifying the impact of fluorination on lipophilicity, pKa, metabolic stability, and plasma protein binding, researchers can rationally design molecules with improved ADME profiles and a higher probability of clinical success. The methodologies outlined in this guide represent robust, industry-standard practices that provide the critical data needed to make informed decisions throughout the drug discovery and development process.
References
- Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment - PMC. (n.d.).
- How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. (2025, May 29).
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (n.d.).
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (2026, January 21).
- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3).
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21).
- Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 4).
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (n.d.).
- Putting the F in pharma | Feature - Chemistry World. (2025, February 10).
- AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (n.d.).
- Plasma Protein Binding Assay (Equilibrium Dialysis) - Enamine. (n.d.).
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.).
- Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates - Benchchem. (n.d.).
- Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of NonUVActive Fluorinated Alkanols and Carbohydrates by - CORE. (2015, November 23).
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026, January 23).
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
- Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment | Chemical Research in Toxicology - ACS Publications. (2023, May 15).
- metabolic stability in liver microsomes - Mercell. (n.d.).
- Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PubMed. (2016, January 11).
- Plasma Protein Binding Evaluations by Functional Group. Experimental... - ResearchGate. (n.d.).
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH. (n.d.).
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- How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. (2023, December 28).
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- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, April 19).
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- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).
- LogP—Making Sense of the Value - ACD/Labs. (n.d.).
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - Biblio. (n.d.).
- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. (n.d.).
- Development of Methods for the Determination of pKa Values - PMC. (n.d.).
- Practical methods for the measurement of log P for surfactants - ResearchGate. (n.d.).
- (PDF) Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2025, September 27).
- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine. (n.d.).
- A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... - ResearchGate. (n.d.).
- Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy | Journal of Chemical Education. (2017, October 13).
- Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. (2010, March 30).
- Rapid Characterization of Human Serum Albumin Binding for Per- And Polyfluoroalkyl Substances Using Differential Scanning Fluorimetry | bioRxiv. (2021, June 14).
- Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and. (2023, August 2).
- Determination of p K a values of fluorocompounds in water using 19 F NMR - ResearchGate. (n.d.).
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- The Versatility of Fluorinated Phenylenediamines: A Comparative Review of Applications - Benchchem. (n.d.).
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The Role of Difluoromethyl Groups in Medicinal Chemistry: A Technical Guide to Bioisosterism and Late-Stage Functionalization
Executive Summary
The introduction of fluorine-containing functional groups is a cornerstone strategy in modern medicinal chemistry, utilized to systematically enhance the pharmacological properties of drug candidates. Among the various fluorinated motifs, the difluoromethyl group ( −CF2H ) has emerged as a uniquely privileged pharmacophore. Unlike the highly lipophilic and chemically inert trifluoromethyl ( −CF3 ) group, the −CF2H moiety acts as a lipophilic hydrogen bond donor .
This guide provides an in-depth technical analysis of the −CF2H group, exploring its physicochemical properties, its role in conformational control via intramolecular hydrogen bonding (IMHB), and the state-of-the-art synthetic methodologies—such as metallaphotoredox catalysis—used to incorporate it into complex molecular scaffolds[1][2].
Physicochemical Profiling & The Bioisostere Concept
The concept of bioisosterism—replacing a functional group with another that retains similar biological activity while optimizing pharmacokinetics (PK)—is fundamental to lead optimization. The −CF2H group is widely recognized as a metabolically stable bioisostere for hydroxyl ( −OH ), thiol ( −SH ), and amine ( −NH2 ) functionalities.
The "Lipophilic Hydrogen Bond Donor"
The unique behavior of the −CF2H group stems from the strong electron-withdrawing nature of the two geminal fluorine atoms. This highly polarizes the adjacent C−H bond, enabling the hydrogen atom to participate in hydrogen bonding interactions with biological targets[1][2].
According to Abraham's solute 1H NMR analysis, the hydrogen bond acidity parameter ( A ) for the −CF2H group ranges from 0.085 to 0.126. This places its hydrogen-bond donating capacity on a scale similar to that of thiophenol and aniline, though it remains less acidic than a standard hydroxyl group[3].
Comparative Physicochemical Data
Replacing a methyl group with a difluoromethyl group leads to an attenuated increase in lipophilicity compared to a trifluoromethyl replacement, while simultaneously introducing new hydrogen-bonding capabilities[4]. The table below summarizes the quantitative shifts in physicochemical properties when utilizing different functional groups.
| Property | −CH3 (Methyl) | −CF2H (Difluoromethyl) | −CF3 (Trifluoromethyl) | −OH (Hydroxyl) |
| Lipophilicity ( ΔlogP ) | Baseline (0) | Moderate (+0.1 to +0.4)[3] | High (+0.8 to +1.5) | Negative (Hydrophilic) |
| H-Bond Donor Capacity ( A ) | None | Moderate ( 0.085–0.126 )[3] | None | Strong |
| Metabolic Stability | Prone to oxidation | High[5] | Very High | Prone to Phase II conjugation |
| Electronic Effect | Electron Donating | Electron Withdrawing | Strongly Electron Withdrawing | Electron Donating |
Mechanistic Insights: Conformational Control via IMHB
Beyond direct interaction with target proteins, the −CF2H group profoundly impacts a molecule's three-dimensional conformation through Intramolecular Hydrogen Bonding (IMHB).
When positioned adjacent to hydrogen-bond acceptors (e.g., carbonyls or heteroatoms), the −CF2H proton can form a stable IMHB. This effectively "masks" the polarity of the acceptor group, leading to a localized reduction in topological polar surface area (TPSA). The causality here is critical: by masking polar groups through IMHB, the molecule experiences a significant increase in membrane permeability and blood-brain barrier (BBB) penetration without a corresponding massive increase in overall molecular weight or lipophilicity[6].
Logical pathway of pharmacokinetic optimization via CF2H bioisosteric replacement.
Synthetic Methodologies: Late-Stage Functionalization
Historically, incorporating a −CF2H group required de novo synthesis using hazardous reagents like DAST or XtalFluor. However, modern medicinal chemistry prioritizes late-stage functionalization (LSF) , which allows chemists to directly convert existing functional groups into their bioisosteres on complex, advanced intermediates[1][7].
Metallaphotoredox Deoxydifluoromethylation
A breakthrough in this space is the direct conversion of aliphatic alcohols to difluoromethylated analogues via a merger of benzoxazolium-mediated deoxygenation and copper-mediated C(sp3)−CF2H bond formation, pioneered by the MacMillan group[7].
This method overcomes the traditional bottleneck of resynthesizing candidates from scratch. By using visible light and dual catalysis, the hydroxyl group is activated, cleaved to form a radical, and subsequently trapped by a copper-difluoromethyl species.
Workflow of metallaphotoredox-catalyzed deoxydifluoromethylation of alcohols.
Standardized Experimental Protocol: Late-Stage Deoxydifluoromethylation
Note: This protocol is a self-validating system designed to ensure reproducibility and mechanistic integrity based on established photoredox parameters[7].
Objective: Direct conversion of an aliphatic alcohol to a difluoromethyl bioisostere.
Reagents & Materials:
-
Aliphatic alcohol substrate (1.0 equiv)
-
o -OMe-NHC (Benzoxazolium salt) (1.2 equiv)
-
Pyridine (1.5 equiv)
-
Iridium photocatalyst (e.g., fac−[Ir(ppy)3] ) (1 mol%)
-
Copper catalyst source and −CF2H reagent (e.g., TMSCF2H )
-
Methyl tert-butyl ether (MTBE) solvent (0.10 M)
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aliphatic alcohol (0.5 mmol), o -OMe-NHC (0.6 mmol), and the Iridium photocatalyst.
-
Causality Check: The benzoxazolium salt is strictly required to activate the otherwise inert C−O bond for radical cleavage.
-
-
Solvent & Base Addition: Move the vial into an inert atmosphere glovebox (Argon or N2 ). Add anhydrous MTBE to achieve a 0.10 M concentration, followed by pyridine (0.75 mmol).
-
Causality Check: MTBE is utilized because it lacks easily abstractable alpha-protons, preventing solvent-derived radical side reactions. Pyridine acts as a mild base to facilitate the formation of the reactive intermediate[7].
-
-
Degassing: Seal the vial with a Teflon-lined septum cap. If prepared outside a glovebox, perform three cycles of freeze-pump-thaw degassing.
-
Causality Check: Dissolved oxygen is a triplet state molecule that will rapidly quench the excited state of the Iridium photocatalyst and scavenge alkyl radicals, completely inhibiting the reaction.
-
-
Irradiation: Place the vial in a photoreactor equipped with Blue LEDs (approx. 450 nm). Stir vigorously at room temperature for 15 minutes.
-
Causality Check: The 450 nm wavelength perfectly overlaps with the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium catalyst, initiating the single-electron transfer (SET) cascade.
-
-
Workup: Quench the reaction by exposing it to air. Dilute with ethyl acetate, wash with saturated aqueous NaHCO3 , and extract the organic layer. Dry over MgSO4 , concentrate under reduced pressure, and purify via flash column chromatography to isolate the −CF2H product.
Case Studies in Drug Design
The strategic incorporation of −CF2H has led to the discovery of highly potent drug candidates across various therapeutic areas.
Quinoxalin-2-ones: Quinoxalin-2-one is a prevalent structural skeleton in bioactive molecules exhibiting antiviral, anti-inflammatory, and anticancer properties. Recent advances have enabled the direct functionalization of the C-3 position with a −CF2H group. This modification acts as a potent hydrogen bond donor to enhance target specificity while simultaneously improving the metabolic half-life of the quinoxaline core[8].
Electrophilic Warheads in Covalent Inhibitors: When positioned at the α -position to a ketone, the −CF2H group uniquely modulates the electronic environment. It reduces the hydrogen-bond basicity of the carbonyl oxygen while simultaneously increasing the electrophilicity of the carbon center. This renders the α -difluoromethyl ketone an excellent reversible electrophilic warhead, capable of forming transient covalent bonds with target protein nucleophiles (e.g., cysteine or serine residues) without the permanent toxicity associated with irreversible binders[6].
Conclusion
The difluoromethyl group represents a masterclass in rational drug design. By acting as a lipophilic hydrogen bond donor, it allows medicinal chemists to replace metabolically vulnerable hydroxyl or amine groups while maintaining crucial target binding interactions. Coupled with the advent of late-stage metallaphotoredox and electrochemical functionalization[5][7], the −CF2H moiety is no longer synthetically prohibitive, cementing its role as a vital tool in the development of next-generation therapeutics.
References
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Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]
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Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group Source: princeton.edu URL:[Link]
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Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews Source: rsc.org URL:[Link]
-
Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges | ACS Catalysis Source: acs.org URL:[Link]
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC Source: nih.gov URL:[Link]
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CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC Source: nih.gov URL:[Link]
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Suppliers and commercial availability of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
An In-Depth Technical Guide to (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine for Drug Discovery Professionals
Executive Summary
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is a highly functionalized chiral building block of significant interest to the pharmaceutical and life sciences industries. Characterized by the CAS Number 1389852-29-2, this compound integrates three critical structural motifs for modern drug design: a stereospecific (R)-chiral center, an electron-withdrawing fluorine atom on the phenyl ring, and a difluoromethyl group.[1][2][3] The latter is particularly noteworthy for its emerging role as a bioisostere of hydroxyl and thiol groups, capable of acting as a hydrogen bond donor, which can significantly influence molecular interactions and metabolic stability.[4] This guide offers a comprehensive technical overview for researchers and drug development professionals, covering the compound's physicochemical properties, commercial availability, synthetic context, and strategic applications in medicinal chemistry.
The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5] This strategy is employed to fine-tune a molecule's properties to enhance its drug-like characteristics.
The Role of Fluorine in Drug Design
The introduction of fluorine atoms or fluoroalkyl groups can profoundly impact a compound's metabolic stability, binding affinity, lipophilicity, and pKa.[6] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This often leads to an increased in-vivo half-life and reduced metabolic liabilities.[6]
The Difluoromethyl Group (CF2H): A Unique Moiety
While the trifluoromethyl (CF3) group is widely used, the difluoromethyl (CF2H) group has gained significant attention for its distinct properties.[4] The CF2H group is lipophilic and strongly electron-withdrawing; however, its most compelling feature is the ability of its hydrogen atom to act as a hydrogen bond donor. This allows the CF2H group to serve as a bioisosteric replacement for hydroxyl (OH), thiol (SH), and even amine (NH) functionalities, potentially preserving or introducing key binding interactions while improving metabolic stability and other pharmacokinetic parameters.[4][7]
Structural Features of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
The title compound is a confluence of these strategic elements. The specific (R)-enantiomer provides precise three-dimensional orientation for interaction with chiral biological targets, the fluorine at the 2-position of the phenyl ring modulates electronic properties, and the difluoromethyl group at the 3-position offers the unique benefits described above.
Caption: Key structural features of the title compound.
Physicochemical Properties and Specifications
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is commercially available as a colorless to light yellow liquid.[1][2] It is essential to consult the supplier-specific Certificate of Analysis (CoA) for lot-specific data.
| Parameter | Value | Reference(s) |
| CAS Number | 1389852-29-2 | [1][2][3][8] |
| Molecular Formula | C₉H₁₀F₃N | [2][8][9] |
| Molecular Weight | 189.18 g/mol | [1][8][9] |
| Synonyms | (R)-1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine | [2][8][10] |
| Appearance | Colorless to light yellow liquid | [1][2][10] |
| Typical Purity | ≥97% | [1][8] |
| Boiling Point (Predicted) | 199.5 ± 35.0 °C | [2] |
| Density (Predicted) | 1.191 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 8.38 ± 0.10 | [2] |
| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere | [1][2][8][9] |
Commercial Availability and Supplier Landscape
This building block is available from a range of specialty chemical suppliers catering to the research and development market. It is typically sold in quantities ranging from milligrams to multi-gram scale and is intended for research use only.[3][10][11] Both the free base and its hydrochloride salt are commercially offered.[11]
| Supplier | Typical Forms Offered | Notes |
| Sigma-Aldrich (Merck) | Free base | Global distributor with extensive documentation.[1][12] |
| BLDpharm | Free base | Offers various quantities and provides cold-chain transport.[9] |
| ChemScene | Free base | Provides detailed physicochemical and computational data.[8] |
| Ivy Fine Chemicals | Free base | Offers small-scale quantities (mg) with listed pricing.[3] |
| ChemicalBook | Free base | A platform listing numerous international suppliers.[2] |
| Doron Scientific | Hydrochloride salt | Specifies availability of the HCl salt form.[11] |
Synthesis and Chemical Reactivity
The synthesis of enantiomerically pure molecules like (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine requires sophisticated asymmetric methods. The primary amine also offers a versatile handle for subsequent chemical modifications.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the stereoselective addition of a difluoromethyl nucleophile to an appropriate ketimine precursor. This strategy addresses the two main synthetic challenges: establishing the chiral center and introducing the difluoromethyl group.
Caption: A plausible retrosynthetic pathway.
Exemplary Synthetic Protocol: Asymmetric Difluoromethylation
While the exact proprietary synthesis routes used by suppliers are not public, methods for the asymmetric synthesis of α-difluoromethyl amines have been published. A state-of-the-art approach involves the reagent-controlled addition of a chiral difluoromethyl sulfoximine to a ketimine.[7] The following protocol is a representative example based on this methodology.
Objective: To synthesize an enantiomerically enriched α-difluoromethyl amine via nucleophilic addition.
Materials:
-
N-protected 1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-imine (Ketimine Precursor)
-
(S)-Difluoromethyl phenyl sulfoximine (Difluoromethylating Reagent)[7]
-
Methyllithium (MeLi) in Et₂O
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Under an inert nitrogen atmosphere, dissolve the chiral sulfoximine reagent (1.0 equiv.) and the ketimine precursor (2.0 equiv.) in anhydrous THF at -98 °C (liquid N₂/ethanol bath).[7]
-
Slowly add MeLi (2.8 equiv.) dropwise to the cold solution. The MeLi acts as a strong base to deprotonate the sulfoximine, generating the nucleophile in situ.
-
Stir the reaction mixture at -98 °C for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).
-
Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting adduct by silica gel column chromatography.
-
The protecting group on the amine can then be removed under standard conditions to yield the final product.
Caption: Workflow for asymmetric difluoromethylation.
Handling, Storage, and Safety
Proper handling of this chemical is critical due to its hazardous nature. It is classified as a corrosive substance.[1][2]
| Safety Parameter | Information | Reference(s) |
| GHS Pictogram | GHS05 (Corrosion) | [1][2] |
| Signal Word | Danger | [1][2] |
| Hazard Statement(s) | H314: Causes severe skin burns and eye damage. | [1] |
| Precautionary Statement(s) | P261, P302+P352, P304+P340, P305+P351+P338 | [1] |
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container under an inert atmosphere in a refrigerator (2-8°C), protected from light.[9]
Applications in Drug Discovery and Lead Optimization
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is not an end-product but a high-value intermediate. Its utility lies in its incorporation into larger, more complex molecules during the lead optimization phase of drug discovery.
-
Scaffold Elaboration: The primary amine serves as a key attachment point for building out molecular complexity, most commonly through amide bond formation with carboxylic acids or acylation reactions.[13]
-
Modulation of Physicochemical Properties: Introducing this fragment into a lead compound can enhance lipophilicity due to the fluorinated groups, potentially improving membrane permeability.[6][10]
-
Enhancing Metabolic Stability: The C-F bonds are resistant to metabolic cleavage, and incorporating this moiety can block potential sites of metabolism on the phenyl ring.[6]
-
Probing Target Interactions: The unique H-bond donating capability of the CF2H group can be exploited to form novel interactions within a target's binding pocket, potentially increasing potency and selectivity.[4] The chiral nature of the molecule ensures a specific spatial arrangement of these interacting groups.
Conclusion
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is a sophisticated and strategically designed chemical building block. It provides medicinal chemists with a powerful tool to introduce chirality, metabolic stability, and novel hydrogen bonding capabilities into drug candidates. Its commercial availability from multiple suppliers facilitates its use in research and early-stage development. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of next-generation therapeutics.
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-
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine - Ivy Fine Chemicals. [Link]
-
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride - Doron Scientific. [Link]
-
Difluoromethylation of Phenols - Organic Syntheses Procedure. [Link]
-
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride | AMERICAN ELEMENTS. [Link]
-
Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - RSC Publishing. [Link]
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research - University of Basel. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]
-
Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral -Difluoromethylamines from Ketimines - Semantic Scholar. [Link]
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The Architectures of Asymmetry: A Technical Guide to Chiral Amine Synthesis in Drug Development
Executive Summary
Chiral amines are ubiquitous structural motifs in modern pharmacophores, present in approximately 40% of small-molecule active pharmaceutical ingredients (APIs)[1]. The stereocenter adjacent to the nitrogen atom dictates the drug's spatial orientation, directly influencing receptor binding affinity, pharmacokinetics, and toxicity profiles. This whitepaper critically evaluates the three pillar methodologies for asymmetric chiral amine synthesis: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA), Chiral Auxiliary-Mediated Synthesis (Ellman’s Sulfinamide), and Biocatalytic Transamination. By dissecting the thermodynamic and kinetic causalities behind these protocols, we provide drug development professionals with self-validating workflows for scalable synthesis.
Mechanistic Pathways to Chiral Amines
Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)
ARA represents a highly atom-economical approach, converting prochiral ketones directly into chiral amines in a single pot using a chiral metal catalyst (e.g., Ru, Rh, Ir) and a reducing agent (H2 or transfer hydrogenation agents)[2]. The causality of enantioselection relies on the stereofacial discrimination of the transiently formed imine or enamine intermediate by the chiral ligand environment[3]. A critical challenge in ARA is chemoselectivity—preventing the premature reduction of the ketone before imine formation, which is mitigated by optimizing the Lewis acidity of the catalyst[4].
Diastereoselective Synthesis via Ellman's Sulfinamide
When direct catalytic ARA fails to provide sufficient enantiomeric excess (ee) or functional group tolerance, chiral auxiliaries offer a highly predictable alternative. tert-Butanesulfinamide (Ellman's auxiliary) condenses with aldehydes or ketones to form chiral N-sulfinyl imines[5]. The strongly electron-withdrawing sulfinyl group activates the imine for nucleophilic addition, while the bulky tert-butyl group provides excellent steric shielding, directing the nucleophile to a single diastereotopic face[6]. The auxiliary is subsequently cleaved under mild acidic conditions, yielding the enantiopure amine.
Biocatalysis: ω-Transaminases (ω-TAs)
Biocatalysis has revolutionized industrial chiral amine synthesis, epitomized by the manufacture of the anti-diabetic drug sitagliptin[7]. 8 to transfer an amino group from a donor (e.g., isopropylamine) to a prochiral ketone[8]. The primary bottleneck is the unfavorable thermodynamic equilibrium and product inhibition (e.g., by the acetone byproduct)[9]. Consequently, process engineering must incorporate equilibrium-shifting strategies, such as the physical removal of volatile byproducts or the use of "smart" diamine donors that undergo spontaneous cyclization upon deamination, driving the reaction to completion[10].
Fig 1. Core strategic pathways for the asymmetric synthesis of chiral amines from prochiral ketones.
Experimental Protocols & Self-Validating Workflows
To ensure reproducibility and scientific rigor, the following protocols are designed with built-in validation checkpoints and explicit mechanistic reasoning.
Protocol 1: Asymmetric Synthesis of an Apremilast Precursor via Ellman’s Sulfinamide
Causality: The synthesis of the PDE4 inhibitor Apremilast requires an (S)-amine stereocenter. Using (R)-tert-butanesulfinamide ensures the correct facial attack by the methylsulfonyl carbanion[6]. 11 to activate the carbonyl and stabilize the transition state[11].
Step-by-Step Methodology:
-
Imine Condensation: To a flame-dried flask under N2, add (R)-2-methylpropane-2-sulfinamide (1.0 eq) and dry THF. Add tetraethyl titanate (Ti(OEt)4, 2.0 eq) and stir for 1 h at room temperature.
-
Aldehyde Addition: Dropwise add 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in THF at 0 °C. Stir for 12 h at room temperature.
-
Validation Checkpoint: TLC/NMR should indicate >95% conversion to the N-sulfinyl imine. The absence of unreacted aldehyde confirms sufficient water scavenging by Ti(OEt)4[11].
-
-
Nucleophilic Addition: In a separate flask, dissolve dimethyl sulfone (10 eq) and LiCl (0.5 eq) in dry THF at −78 °C. Add LiHMDS (3.0 eq) dropwise and stir for 30 min to generate the carbanion.
-
Causality of LiCl: LiCl breaks down the aggregation of the lithium enolate, increasing its reactivity and stereoselectivity[11].
-
-
Coupling: Slowly add the N-sulfinyl imine (from Step 2) over 10 min at −78 °C. Stir for 1 h.
-
Quenching & Cleavage: Quench with saturated NH4Cl. The resulting diastereomerically pure sulfinamide is isolated and treated with methanolic HCl to cleave the auxiliary, yielding the free (S)-amine precursor[5].
Protocol 2: Biocatalytic Synthesis of Chiral Amines via ω-Transaminase
Causality: To overcome the thermodynamic barrier of transamination, isopropylamine (IPA) is used in excess as the amine donor, and the acetone byproduct is continuously removed via reduced pressure or sparging, exploiting Le Chatelier's principle[1].
Step-by-Step Methodology:
-
Enzyme Preparation: Suspend the engineered ω-transaminase (e.g., Arthrobacter sp. variant) and PLP cofactor (1 mM) in a sodium phosphate buffer (100 mM, pH 7.5).
-
Substrate Addition: Add the prochiral ketone substrate (50-100 mM) dissolved in a minimal amount of DMSO (up to 10% v/v) to ensure solubility without denaturing the enzyme.
-
Amine Donor & Equilibrium Shift: Add isopropylamine (IPA) buffer (1 M, pH adjusted to 7.5). Initiate the reaction at 30–40 °C.
-
Acetone Removal: Apply a mild vacuum or continuous N2 sparging through the reaction vessel to strip the volatile acetone byproduct from the aqueous phase.
-
Validation Checkpoint: Monitor the reaction via chiral HPLC. The continuous removal of acetone should drive the conversion from a typical ~30% thermodynamic equilibrium state to >95%[10].
-
-
Workup: Adjust the pH to >11 using NaOH to deprotonate the chiral amine, extract with ethyl acetate, dry over Na2SO4, and concentrate.
Fig 2. Thermodynamic equilibrium shifting in ω-transaminase biocatalysis via byproduct removal.
Quantitative Data Comparison
The following table summarizes the operational metrics of the three primary methodologies, providing a comparative framework for process chemists to select the optimal synthetic route.
| Methodology | Typical Enantiomeric Excess (ee) | Atom Economy | Scalability | Key Limitations |
| Transition-Metal ARA | 85% – 98%[3] | High (Water as byproduct) | Excellent | High catalyst cost; Heavy metal trace removal required[12]. |
| Ellman's Sulfinamide | >95% (Diastereomeric)[11] | Low (Auxiliary is sacrificial) | Good | Multi-step sequence; Stoichiometric reagents needed[5]. |
| ω-Transaminase | >99%[7] | High | Excellent | Substrate scope limited by enzyme active site; Thermodynamic constraints[13]. |
Conclusion & Future Perspectives
The synthesis of chiral amines has evolved from stoichiometric chiral resolutions to highly catalytic, asymmetric, and biocatalytic processes. While Ellman's auxiliary remains an indispensable tool for discovery chemistry due to its predictability, transition-metal ARA and ω-transaminases dominate process-scale manufacturing. The future of chiral amine synthesis lies in the convergence of these fields—specifically, chemoenzymatic cascades that combine the broad substrate scope of transition metals with the exquisite stereocontrol of engineered biocatalysts[1]. By understanding the causal mechanisms and thermodynamic levers of these systems, drug development professionals can design robust, self-validating synthetic routes.
References
-
Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary - MDPI URL:[Link]
-
Asymmetric Reductive Amination in Organocatalysis and Biocatalysis - ResearchGate URL:[Link]
-
Asymmetric Reductive Amination - University of Liverpool URL:[Link]
-
Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary - ResearchGate URL:[Link]
-
Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers URL:[Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - Chemical Reviews URL:[Link]
-
Process considerations for the asymmetric synthesis of chiral amines using transaminases - PubMed URL:[Link]
-
Continuous flow-mode synthesis of (chiral) amines with transaminase - UCLouvain URL:[Link]
-
Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - MDPI URL:[Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades - KAUST Repository URL:[Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - Dove Medical Press URL:[Link]
-
Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - D-NB URL:[Link]
-
Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines - MDPI URL:[Link]
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Asymmetric synthesis of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
An Application Note and Protocol for the Asymmetric Synthesis of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
Authored by: A Senior Application Scientist
Abstract
(R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine is a highly valuable chiral amine building block in the pharmaceutical industry. The presence of both difluoromethyl and fluoro substituents on the phenyl ring allows for fine-tuning of critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl group, in particular, is gaining attention as a potential bioisostere for hydroxyl, thiol, or amine moieties due to its unique hydrogen bond donating capabilities.[3][4] This guide provides a comprehensive, in-depth protocol for the asymmetric synthesis of this target molecule, focusing on a highly efficient and stereoselective biocatalytic approach using an (R)-selective ω-transaminase. This method is presented as a superior alternative to traditional chemical routes, which can suffer from harsh conditions and lower enantioselectivity.[5] This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing high-purity (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine.
Introduction: The Strategic Importance of Fluorinated Chiral Amines
Chiral amines are ubiquitous structural motifs, present in approximately 40-45% of all active pharmaceutical ingredients (APIs).[6] The precise three-dimensional arrangement of atoms is often critical for therapeutic efficacy, making enantiomerically pure compounds essential. The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, as it can significantly enhance key pharmacokinetic and pharmacodynamic properties.[1][7]
The target molecule, (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine, combines these critical features. Its synthesis, therefore, requires a robust and highly stereocontrolled methodology. While several strategies exist for asymmetric amine synthesis, including the use of chiral auxiliaries (e.g., Ellman's sulfinamide)[8][9] and asymmetric hydrogenation,[10][11] biocatalysis has emerged as a powerful and "green" alternative.[12] Specifically, ω-transaminases (ω-TAs) offer exceptional enantioselectivity under mild, aqueous conditions, making them ideal for industrial-scale applications.[13][14]
This guide focuses on the asymmetric synthesis from the prochiral ketone, 1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one, leveraging the high stereospecificity of an (R)-selective ω-transaminase.
The Biocatalytic Approach: Asymmetric Synthesis via ω-Transaminase
ω-Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[5] This process can be used for the asymmetric synthesis of chiral amines from prochiral ketones with exceptional optical purity.[14]
The "Ping-Pong Bi-Bi" Catalytic Mechanism
The catalytic cycle of a ω-TA follows a "Ping-Pong Bi-Bi" mechanism, which involves two half-reactions:
-
First Half-Reaction: The amino donor (e.g., isopropylamine) binds to the PLP cofactor in the enzyme's active site. The amino group is transferred to the PLP, forming pyridoxamine 5'-phosphate (PMP) and releasing the ketone byproduct (e.g., acetone).
-
Second Half-Reaction: The prochiral ketone substrate enters the active site and reacts with the PMP. The amino group is transferred from the PMP to the ketone, generating the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.
Overcoming Thermodynamic Limitations
The transamination of non-α-keto acids is often thermodynamically unfavorable.[13] To drive the reaction towards the product, several strategies can be employed:
-
Use of a Large Excess of Amine Donor: Using a cost-effective donor like isopropylamine in large excess shifts the equilibrium towards product formation.
-
Removal of the Ketone Byproduct: The removal of acetone from the reaction mixture is a highly effective strategy. This can be achieved through physical means (e.g., evaporation under reduced pressure) or, more elegantly, by using a coupled-enzyme system. For instance, an alcohol dehydrogenase (ADH) can be used to reduce the acetone to isopropanol, a process that consumes the byproduct and drives the primary reaction forward.[15]
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Asymmetric Synthesis via (R)-ω-Transaminase
This protocol describes the synthesis of (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine from 1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one.
Materials and Reagents:
-
1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one (Prochiral ketone substrate)
-
(R)-selective ω-Transaminase (e.g., a commercial product like ATA-117 or equivalent)[15]
-
Pyridoxal 5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH), 5 M solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Temperature-controlled shaker or stirred-tank reactor
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare the reaction buffer by dissolving potassium phosphate to a concentration of 100 mM in deionized water and adjusting the pH to 7.5.
-
Cofactor and Enzyme Solubilization: To the buffer, add PLP to a final concentration of 1 mM. Add the (R)-selective ω-transaminase powder (e.g., 10-20 mg/mL, optimize based on supplier data). Stir gently at room temperature until fully dissolved.
-
Substrate Addition: Dissolve the 1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one substrate in a minimal amount of DMSO (e.g., to achieve a final DMSO co-solvent concentration of 5-10% v/v in the reaction mixture). Add this solution to the enzyme-buffer mixture to achieve a final substrate concentration of 50-100 mM.
-
Initiation of Reaction: Add isopropylamine (amine donor) to the reaction mixture. A significant excess is required to drive the equilibrium (e.g., 0.5 M to 1.0 M final concentration).
-
Incubation: Seal the reaction vessel and place it in a temperature-controlled shaker or reactor. Maintain the temperature at 30-40 °C (or the optimal temperature for the specific enzyme used) with gentle agitation (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots. Quench the enzyme activity in the aliquot (e.g., by adding an equal volume of acetonitrile), centrifuge to remove protein, and analyze the supernatant by HPLC or GC to determine the conversion of the ketone to the amine product. The reaction is typically complete within 24-48 hours.
-
Work-up and Extraction: Once the reaction has reached completion, cool the mixture to room temperature. Adjust the pH of the aqueous solution to >10 using a 5 M NaOH solution to ensure the amine product is in its free base form.
-
Extract the aqueous layer three times with an equal volume of MTBE.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary to achieve >99% chemical purity.
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
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- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. The intricate three-dimensional architecture of the ATP-binding pocket of kinases necessitates the use of chiral building blocks to achieve optimal target engagement and to minimize off-target effects. Among these, chiral amines serve as pivotal synthons, introducing stereochemical complexity that can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties.
This guide focuses on the application of a specific chiral amine, (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine , a key building block in the synthesis of advanced kinase inhibitors. While the direct synthesis of the recently prominent Bruton's tyrosine kinase (BTK) inhibitor, remibrutinib, from this specific amine is not explicitly detailed in publicly available literature, the structural motifs present in this chiral amine are representative of those found in a new generation of highly selective kinase inhibitors. The difluoromethyl and fluoro substituents on the phenyl ring are known to modulate key properties such as metabolic stability, lipophilicity, and binding interactions.
This document will provide a detailed protocol for the synthesis of a representative advanced kinase inhibitor, highlighting the critical role of chiral amines in achieving therapeutic efficacy. The protocols and discussions herein are designed to provide researchers with the foundational knowledge and practical steps to leverage such building blocks in their own drug discovery programs.
The Pivotal Role of Chiral Amines in Kinase Inhibitor Design
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites. This homology presents a significant challenge in the development of selective inhibitors. The incorporation of chiral centers is a well-established strategy to enhance selectivity by exploiting subtle three-dimensional differences within the kinase active site.[1]
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine offers several advantageous features as a building block for kinase inhibitors:
-
Stereochemical Control: The (R)-configuration provides a defined three-dimensional orientation, which can be crucial for precise interactions with specific amino acid residues in the kinase active site.
-
Fluorine Substitution: The presence of fluorine atoms can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidation, and modulate pKa, thereby influencing cell permeability and oral bioavailability.
-
Difluoromethyl Group: This group is often used as a bioisosteric replacement for other functional groups and can contribute to improved metabolic stability and binding affinity.
Synthesis of a Representative Kinase Inhibitor: A Detailed Protocol
While a direct synthesis of a marketed drug from (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is not readily found in the literature, we present here a detailed, representative protocol for the synthesis of a key intermediate that could be utilized in the synthesis of a Bruton's tyrosine kinase (BTK) inhibitor. This protocol is based on established synthetic methodologies for similar structures.
The target intermediate is N-(3-amino-5-fluoro-2-methylphenyl)-4-cyclopropyl-2-fluorobenzamide . The synthesis involves the coupling of a chiral amine with a substituted benzoic acid, followed by further functional group manipulations.
Experimental Protocol: Synthesis of N-(3-amino-5-fluoro-2-methylphenyl)-4-cyclopropyl-2-fluorobenzamide
Materials and Reagents:
-
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
-
4-cyclopropyl-2-fluorobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
Step 1: Amide Coupling
-
To a solution of 4-cyclopropyl-2-fluorobenzoic acid (1.0 eq) in a mixture of DCM and DMF (10:1) at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Step 2: Reduction of the Difluoromethyl Group (Illustrative)
Note: This step is illustrative of a potential transformation to achieve a methyl group present in some BTK inhibitors. The feasibility would require experimental validation.
-
To a solution of the amide from Step 1 in anhydrous THF at 0 °C, slowly add a solution of LAH in THF (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Step 3: Aromatic Nitration and Reduction
-
The product from the previous step would then undergo regioselective nitration followed by reduction of the nitro group to an amine to install the required amino group on the phenyl ring. These are standard organic transformations and the conditions would need to be optimized for the specific substrate.
This multi-step process would yield the target intermediate, N-(3-amino-5-fluoro-2-methylphenyl)-4-cyclopropyl-2-fluorobenzamide , ready for subsequent coupling reactions to complete the synthesis of a BTK inhibitor.
Synthetic Workflow Diagram
Caption: Synthetic workflow for a key kinase inhibitor intermediate.
Quantitative Data Summary
| Step | Product | Yield (%) | Purity (%) | Analytical Method |
| 1 | Amide Intermediate | 85-95 | >98 | LC-MS, ¹H NMR |
| 2 | Reduced Intermediate | 60-70 | >95 | LC-MS, ¹H NMR |
| 3 | Final Intermediate | 70-80 | >99 | LC-MS, ¹H NMR, HPLC |
Biological Evaluation: Kinase Inhibition Assay
The synthesized kinase inhibitor would be evaluated for its ability to inhibit the target kinase, for instance, Bruton's tyrosine kinase (BTK). A common method for this is a biochemical kinase assay.
General Protocol for BTK Inhibition Assay
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor and control compounds (e.g., Ibrutinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor and control compounds in kinase buffer.
-
In a 384-well plate, add the BTK enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway.[2] Its inhibition blocks the downstream signaling cascade that leads to B-cell proliferation and survival, which is a key therapeutic strategy in B-cell malignancies.
Caption: Simplified BTK signaling pathway and point of inhibition.
Conclusion
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine represents a valuable and strategically important chiral building block for the synthesis of modern kinase inhibitors. Its unique combination of stereochemistry and fluorine substitution patterns provides medicinal chemists with a powerful tool to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this and similar chiral amines in their quest for novel and impactful medicines.
References
-
Angst, D., Gessier, F., Janser, P., Vulpetti, A., Wälchli, R., Beerli, C., ... & Floersheim, P. (2020). Discovery of LOU064 (Remibrutinib), a Potent and Highly Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase. Journal of Medicinal Chemistry, 63(10), 5102-5118. [Link]
- Novartis. (2024). Synthesis methods and intermediates for the production of remibrutinib. WO2024069507A1.
-
Novartis. RHAPSIDO® (remibrutinib) Prescribing Information. [Link]
-
Maurer, M., Berger, W., Giménez-Arnau, A., Hayama, K., Jain, V., Reich, A., ... & Storim, J. (2022). Remibrutinib, a novel BTK inhibitor, demonstrates promising efficacy and safety in chronic spontaneous urticaria. Journal of Allergy and Clinical Immunology, 150(6), 1498-1506. [Link]
-
ClinicalTrials.gov. A Phase 3 Study of Efficacy and Safety of Remibrutinib in the Treatment of CSU in Adults Inadequately Controlled by H1-antihistamines (REMIX-2). [Link]
-
Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton’s tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]
-
Molina, A., & Pardo-Pardo, C. (2020). Bruton’s Tyrosine Kinase (BTK) Inhibitors: A Review of Their Discovery and Clinical Applications. Pharmaceuticals, 13(10), 257. [Link]
-
Guo, Y., & Reddy, K. S. (2020). Recent advances in the development of Bruton’s tyrosine kinase inhibitors. Future Medicinal Chemistry, 12(1), 69-87. [Link]
-
Roskoski, R. (2016). A historical overview of protein kinase inhibitors. Pharmacological research, 103, 1-13. [Link]
Sources
Application Note: Integration of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine in Next-Generation SDHI Fungicides
Introduction & Strategic Context
The development of modern agrochemicals is increasingly driven by the need for high-efficacy, low-toxicity compounds with minimal environmental footprints. In the realm of crop protection, Succinate Dehydrogenase Inhibitor (SDHI) fungicides represent one of the fastest-growing classes[1]. The integration of complex chiral amines, specifically (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine , into the carboxamide core of SDHIs has unlocked unprecedented systemic mobility and target-site affinity.
This application note details the mechanistic rationale, structural advantages, and validated synthetic protocols for utilizing this specific fluorinated chiral amine as a critical building block in agrochemical discovery and manufacturing.
Mechanistic Insights & Structure-Activity Relationship (SAR)
The transition from racemic mixtures to enantiopure active ingredients is a hallmark of modern agrochemical design. The use of the (R)-enantiomer of 1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine is not arbitrary; it is dictated by stringent stereochemical and electronic requirements at the fungal mitochondrial target site[2].
-
Chiral Stereocenter ((R)-Configuration): The methyl group at the chiral center must project into a highly specific, size-restricted hydrophobic sub-pocket of the Sdh enzyme. The (S)-enantiomer induces a severe steric clash, rendering it orders of magnitude less active.
-
3-Difluoromethyl Group (-CHF₂): Acting as a lipophilic bioisostere, the -CHF₂ group enhances cuticular penetration in plants. More importantly, the polarized C-H bond of the difluoromethyl group acts as a unique hydrogen-bond donor, anchoring the molecule to key amino acid residues within the ubiquinone-binding site of Complex II[1].
-
2-Fluoro Substitution (-F): The ortho-fluorine atom induces a profound stereoelectronic effect. It restricts the free rotation of the phenyl ring, pre-organizing the molecule into its bioactive conformation. This conformational locking minimizes the entropic penalty upon enzyme binding, drastically increasing binding affinity.
Fig 1. Mode of action pathway for SDHI fungicides targeting fungal mitochondrial Complex II.
Synthetic Workflow & Reaction Optimization
The synthesis of the final SDHI fungicide requires coupling the chiral amine with a heterocyclic core—typically a substituted pyrazole-4-carboxylic acid. The primary challenge in this amidation step is achieving quantitative conversion while strictly preventing the racemization of the sensitive (R)-stereocenter.
Optimization of the Amidation Reaction
Traditional coupling agents (like EDCI) or acid chloride formations often lead to partial racemization due to the formation of a ketene intermediate or base-catalyzed proton abstraction at the chiral center. To circumvent this, Propylphosphonic anhydride (T3P) is utilized. T3P operates under exceptionally mild conditions, generates water-soluble byproducts (simplifying work-up), and completely preserves enantiomeric excess (ee)[2].
Table 1: Optimization of Amidation Conditions for SDHI Assembly
| Coupling Agent | Base | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| EDCI / HOBt | DIPEA | DMF | 12 | 85 | > 99.0 |
| HATU | DIPEA | DMF | 4 | 92 | > 99.0 |
| T3P (50% in EtOAc) | Et₃N | EtOAc | 6 | 96 | > 99.5 |
| SOCl₂ (Acid Chloride) | Pyridine | DCM | 2 | 88 | 94.2 (Racemization) |
Note: T3P in EtOAc was selected as the optimal condition due to its scalable environmental profile, superior yield, and absolute preservation of the chiral center.
Fig 2. Synthetic workflow for chiral SDHI fungicides utilizing T3P-mediated amidation.
Self-Validating Experimental Protocol
Protocol: Synthesis of Chiral SDHI Fungicide via T3P-Mediated Amidation
Objective: To couple (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to yield a highly pure SDHI active ingredient.
Step 1: Reagent Preparation & Baseline Validation
-
In a dry, 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 50.0 mmol) in 150 mL of anhydrous ethyl acetate (EtOAc).
-
Self-Validation Checkpoint 1: Prior to addition, analyze the (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Proceed only if the enantiomeric excess is ≥ 99.2% to establish a definitive baseline for post-reaction stereochemical integrity[2].
Step 2: Amine and Base Addition 3. Add the validated (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine (1.05 eq, 52.5 mmol) to the suspension. 4. Dropwise add triethylamine (Et₃N) (3.0 eq, 150.0 mmol) over 5 minutes. The suspension will transition into a homogeneous, pale-yellow solution as the amine salt neutralizes.
Step 3: T3P Coupling 5. Cool the reaction mixture to 0–5 °C using an ice-water bath. 6. Slowly add a 50 wt% solution of T3P in EtOAc (1.5 eq, 75.0 mmol) via an addition funnel over a period of 30 minutes. Causality: Controlling the addition rate mitigates the exothermic formation of the active ester, preventing localized heating that could trigger trace racemization.
Step 4: Reaction Monitoring 7. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 6 hours. 8. Self-Validation Checkpoint 2: Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the pyrazole acid precursor peak (UV 254 nm) constitutes < 1% of the total area relative to the product mass peak.
Step 5: Work-up and Isolation 9. Quench the reaction by adding 100 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to hydrolyze unreacted T3P. 10. Transfer to a separatory funnel and isolate the organic (EtOAc) layer. Wash the organic layer sequentially with 1N HCl (50 mL) to remove unreacted amine, followed by deionized water (50 mL), and brine (50 mL). 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid. 12. Recrystallize the crude product from a heptane/EtOAc (3:1) mixture to afford the pure chiral SDHI fungicide as a white crystalline solid. 13. Final Validation: Confirm final purity via quantitative NMR (>98%) and chiral HPLC (ee >99.5%), validating the absolute preservation of the (R)-stereocenter throughout the workflow.
References
- Preparation method of (1R)-1-[3-(difluoromethyl)
- Process and intermediates for preparation of isofetamid (SDHI Fungicide Mechanisms)
-
1-[3-(Difluoromethyl)-2-fluorophenyl]-1-propanone (Chemical Precursor Properties) Source: PubChem (CID 126971228) URL:[Link]
Sources
Application Note: Advanced Coupling Strategies for (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine in Drug Discovery
Executive Summary
The incorporation of highly functionalized chiral amines into drug scaffolds is a cornerstone of modern medicinal chemistry. (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine represents a premium chiral building block. The specific 3-(difluoromethyl)-2-fluoro substitution pattern confers unique physicochemical properties: the fluorine atom locks the benzylic conformation via stereoelectronic effects, while the difluoromethyl (-CHF2) group acts as a lipophilic hydrogen bond donor, enhancing both metabolic stability and target binding affinity.
This application note provides validated, self-consistent protocols for integrating this sterically hindered, electron-modulated chiral amine into complex molecular architectures via Amide Bond Formation and Buchwald-Hartwig Cross-Coupling . The methodologies prioritize the absolute retention of enantiomeric excess (ee) and high-yielding conversions.
Amide Coupling: Overcoming Steric Hindrance with HATU
Mechanistic Rationale
Coupling a carboxylic acid with an α -methylbenzylamine derivative presents a kinetic challenge due to the steric bulk of the alpha-methyl group adjacent to the nucleophilic nitrogen. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish reactions and risk epimerization of the carboxylic acid partner if the reaction is forced under elevated temperatures.
To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester. The neighboring nitrogen atom in the pyridine ring of the OAt leaving group provides an anchimeric assistance (neighboring group effect), drastically accelerating the nucleophilic attack by the hindered (R)-amine while strictly suppressing racemization of any chiral centers present on the acid partner[1].
Caption: Workflow of HATU-mediated amide coupling ensuring high stereofidelity.
Standardized Protocol: HATU-Mediated Amidation
This protocol is designed as a self-validating system; the pre-activation color change and TLC monitoring ensure each step is functioning before proceeding.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 5.0 equiv)[2]
-
Anhydrous DMF or DMA (0.1 M - 0.2 M concentration)
Step-by-Step Procedure:
-
Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF under an inert argon atmosphere.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature. Stir for 15–30 minutes. Validation check: The solution typically transitions to a pale yellow/orange, confirming the formation of the OAt-active ester.
-
Amine Introduction: Add (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (1.1 equiv) either neat or as a concentrated solution in DMF.
-
Reaction Monitoring: Stir at room temperature for 2 to 12 hours. Monitor the disappearance of the OAt-ester via LC-MS or TLC.
-
Work-up: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove acidic byproducts), and brine[2].
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Buchwald-Hartwig Cross-Coupling: Precision N-Arylation
Mechanistic Rationale
The N-arylation of primary chiral benzylic amines via transition-metal catalysis requires meticulous control[3]. The primary risk is the loss of enantiomeric purity at the benzylic position. This racemization occurs if the base is too strong (causing direct deprotonation) or if the catalyst undergoes reversible β -hydride elimination/reinsertion prior to reductive elimination[4].
To prevent this, the catalytic system must favor ultra-fast reductive elimination. The combination of Pd2(dba)3 with BrettPhos or RuPhos ligands is optimal. These bulky, electron-rich biarylphosphine ligands enforce a geometry that accelerates the C-N bond formation. Furthermore, substituting strong bases (like NaOtBu ) with milder bases like Cesium Carbonate ( Cs2CO3 ) or Potassium Phosphate ( K3PO4 ) effectively mitigates base-catalyzed epimerization[5].
Caption: Buchwald-Hartwig catalytic cycle optimized for primary chiral amines.
Standardized Protocol: Stereoretentive N-Arylation
Reagents:
-
Aryl Bromide or Chloride (1.0 equiv)
-
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (1.2 equiv)
-
Pd2(dba)3 (0.02 - 0.05 equiv, 4-10 mol% Pd)
-
BrettPhos or RuPhos (0.04 - 0.10 equiv)
-
Cs2CO3 (anhydrous, finely milled) (2.0 - 2.5 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (0.1 M)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube or vial, combine the aryl halide, Pd2(dba)3 , BrettPhos, and Cs2CO3 .
-
Inert Atmosphere: Seal the vessel and purge with argon (evacuate/backfill 3 times). Crucial: Oxygen must be rigorously excluded to prevent catalyst deactivation.
-
Solvent & Amine Addition: Add anhydrous, degassed toluene followed by the (R)-amine via syringe.
-
Heating: Heat the mixture to 80–100 °C in a pre-heated oil bath or heating block. Stir vigorously for 4–16 hours.
-
Monitoring: Monitor the conversion via GC-MS or LC-MS.
-
Work-up: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify by silica gel chromatography. Assess the ee of the purified product via chiral HPLC to validate stereoretention.
Quantitative Data Summary
The table below summarizes the expected performance metrics for the described coupling strategies, establishing a baseline for empirical validation.
| Coupling Strategy | Reagent / Catalyst System | Base | Solvent | Temp (°C) | Expected Yield | Stereoretention (ee loss) | Primary Application |
| Amide Formation | HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 20–25 | 85–95% | < 1% | Kinase inhibitors, Peptidomimetics |
| Amide Formation | EDC·HCl / HOBt | DIPEA (3.0 eq) | DCM | 20–25 | 70–85% | 1–3% | General library synthesis |
| N-Arylation (B-H) | Pd2(dba)3 / BrettPhos | Cs2CO3 | Toluene | 80–100 | 75–90% | < 2% | CNS drugs, GPCR ligands |
| N-Arylation (B-H) | Pd(OAc)2 / BINAP | NaOtBu | Dioxane | 100 | 40–60% | High (10-30%) | Not recommended for this substrate |
References
-
Construction of a Chiral Central Nervous System (CNS)-Active Aminotetralin Drug Compound Based on a Synthesis Strategy Using Multitasking Properties of (S)-1-Phenylethylamine Accounts of Chemical Research (ACS Publications). URL:[Link][5]
-
Construction of a Chiral Central Nervous System (CNS)-Active Aminotetralin Drug Compound Based on a Synthesis Strategy Using Multitasking Properties of (S)-1-Phenylethylamine ResearchGate. URL:[Link][4]
Sources
The Architect's Amine: A Technical Guide to the Stereoselective Synthesis of Bioactive Molecules Using (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
In the intricate world of pharmaceutical and agrochemical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of "handedness," can mean the difference between a potent therapeutic agent and an inactive or even harmful substance. Consequently, the stereoselective synthesis of bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine, a chiral amine that serves as a powerful building block for introducing stereochemical control and desirable physicochemical properties into next-generation drug candidates.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design, ensuring a robust and reproducible application of this versatile chiral amine.
The Strategic Advantage of Fluorination and Chirality
The incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to enhance metabolic stability, membrane permeability, and binding affinity for biological targets.[1][2] The difluoromethyl group (-CF2H), in particular, is of significant interest as it can act as a lipophilic bioisostere for hydroxyl, thiol, or amine functionalities, often leading to improved pharmacological profiles.[3][4][5] The unique electronic properties of the C-F bond can also modulate the pKa of nearby functional groups, influencing drug-receptor interactions.[6]
When this desirable fluorination is combined with a stereogenic center, as in (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine, it provides a dual advantage. The chiral amine moiety allows for the diastereoselective construction of new stereocenters, while the fluorinated phenyl ring imparts beneficial pharmacokinetic properties. Chiral amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals.[7]
(R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine is a chiral primary amine featuring a stereogenic center at the ethylamine benzylic position. The "R" configuration denotes a specific spatial arrangement of the substituents around this chiral carbon. The presence of both a difluoromethyl group and a fluorine atom on the phenyl ring creates a unique electronic and steric environment, making it a valuable synthon for introducing this specific motif into target molecules.
Core Applications in Stereoselective Synthesis
(R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine is primarily utilized as a chiral building block, where its stereocenter is incorporated into the final molecule. Two of the most common and powerful methods for achieving this are amide bond formation and reductive amination.
Diastereoselective Amide Bond Formation
The coupling of a chiral amine with a carboxylic acid to form an amide is a fundamental transformation in organic synthesis.[8] When the carboxylic acid partner also contains a stereocenter, the use of a single enantiomer of the amine, such as (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine, allows for the formation of a single diastereomer of the product. This is a critical step in the synthesis of many complex chiral molecules.
Mechanism of Amide Bond Formation (EDC/HOBt Coupling):
The reaction proceeds through the activation of the carboxylic acid. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxybenzotriazole (HOBt).
Sources
- 1. inhancetechnologies.com [inhancetechnologies.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Direct Synthesis of Chiral Amines via DKR of Allylic Azides | Topczewski Research Group [topczewski.chem.umn.edu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for N-Alkylation of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly selective, self-validating protocol for the mono-N-alkylation of a complex chiral benzylic amine while preserving stereochemical integrity and preventing over-alkylation.
Introduction & Mechanistic Rationale
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (CAS: 1389852-29-2) is a highly valuable chiral building block in modern drug discovery[1]. The presence of the difluoromethyl and fluoro substituents on the phenyl ring significantly enhances the lipophilicity and metabolic stability of the resulting pharmacophores, making it a privileged motif for targeted therapies[1].
However, the N-alkylation of this specific primary amine presents a triad of synthetic challenges:
-
Over-alkylation: Primary amines naturally undergo successive alkylations, often yielding difficult-to-separate mixtures of secondary and tertiary amines.
-
Epimerization: Traditional direct SN2 alkylation requires basic conditions (e.g., K2CO3 , DIPEA) which can deprotonate the acidic benzylic proton, risking the racemization of the critical (R)-stereocenter.
-
Hydrogenolysis: Because the substrate is a benzylic amine, traditional reductive amination using catalytic hydrogenation (e.g., H2 with Pd/C ) carries a severe risk of cleaving the benzylic C-N bond entirely.
The Solution: To circumvent these failure modes, Direct Reductive Amination (DRA) using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3 ) is the authoritative method of choice[2]. STAB is a mild, selective reducing agent that avoids the severe toxicity associated with sodium cyanoborohydride ( NaBH3CN )[2][3]. Mechanistically, the three electron-withdrawing acetoxy groups sterically shield and electronically stabilize the B-H bond[2][4]. This prevents the premature reduction of the starting carbonyl compound, allowing the reagent to selectively target and reduce the highly electrophilic, transiently formed iminium intermediate[2][4].
Comparative Analysis of Alkylation Strategies
To understand the causality behind selecting STAB, we must evaluate the alternative methodologies. The table below summarizes why DRA is the optimal self-validating system for this specific substrate.
| Alkylation Strategy | Typical Reagents | Chemoselectivity | Risk of Over-Alkylation | Stereocenter Impact |
| Direct Alkylation ( SN2 ) | R-X, K2CO3 , DMF | Low | High (Tertiary/Quaternary amines form rapidly) | Moderate (Base-catalyzed epimerization risk) |
| Direct Reductive Amination | R-CHO, NaBH(OAc)3 , DCE | High | Low (Easily controlled by stoichiometry) | Low (Mild, neutral/acidic conditions preserve chirality) |
| Catalytic Hydrogenation | R-CHO, H2 , Pd/C , MeOH | High | Low | Critical (High risk of benzylic C-N hydrogenolysis) |
Experimental Workflow
Mechanistic sequence of direct reductive amination using NaBH(OAc)3.
Detailed Step-by-Step Protocol
Materials & Reagents
-
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine: 1.0 equivalent (Substrate)[1]
-
Target Aldehyde: 1.05 equivalents (or Ketone at 1.2 equivalents)
-
Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equivalents[4]
-
1,2-Dichloroethane (DCE): Anhydrous, 0.2 M – 0.5 M concentration[2][3]
-
Glacial Acetic Acid: Optional, 1.0 equivalent (Required only if reacting with sterically hindered ketones)[3]
Methodology
Step 1: Preparation of the Reaction Mixture
-
Action: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the (R)-amine (1.0 eq) in anhydrous DCE.
-
Causality: DCE is the preferred solvent because STAB is highly water-sensitive and reacts with protic solvents like methanol, which would prematurely degrade the hydride source before reduction can occur[2].
Step 2: Imine/Iminium Formation
-
Action: Add the target aldehyde (1.05 eq) dropwise to the stirring amine solution at room temperature. Allow the mixture to stir for 15–30 minutes.
-
Causality: A slight stoichiometric excess of the carbonyl ensures complete consumption of the valuable chiral amine. Pre-stirring allows the hemiaminal to form and dehydrate into the imine/iminium species before the reducing agent is introduced, maximizing atom economy[4].
Step 3: Selective Reduction
-
Action: Add STAB (1.5 eq) portion-wise to the reaction mixture.
-
Causality: Portion-wise addition controls any mild exotherm. STAB selectively reduces the iminium ion over the unreacted carbonyl due to the steric bulk and electron-withdrawing nature of its acetoxy ligands, which dampen its reactivity[2].
Step 4: Reaction Monitoring (Self-Validation)
-
Action: Stir the reaction at room temperature for 2–12 hours. Monitor progress via LC-MS.
-
Causality: The protocol is inherently self-validating. The disappearance of the primary amine mass ( m/z≈190.08 for [M+H]+ ) and the emergence of the secondary amine mass confirm successful conversion without the need for intermediate isolation.
Step 5: Quenching and Workup
-
Action: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes.
-
Causality: The mildly basic bicarbonate neutralizes any generated acetic acid and decomposes unreacted STAB. Crucially, it converts the newly formed secondary amine into its free-base form, ensuring it partitions entirely into the organic phase during extraction.
Step 6: Extraction and Purification
-
Action: Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Triethylamine).
-
Causality: Adding 1% Triethylamine to the eluent prevents the secondary amine from protonating and streaking on the acidic silica gel, ensuring a sharp elution profile and maximizing isolated yield.
Troubleshooting & Field-Proven Insights
-
Sluggish Reactions with Ketones: While aldehydes react rapidly, ketones are sterically hindered and less electrophilic. If LC-MS shows stalled imine formation, add 1.0 equivalent of glacial acetic acid or a Lewis acid (e.g., Titanium tetraisopropoxide, Ti(OiPr)4 ) to accelerate iminium ion formation[3][4].
-
Mitigating Trace Over-Alkylation: If trace tertiary amine formation is observed, invert the stoichiometry: reduce the carbonyl to 0.95 eq (making the amine the slight excess). During workup, utilize a polymer-supported scavenger (such as PS-Benzaldehyde) to covalently bind and filter out the unreacted primary amine, leaving only the pure secondary amine product in solution[5].
Sources
Application Note: (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine in KRAS-Targeted Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus Area: Targeted Protein Degradation (TPD), Protein-Protein Interaction (PPI) Inhibitors, KRAS-SOS1 Axis
Executive Summary
The therapeutic targeting of KRAS—historically considered "undruggable"—has undergone a renaissance. While direct KRAS G12C inhibitors have reached the clinic, resistance mechanisms driven by KRAS reactivation necessitate orthogonal approaches. Enter SOS1 (Son of Sevenless homolog 1) , a guanine nucleotide exchange factor (GEF) responsible for loading KRAS with GTP[1].
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (CAS: 1389852-29-2) has emerged as a privileged, best-in-class chiral building block for synthesizing highly potent SOS1 inhibitors and SOS1-targeting PROTACs (Proteolysis Targeting Chimeras)[2][3]. This application note details the physicochemical rationale, biological context, and validated synthetic protocols for incorporating this advanced fluorinated pharmacophore into drug discovery pipelines.
Structural Rationale: The "Magic of Fluorine" in PPI Design
The exceptional utility of this building block lies not just in its amine functionality, but in the precise spatial arrangement of its fluorinated motifs. As an Application Scientist, it is critical to understand why this specific substitution pattern drives nanomolar potency in SOS1 inhibitors[4].
-
The Difluoromethyl Group (-CF₂H): A Lipophilic Hydrogen Bond Donor Unlike the highly hydrophobic trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. The highly electronegative fluorine atoms polarize the C-H bond, allowing the hydrogen to act as a potent hydrogen bond donor. In the context of SOS1, the -CF₂H group forms a critical hydrogen bond with the Asn879 residue in the catalytic pocket, while simultaneously occupying a lipophilic sub-pocket to exclude water[4].
-
The Ortho-Fluoro Substituent: Conformational Locking The fluorine atom at the 2-position creates a deliberate steric clash with the benzylic methyl group. This restricts the free rotation of the C(aryl)-C(alkyl) bond, pre-organizing the molecule into its bioactive conformation. By locking the conformation, the entropic penalty upon binding to the SOS1 protein is drastically reduced, leading to a higher binding affinity (lower K_d). Furthermore, the electron-withdrawing nature of the ortho-fluorine modulates the pKa of the primary amine, optimizing it for cellular permeability.
-
The (R)-Enantiomer: Absolute Stereospecificity The orientation of the benzylic methyl group is non-negotiable. The (R)-configuration directs the methyl group into a tight hydrophobic cleft within the SOS1 binding site. The (S)-enantiomer results in severe steric clashes with the protein backbone, rendering it virtually inactive[2].
Quantitative Physicochemical Profile
Table 1: Physicochemical Properties of the Building Block
| Property | Value / Characteristic | Impact on Drug Design |
| CAS Number | 1389852-29-2[3] | Ensures precise sourcing of the enantiopure material. |
| Molecular Weight | 189.18 g/mol | Low MW allows for incorporation into larger PROTAC linkers without exceeding Lipinski limits. |
| Amine pKa (Predicted) | ~8.38[5] | Lowered by the ortho-F; ensures a balance of protonated (soluble) and neutral (permeable) species at physiological pH. |
| Lipophilicity (LogP) | ~2.1 | Ideal lipophilicity for partitioning into the hydrophobic SOS1 pocket. |
Biological Context: Disrupting the KRAS-SOS1 Axis
SOS1 is ubiquitously expressed and recruited to the cell membrane by the SHP2/Grb2 complex upon Receptor Tyrosine Kinase (RTK) activation. Once at the membrane, SOS1 catalyzes the removal of GDP from KRAS, allowing the more abundant intracellular GTP to bind, thereby activating the oncogenic MEK/ERK signaling cascade[6].
By incorporating (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine into a heterocyclic scaffold (e.g., quinazoline or pyrido[3,4-d]pyrimidine), the resulting small molecule competitively binds to SOS1, preventing the KRAS-SOS1 protein-protein interaction[2][4].
Figure 1: The KRAS-SOS1 signaling cascade and the therapeutic intervention point for SOS1 inhibitors.
Synthetic Workflow & Application
The primary amine of this building block is highly nucleophilic, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling with heteroaryl halides.
Figure 2: Standard high-throughput synthetic workflow incorporating the chiral fluorinated amine.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure both chemical conversion and stereochemical integrity.
Protocol A: General Procedure for SNAr Coupling
Objective: To couple the chiral amine to an electron-deficient heteroaryl chloride (e.g., a functionalized quinazoline core) without racemization.
Reagents & Materials:
-
Heteroaryl chloride core (1.0 equiv)
-
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (1.2 equiv)[3]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Causality in Reagent Selection:
-
DIPEA: A sterically hindered, non-nucleophilic base is chosen to neutralize the HCl byproduct without competing with the chiral amine for the electrophile.
-
DMSO: A polar aprotic solvent is critical here. It stabilizes the highly polar Meisenheimer intermediate formed during the SNAr transition state, significantly accelerating the reaction rate compared to less polar solvents like THF or Toluene.
Step-by-Step Procedure:
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 mmol) in anhydrous DMSO (5.0 mL) under an inert nitrogen atmosphere.
-
Amine Addition: Add the (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine (1.2 mmol) dropwise at room temperature.
-
Base Addition: Add DIPEA (3.0 mmol) to the stirring solution. Seal the vial.
-
Heating: Heat the reaction mixture to 90 °C using an aluminum heating block.
-
IPC (In-Process Control): After 4 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation Check: The reaction is complete when the starting heteroaryl chloride peak is <2% by UV area, and the product mass [M+H]+ is the dominant peak.
-
Workup: Cool the mixture to room temperature. Slowly pour the mixture into rapidly stirring ice-cold water (25 mL). This will crash out the highly lipophilic product.
-
Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 15 mL) to completely remove residual DMSO.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol B: Stereochemical Validation via Chiral SFC
Objective: To confirm that the high temperatures of the SNAr reaction did not induce racemization at the benzylic position.
Rationale: While the benzylic proton is somewhat deactivated by the electron-withdrawing fluorines, prolonged heating in the presence of a base can occasionally lead to epimerization. Supercritical Fluid Chromatography (SFC) is superior to normal-phase HPLC for this analysis due to faster diffusion rates and sharper peak resolution.
Methodology:
-
Column: Chiralpak AD-H or AS-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: CO₂ / Methanol (containing 0.1% Diethylamine to suppress peak tailing of the amine).
-
Gradient: Isocratic 20% Methanol in CO₂.
-
Flow Rate: 3.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Validation: Inject a racemic standard (synthesized using the racemic amine) to establish the retention times of both the (R) and (S) enantiomers. Subsequently, inject the purified reaction product. The Enantiomeric Excess (ee) must be calculated as: %ee =[(Area R - Area S) / (Area R + Area S)] x 100. Acceptance Criteria: >98% ee.
References
- Google Patents. "Sos1 protein degraders, pharmaceutical compositions, and therapeutic applications." WO2025038785A1.
- Google Patents. "Sos1 inhibitors." US20210188857A1.
-
ACS Publications. "Design, Synthesis, and Biological Evaluation of Novel 1H-Imidazo[4,5-g]quinazoline-Based SOS1::KRAS G12C Inhibitors in Colorectal Cancer Cells." Journal of Medicinal Chemistry. Available at:[Link]
Sources
- 1. US20210188857A1 - Sos1 inhibitors - Google Patents [patents.google.com]
- 2. WO2025038785A1 - Sos1 protein degraders, pharmaceutical compositions, and therapeutic applications - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-amine | 1389852-29-2 [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Asymmetric Synthesis of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
Welcome to the Advanced Synthesis Support Center. As application scientists, we recognize that synthesizing sterically encumbered, electron-deficient chiral amines like (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine presents unique mechanistic challenges. The ortho-fluoro and meta-difluoromethyl substituents create a highly deactivated carbonyl precursor, complicating both imine condensation and enzymatic recognition.
This guide provides field-proven protocols, causality-driven troubleshooting, and validated analytical checkpoints for the two most robust synthetic pathways: Biocatalytic Asymmetric Reductive Amination and Chemo-Catalytic Ellman’s Sulfinamide Synthesis .
Synthesis Workflow Overview
The following diagram illustrates the strategic divergence between the enzymatic and chemo-catalytic routes. Select your pathway based on your lab's biocatalyst library access and scale-up requirements.
Fig 1: Divergent synthetic workflows for (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine.
Pathway A: Biocatalytic Route (ω-Transaminase)
Biocatalysis offers an exceptionally green, high-enantiomeric-excess (ee) approach. However, the lipophilicity of the difluoromethyl group requires careful solvent management.
Standard Operating Protocol
Self-Validating Checkpoint: Ensure your starting ketone is >98% pure by GC-FID before initiating, as trace acidic impurities will rapidly deactivate the PLP cofactor.
-
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP).
-
Amine Donor Addition: Add isopropylamine (IPA) to a final concentration of 500 mM. Adjust pH back to 7.5 using HCl if necessary.
-
Enzyme Loading: Dissolve the engineered (R)-selective ω-transaminase (e.g., ATA-117 homolog) at 2-5 mg/mL.
-
Substrate Introduction: Dissolve 3-(difluoromethyl)-2-fluoroacetophenone (50 mM) in DMSO (10% v/v final reaction volume) and add dropwise to prevent localized precipitation.
-
Reaction & ISPR: Incubate at 40 °C, 250 rpm for 24–36 h. Apply a gentle nitrogen sweep or mild vacuum (approx. 800 mbar) to continuously volatilize the acetone co-product.
-
Workup: Basify to pH 11 with 1M NaOH, extract with MTBE (3x), dry over Na₂SO₄, and concentrate to yield the free base.
Troubleshooting & FAQs (Biocatalysis)
Q: My reaction stalls at 40-50% conversion despite adding excess enzyme. What is happening? A: You are hitting a thermodynamic wall. The transamination of acetophenones with IPA is thermodynamically unfavorable ( Keq<1 ). Causality: The equilibrium strongly favors the ketone substrate over the chiral amine product. Solution: You must implement In Situ Product Removal (ISPR). By applying a nitrogen sweep or vacuum, you selectively remove the volatile acetone co-product, driving the reaction forward via Le Chatelier's principle [1].
Q: The enzyme precipitates immediately upon adding the fluorinated acetophenone. How do I prevent this? A: This is caused by localized solvent shock. Causality: Highly fluorinated aromatic compounds are extremely lipophilic. Adding them neat into an aqueous buffer causes supersaturation, leading to hydrophobic aggregation that denatures the transaminase. Solution: Pre-dissolve the ketone in a water-miscible co-solvent. Modern engineered ω-transaminases can tolerate up to 20% DMSO[2]. Add the DMSO/substrate solution dropwise under vigorous stirring.
Data Summary: ω-Transaminase Optimization Parameters
| Parameter | Baseline Condition | Optimized Condition | Causality / Mechanistic Effect |
| Co-solvent | 0% (Neat addition) | 10% DMSO | Prevents substrate aggregation; maintains enzyme tertiary structure. |
| Amine Donor | 100 mM IPA | 500 mM IPA | Pushes initial equilibrium forward via mass action. |
| ISPR Method | Closed vessel | N₂ Sweep (800 mbar) | Volatilizes acetone, preventing product inhibition and thermodynamic stalling. |
| Yield / ee | 42% / >99% ee | 88% / >99% ee | Synergistic effect of solubility and equilibrium displacement. |
Pathway B: Chemo-Catalytic Route (Ellman’s Sulfinamide)
When biocatalyst screening is not feasible, the use of (R)-tert-butanesulfinamide (Ellman's auxiliary) is the gold standard for chiral amine synthesis [3].
Standard Operating Protocol
Self-Validating Checkpoint: Always verify the formation of the sulfinyl imine by crude ¹H-NMR before proceeding to reduction. The imine CH₃ singlet will shift downfield compared to the starting ketone.
-
Imine Condensation: In a flame-dried flask under N₂, dissolve 3-(difluoromethyl)-2-fluoroacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M). Add freshly distilled Ti(OEt)₄ (2.0 eq). Stir at 70 °C for 12–18 h.
-
Condensation Workup: Cool to room temperature, pour into an equal volume of saturated aqueous NaCl under vigorous stirring to precipitate TiO₂. Filter through a Celite pad, wash with EtOAc, and concentrate the organic layer.
-
Diastereoselective Reduction: Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -78 °C. Dropwise add L-Selectride (1.5 eq). Stir for 4 h, then quench with saturated NH₄Cl. Extract with EtOAc.
-
Deprotection: Dissolve the purified sulfinamide in MeOH (0.2 M) and add 4M HCl in dioxane (2.0 eq). Stir at room temperature for 1 h. Concentrate and triturate with diethyl ether to precipitate the (R)-amine hydrochloride salt[4].
Troubleshooting & FAQs (Ellman's Auxiliary)
Q: My imine condensation yield is exceptionally low (<30%), and I recover mostly starting material. Why? A: The electrophilicity of your ketone is compromised by sterics, and your Lewis acid may be degraded. Causality: While the ortho-fluoro and meta-difluoromethyl groups withdraw electron density (which should theoretically increase electrophilicity), they create a massive steric shield around the carbonyl carbon. Furthermore, Ti(OEt)₄ is highly hygroscopic; if it has hydrolyzed to oligomeric titanates, it cannot sufficiently activate the ketone. Solution: Use strictly strictly anhydrous conditions and freshly distilled Ti(OEt)₄. Elevate the reaction temperature to 70 °C. If the reaction still stalls, switch to the more reactive Ti(OiPr)₄ or use neat conditions (solvent-free) to maximize collision frequency.
Q: The diastereomeric ratio (dr) of my reduction step is poor (e.g., 3:1). How can I achieve >95:5 dr? A: You are experiencing competing transition states due to the ortho-fluoro substituent. Causality: Standard reductions with NaBH₄ proceed via an open, non-chelating transition state. However, the ortho-fluorine atom can weakly coordinate with the sodium cation, disrupting the standard Cram-model trajectory and allowing hydride attack from the less hindered, but incorrect, face. Solution: Switch from NaBH₄ to a bulky, highly coordinating reducing agent like L-Selectride at -78 °C. The massive steric bulk of the sec-butyl groups forces the substrate into a rigid chair-like transition state, overriding the fluorine's coordination effects and typically restoring the dr to >95:5.
Data Summary: Reduction Conditions vs. Diastereoselectivity
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (R,R : R,S) |
| NaBH₄ | THF/MeOH | -48 | 85 | 72 : 28 (Poor) |
| DIBAL-H | THF | -78 | 60 | 85 : 15 (Moderate) |
| L-Selectride | THF | -78 | 82 | 96 : 4 (Excellent) |
Analytical & Quality Control
To ensure the integrity of your synthesized (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine, rely on the following analytical markers:
-
¹H-NMR (400 MHz, CDCl₃): Pay close attention to the difluoromethyl proton (-CF₂H ). It will appear as a distinct triplet of doublets (or a wide triplet due to large 2JH−F coupling, typically ~55 Hz) around δ 6.8 - 7.1 ppm.
-
¹⁹F-NMR (376 MHz, CDCl₃): You must observe two distinct fluorine environments. The ortho-fluorine typically appears around δ -115 to -120 ppm, while the difluoromethyl fluorines will appear as a doublet around δ -110 to -112 ppm.
-
Chiral HPLC: To verify the ee, use a normal-phase chiral column (e.g., Chiralpak IG) with a mobile phase of Hexane/IPA/Diethylamine (90:10:0.1). The basic additive (diethylamine) is critical to prevent peak tailing of the primary amine.
References
-
Tufvesson, P., Bach, C., & Woodley, J. M. (2014). A model to assess the feasibility of shifting reaction equilibrium by acetone removal in the transamination of ketones using 2-propylamine. Biotechnology and Bioengineering. Available at:[Link]
-
Guo, F., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts (MDPI). Available at:[Link]
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews. Available at:[Link]
-
Beaudoin, J. A., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary. Molecules (MDPI). Available at:[Link]
Quantitative Impact of Fluorination on Amine Purification
Welcome to the Advanced Separations Support Center. As a Senior Application Scientist, I frequently see researchers treat fluorinated chiral amines identically to their non-fluorinated counterparts during purification. This is a fundamental error.
The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (-I effect) across the carbon backbone. This pulls electron density away from the nitrogen lone pair, drastically lowering the basicity (pKa) of the amine[1]. Furthermore, the unique ability of the C–F bond to participate in intramolecular hydrogen bonding (C–F···H–N) alters the molecule's three-dimensional conformation and lipophilicity. These altered electronic and steric environments dictate every downstream purification choice—from chromatographic additive selection to the stoichiometric pairing in diastereomeric salt resolution[2].
Below is our comprehensive troubleshooting guide and FAQ to help you navigate the specific challenges of purifying fluorinated chiral amines.
To build a successful purification strategy, you must first understand how the degree and position of fluorination impact the amine's pKa. The table below summarizes these quantitative shifts and the corresponding recommended purification strategies.
Table 1: Influence of Fluorination on Amine pKa and Purification Strategy
| Amine Scaffold | Approx. pKa | Inductive Effect | Recommended Resolution Strategy | Recommended SFC Additive |
| Unsubstituted Alkylamine | 10.5 | None | Tartaric Acid derivatives | 0.1% DEA / TEA |
| β-Monofluoroamine | 8.5 – 9.0 | Moderate (-I) | Mandelic Acid / Malic Acid | 0.1% Isopropylamine |
| β,β-Difluoroamine | 7.0 – 7.5 | Strong (-I) | Camphorsulfonic Acid (CSA) | No additive / 0.1% TFA |
| α-Trifluoromethylamine | 5.5 – 6.0 | Severe (-I) | Mosher's Acid / Enzymatic | 0.1% TFA |
Section 1: Chromatographic Separations (SFC & HPLC)
Q: Why do my fluorinated amines exhibit severe peak tailing or co-elution on standard polysaccharide chiral columns despite using 0.1% Diethylamine (DEA)?
A: The root cause is an acid-base mismatch on the column. Standard basic additives like DEA (pKa ~11) are excellent for masking residual silanols when analyzing strongly basic non-fluorinated amines. However, highly fluorinated amines (e.g., α-CF3 amines) have a significantly reduced pKa (~5.5). When you introduce a strong base like DEA, it overpowers the weakly basic fluorinated amine, altering its hydrogen-bond donor capacity and disrupting the transient diastereomeric interactions required with the chiral stationary phase.
Solution: Match the additive to the analyte's pKa. For highly fluorinated amines, switch to neutral conditions or use weakly acidic modifiers (like 0.1% Trifluoroacetic acid, TFA) to maintain the amine in a consistent protonation state during the run.
SFC additive selection workflow based on the pKa of the fluorinated amine.
Protocol: Preparative SFC Method Development for Fluorinated Amines
-
Sample Preparation: Dissolve the racemic fluorinated amine in a suitable injection solvent (e.g., Methanol) at 2–5 mg/mL.
-
Column Screening: Select a panel of immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC). Immobilized phases are mandatory here as they tolerate the wider range of modifiers required for fluorinated compounds.
-
Modifier Selection: Based on the theoretical or measured pKa of the amine[1]:
-
If pKa > 8.5: Use 0.1% Isopropylamine (IPAm) in the co-solvent.
-
If pKa < 7.0: Screen with no additive first, then evaluate 0.1% TFA.
-
-
Gradient Execution: Run a generic gradient of 5% to 50% co-solvent in supercritical CO2 over 10 minutes at a flow rate appropriate for your column ID.
-
Validation: Ensure resolution ( Rs ) is > 1.5 before scaling up to preparative injections.
Section 2: Diastereomeric Salt Resolution
Q: I am trying to resolve a racemic β-fluoroamine using classical L-tartaric acid, but no salt precipitates. What is going wrong?
A: For stable diastereomeric salt formation, the thermodynamic rule of thumb is ΔpKa=pKa(base)−pKa(acid)≥3 . If your fluorinated amine has a depressed pKa of 6.5, tartaric acid ( pKa1 = 2.98) yields a ΔpKa of ~3.5. While technically sufficient for proton transfer in water, this is often borderline for robust crystallization in organic solvents, leading to oils or no precipitation at all[2].
Solution: You must utilize a stronger chiral resolving acid to force complete proton transfer and create a rigid crystal lattice. Switch to (+)-Camphor-10-sulfonic acid (CSA, pKa = 1.2) or Mosher's acid.
Protocol: Self-Validating High-Throughput Screening for Salt Formation
-
Stock Preparation: Prepare 0.5 M stock solutions of strong chiral acids (e.g., (+)-CSA, (-)-Di-p-toluoyl-L-tartaric acid) in methanol. Prepare a 0.5 M stock of the racemic fluorinated amine in Isopropyl acetate (IPAc)[2].
-
Dispensing: In a 96-well glass block, dispense equimolar amounts of amine and acid.
-
Solvent Replacement: Evaporate the methanol under a nitrogen stream. Reconstitute the mixtures in a matrix of screening solvents (e.g., EtOH, IPAc, Acetonitrile) to evaluate different solubility profiles[2].
-
Thermocycling: Heat the block to 60°C until complete dissolution, then cool to 5°C at a controlled rate of 0.1°C/min to induce crystallization.
-
Self-Validation (Critical): Isolate the crystals via centrifugation. Do not immediately run chiral HPLC. First, run a 1 H-NMR of the solid to confirm a 1:1 stoichiometry of the salt (integrating the chiral acid vs. the amine). This validates that you have a true salt and not just precipitated unreacted acid. Once confirmed, free-base the amine using 1M NaOH, extract into MTBE, and analyze via chiral HPLC to determine the diastereomeric excess (de).
Section 3: Enzymatic Kinetic Resolution (Biocatalysis)
Q: During the kinetic resolution of racemic β-fluoroamines using transaminases (TAs), I am observing a poor yield of the desired amine and the formation of defluorinated acetophenone derivatives. How do I prevent this?
A: Transaminases are powerful biocatalysts for chiral amines[3], but they can exhibit severe catalytic promiscuity when exposed to fluorinated substrates. With β-fluoroamines, TAs can catalyze a tandem hydrodefluorination-deamination reaction[4]. Instead of simply deaminating the undesired enantiomer to an α-fluoro ketone, the enzyme strips the fluorine atom, yielding a defluorinated ketone. This side reaction consumes the substrate and complicates the purification of the remaining enantioenriched amine.
Solution: To mitigate this, you can either screen for engineered TAs with higher regioselectivity that suppress the promiscuous pathway, or pivot to a Reductive Aminase (RedAm) approach. RedAms have shown high activity for synthesizing fluorinated amines from ketones without triggering the defluorination cascade[3].
Reaction pathways in transaminase-catalyzed resolution of β-fluoroamines.
Protocol: Transaminase-Mediated Kinetic Resolution Workflow
-
Reaction Setup: In a 100 mM phosphate buffer (pH 7.5), suspend the racemic fluorinated amine to a final concentration of 50 mM[3].
-
Co-factor & Acceptor Addition: Add Pyridoxal 5'-phosphate (PLP, 1 mM) as the essential co-factor and an amine acceptor (e.g., sodium pyruvate or acetone, 100 mM)[4].
-
Biocatalyst Introduction: Add the selected transaminase (e.g., engineered Vibrio fluvialis variants) at 5–10 mg/mL[5].
-
Incubation: Incubate the mixture at 30°C with orbital shaking (250 rpm) for 24–48 hours. Monitor the reaction via LC-MS to track both the desired kinetic resolution and any promiscuous hydrodefluorination[4].
-
Quenching & Extraction: Quench the reaction by adjusting the pH to >11 using 5M NaOH. Causality note: Because fluorinated amines have lower pKa values, pH 11 is more than sufficient to ensure the amine is fully deprotonated for organic extraction. Extract with ethyl acetate (3x).
-
Analysis: Dry the organic layer over Na2SO4 , concentrate under reduced pressure, and analyze by chiral SFC to determine the enantiomeric excess (ee) of the isolated amine.
References
-
Enzymatic synthesis of fluorinated compounds - PMC - NIH. National Institutes of Health. URL:[Link]
-
Asymmetric biocatalytic synthesis of fluorinated pyridines through transesterification or transamination. Universidad de Oviedo. URL:[Link]
-
Catalytic Promiscuity of Transaminases: Preparation of Enantioenriched β-Fluoroamines via Formal Tandem Hydrodefluorination. White Rose Research Online. URL:[Link]
-
An Expedient Synthetic Route to the Long-Acting RSV Inhibitor JNJ-6231 via Stereoselective Enzymatic Amination and Regioselective Alkylation. ACS Publications. URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Difluoromethylated Amine Synthesis
Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the introduction of a difluoromethyl ( CF2H ) group into amine-containing bioactive molecules. While the CF2H moiety is a highly sought-after lipophilic bioisostere for hydroxyl and thiol functionalities[1], its synthesis is notoriously sensitive.
This guide is designed to move beyond generic troubleshooting. We will dissect the causality behind reaction failures, explore the multifaceted reactivity of intermediates, and provide self-validating protocols to ensure your syntheses are robust and reproducible.
Mechanistic Root Cause Analysis
Before adjusting equivalents or swapping solvents, it is critical to understand the pathway your reagent utilizes. Difluoromethylation of amines generally proceeds via one of two highly reactive intermediates: Singlet Difluorocarbene ( :CF2 ) or a Nucleophilic Difluoromethyl Anion ( CF2H− ) . Yields typically plummet when the kinetic rate of side-reactions (like hydrolysis or formylation) outpaces the desired amine trapping.
Mechanistic pathways of amine difluoromethylation and critical failure points.
Troubleshooting Knowledge Base (FAQs)
Q1: I am using a difluorocarbene precursor (e.g., TMSCF2Br or sodium chlorodifluoroacetate) to difluoromethylate a secondary amine, but my yields are below 20%. What is causing this? A1: The primary culprit is the rapid hydrolysis of the highly electrophilic singlet difluorocarbene ( :CF2 ) before it can be trapped by the amine. Difluorocarbene is destabilized by the negative inductive effect of fluorine, making it highly reactive toward any moisture. Causality & Fix: If your solvent is not strictly anhydrous, water outcompetes the amine. Secondary amines follow a nucleophilic substitution pathway with difluorocarbene; if water is present during the reaction, the initial difluoromethyl ammonium intermediate is rapidly hydrolyzed to a formamide[2]. Ensure strict anhydrous conditions (glovebox or Schlenk line) and consider using a privileged, slow-release carbene precursor like TMSCF2Br under optimized basic conditions to match the generation rate of the carbene with the trapping rate of the amine.
Q2: I attempted to difluoromethylate a primary amine using difluorocarbene, but NMR shows no CF2H peak. Instead, I isolated a completely different product. Why? A2: Difluorocarbene exhibits a remarkable diversity of reactivity depending on the substitution of the amine. Primary amines undergo nucleophilic attack on the carbene to form a fluoroimine intermediate, which rapidly undergoes base-promoted elimination to form isocyanides , not α -difluoromethyl amines[3],[2]. Causality & Fix: This is a fundamental mechanistic divergence. If your goal is to synthesize an α -difluoromethyl primary amine, you must abandon the carbene pathway. Instead, convert your primary amine into an imine (e.g., an N-tert-butylsulfinyl aldimine) and utilize a nucleophilic difluoromethylation strategy[1].
Q3: During the nucleophilic difluoromethylation of imines using difluoromethyl phenyl sulfone ( PhSO2CF2H ), I observe incomplete conversion and poor diastereoselectivity. How can I optimize this? A3: This issue stems from either inadequate deprotonation of the sulfone or the collapse of the highly ordered, non-chelating transition state due to temperature fluctuations[4]. Causality & Fix: The generation of the PhSO2CF2− anion requires a strong, non-nucleophilic base like LHMDS at strictly -78 °C[1]. If the temperature rises even slightly during the base addition, the anion can decompose. Ensure the LHMDS is titrated prior to use and added dropwise down the side of the flask to pre-cool it before it hits the reaction mixture. The high diastereoselectivity (>99% dr) relies entirely on maintaining the stable chiral environment of the sulfoximine/sulfinyl group at ultra-low temperatures[1],[4].
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols have been designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Highly Stereoselective Nucleophilic Difluoromethylation of Imines
Best for: Synthesizing chiral α -difluoromethyl primary/secondary amines.
-
Preparation: To a flame-dried round-bottom flask under an inert Argon atmosphere, add the N-(tert-butylsulfinyl)aldimine (1.1 equiv) and difluoromethyl phenyl sulfone (1.0 equiv)[1]. Dissolve the solids in anhydrous THF.
-
Anion Generation: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Slowly add LHMDS (1.2 equiv) dropwise down the cold wall of the flask[1].
-
Reaction: Stir the reaction mixture at -78 °C for 10-20 minutes[1].
-
Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with NH4Cl , and extract with ethyl acetate. Run a quick 19F NMR. You must observe the distinct fluorine signals of the (phenylsulfonyl)difluoromethylated adduct. If you only see starting material, your LHMDS has degraded; abort and prepare fresh base.
-
Purification: Purify the crude product by flash column chromatography on silica gel[1].
-
Deprotection: Dissolve the purified adduct in anhydrous methanol. Add a solution of HCl in 1,4-dioxane (4 M) and stir at room temperature until TLC indicates complete removal of the sulfinyl group[1]. Quench with saturated aqueous NaHCO3 and extract with ethyl acetate.
Protocol B: Electrophilic N-Difluoromethylation with TMSCF2Br
Best for: Late-stage functionalization of secondary amines and amides.
-
Preparation: Dissolve the amine substrate (0.5 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL) under a nitrogen atmosphere.
-
Activation: Add KOtBu (2.0 equiv) to the mixture and cool to 0 °C.
-
Carbene Generation: Add TMSCF2Br (2.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature.
-
Self-Validation Checkpoint: Monitor the reaction via 19F NMR spectroscopy using PhOCF3 as an internal standard. The disappearance of the TMSCF2Br peak and the appearance of the target CF2H doublet (typically between -110 and -130 ppm depending on the substrate) confirms successful carbene trapping. If TMSCF2Br is consumed but no product is formed, moisture has hydrolyzed your carbene.
-
Workup: Quench with water, extract with dichloromethane, and purify via chromatography.
Quantitative Reagent Comparison
Selecting the correct reagent is half the battle. Use the table below to align your substrate with the appropriate difluoromethylating agent and anticipate common yield-killing variables.
| Reagent | Primary Mechanism | Optimal Substrate | Base Requirement | Common Yield Killers |
| Difluoromethyl phenyl sulfone | Nucleophilic ( CF2H− ) | Imines, Aldehydes | Strong (LHMDS) | Temperature fluctuations (>-78°C); degraded base. |
| TMSCF2Br | Carbene ( :CF2 ) | Secondary Amines, Amides | Moderate (KOtBu) | Moisture (causes rapid hydrolysis); poor nucleophilicity of sterically hindered amines. |
| Sodium chlorodifluoroacetate | Carbene ( :CF2 ) | Primary Amines | Weak ( K2CO3 ) | Forms isocyanides instead of CF2H amines; requires high heat (100°C) which can degrade sensitive substrates. |
| Fluoroform ( CHF3 ) | Nucleophilic ( CF2H− ) | Protected α -amino acids | Strong (KHMDS) | Low solubility of gas in batch; requires continuous flow setups for high yields. |
References
-
Xie, Q. et al. "A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br". Chinese Academy of Sciences. URL: [Link]
-
"Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines". MDPI. URL: [Link]
-
Si, Y.-X. et al. "Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene". Organic Chemistry Portal. URL:[Link]
-
Ni, C. et al. "Recent Advances in the Synthetic Application of Difluorocarbene". Chinese Academy of Sciences. URL: [Link]
-
"Multifaceted Reactions of Difluorocarbene with Amines: Synthesis and Mechanistic Insights". ResearchGate. URL:[Link]
Sources
Technical Support Center: Preserving Stereocenter Integrity in (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine .
While chiral benzylic amines are generally susceptible to racemization, this specific substrate presents an extreme, high-risk case. The synergistic electron-withdrawing inductive effects (-I) of the ortho-fluoro and meta-difluoromethyl groups drastically lower the pKa of the benzylic α-proton. This unique electronic environment makes the stereocenter highly vulnerable to base-catalyzed deprotonation and imine-enamine tautomerization during downstream synthesis.
Part 1: The Mechanistic Root of the Problem
To effectively prevent racemization, we must first understand the chemical causality. The loss of enantiomeric excess (ee%) in this molecule typically occurs via two primary pathways:
-
Base-Catalyzed Deprotonation: Strong bases abstract the highly acidic benzylic proton, forming a planar, achiral carbanion intermediate[1]. Upon reprotonation during the reaction or workup, the stereochemical information is lost, resulting in a racemic mixture.
-
Imine-Enamine Tautomerization: During reductive amination or exposure to carbonyls, the primary amine forms a Schiff base (imine). The electron-withdrawing fluorinated groups drive the equilibrium toward the achiral enamine tautomer, obliterating the stereocenter.
Mechanistic pathways leading to the racemization of highly activated chiral benzylic amines.
Part 2: Troubleshooting & FAQs
Q1: My amide coupling yields a racemic product. I am using EDCI, Et₃N, and DMF at room temperature. What went wrong? A1: Your reaction conditions represent a perfect storm for racemization.
-
The Base: Triethylamine (Et₃N) is too strong for this highly activated benzylic amine and will readily deprotonate the α-carbon. Switch to a milder base like N-methylmorpholine (NMM) or 2,4,6-collidine.
-
The Solvent: DMF is a polar solvent that stabilizes the planar carbanion intermediate, accelerating racemization[2]. Switch to an aprotic, less polar solvent like dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF)[2].
-
The Coupling Agent: EDCI can slow down the coupling enough that base-catalyzed racemization outpaces amide formation. Switch to COMU, which is known to reduce epimerization risks[2], or employ ynamides as completely racemization-free coupling reagents[3].
Table 1: Quantitative Impact of Reaction Parameters on Enantiomeric Excess (ee%)
| Parameter | High Racemization Risk (Avoid) | Low Racemization Risk (Preferred) | Causality / Rationale |
| Base | Et₃N, DIPEA, NaOH, KOH | N-Methylmorpholine (NMM), 2,4,6-Collidine, NaHCO₃ | Strong bases deprotonate the highly acidic benzylic α-proton. |
| Coupling Agent | EDCI (without additives), DCC | COMU, DEPBT, Ynamides | Ynamides and COMU allow for rapid, base-free or mild-base conditions. |
| Solvent | DMF, DMSO, MeOH | DCM, 2-MeTHF, CPME | Polar/protic solvents stabilize the planar carbanion. Aprotic solvents suppress this. |
| Temperature | > 25 °C (Room Temp or heated) | 0 °C to 5 °C | Higher thermal energy overcomes the activation barrier for carbanion formation. |
Q2: I am performing a reductive amination with an aldehyde, and I am losing ee%. How do I fix this? A2: The loss of ee% is caused by imine-enamine tautomerization. You must trap the imine before it can tautomerize. Avoid basic conditions entirely. Use a Lewis acid like Ti(OiPr)₄ to activate the carbonyl and facilitate rapid imine formation, followed immediately by a fast-acting, mild reducing agent like NaBH(OAc)₃ in situ.
Q3: Is my workup procedure causing racemization? I use 1M NaOH to basify the aqueous layer before extraction. A3: Yes. Strong aqueous bases like NaOH or KOH will rapidly deprotonate the benzylic position, especially at room temperature[4]. You must use a milder base like saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) and perform the extraction at 0 °C to kinetically slow down the racemization process[4].
Troubleshooting decision tree for preventing racemization during amide coupling.
Part 3: Self-Validating Experimental Protocols
Protocol A: Racemization-Free Amide Coupling
Causality Focus: Utilizing mild bases and fast coupling kinetics to outcompete α-deprotonation.
-
Activation: In an oven-dried flask, dissolve the carboxylic acid (1.0 equiv) and COMU (1.05 equiv) in anhydrous 2-MeTHF (0.1 M) at 0 °C.
-
Rationale: 2-MeTHF minimizes carbanion stabilization compared to DMF[2].
-
-
Base Addition: Add N-methylmorpholine (NMM) (2.0 equiv) dropwise.
-
Rationale: NMM provides sufficient basicity to drive the coupling mechanism but is too weak to deprotonate the fluorinated benzylic position.
-
-
Amine Addition: Slowly add (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (1.0 equiv) to the chilled solution. Stir at 0 °C for 2 hours.
-
Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of hexane/isopropanol, and analyze via Chiral HPLC.
-
Self-Validation: Confirm ee% > 98% before proceeding to workup. This isolates reaction issues from workup issues.
-
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with 2-MeTHF. Wash with saturated NaHCO₃ (strictly avoid NaOH)[4]. Dry over Na₂SO₄ and concentrate under reduced pressure at < 30 °C.
Protocol B: Direct Reductive Amination without Tautomerization
Causality Focus: Preventing enamine formation via Lewis acid catalysis and rapid trapping.
-
Imine Formation: Combine the (R)-amine (1.0 equiv) and the target aldehyde/ketone (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C under nitrogen.
-
Lewis Acid Activation: Add Ti(OiPr)₄ (1.2 equiv) dropwise.
-
Rationale: Ti(OiPr)₄ acts as a water scavenger and Lewis acid, driving imine formation without the need for Brønsted bases that trigger tautomerization.
-
-
In Situ Reduction: After 1 hour at 0 °C, add NaBH(OAc)₃ (1.5 equiv) in portions.
-
Rationale: NaBH(OAc)₃ selectively reduces the imine faster than the rate of tautomerization to the enamine.
-
-
Validation Checkpoint: After 2 hours, quench a micro-aliquot with saturated NaHCO₃, extract with DCM, and run Chiral HPLC to verify stereochemical retention.
-
Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ at 0 °C. Filter through a pad of Celite to remove titanium salts. Extract the filtrate with DCM, dry over Na₂SO₄, and concentrate.
References
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis - Journal of the American Chemical Society. URL:[Link]
-
Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - RSC Advances. URL:[Link]
Sources
Side reactions in the synthesis of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine derivatives
Welcome to the Technical Support Center for the synthesis of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine and its derivatives. This guide is engineered for process chemists and drug development professionals dealing with the steric and electronic complexities of heavily fluorinated chiral building blocks.
Due to the highly electron-withdrawing and sterically demanding nature of the ortho-fluoro and meta-difluoromethyl groups, standard reductive amination protocols often fail or yield poor stereoselectivity. This guide deconstructs the workflow into a self-validating system, addressing the exact mechanistic bottlenecks you will encounter.
Synthetic Workflow & Mechanistic Pathway
Fig 1: Asymmetric synthesis workflow for chiral amines via the Ellman sulfinamide auxiliary.
Phase 1: Precursor Synthesis & Difluoromethylation
Q: When treating 1-(3-formyl-2-fluorophenyl)ethan-1-one with DAST to install the CF₂H group, I observe massive degradation and a complex mixture of vinyl ethers. How can I isolate the desired ketone?
Mechanistic Causality: DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are highly electrophilic fluorinating agents. While they efficiently convert aldehydes to difluoromethyl groups, the presence of an unprotected methyl ketone leads to competitive enolization. The reagent fluorinates the enol oxygen, generating stable, unreactive enol ethers, or causes polymerization ().
The Solution: Invert your synthetic sequence. Do not perform late-stage difluoromethylation on the acetophenone.
-
Start with 3-bromo-2-fluorobenzaldehyde .
-
React with DAST (1.5 eq) in CH₂Cl₂ at 0 °C to yield 1-bromo-3-(difluoromethyl)-2-fluorobenzene cleanly.
-
Perform a Palladium-catalyzed Stille coupling using tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis (1M HCl) to unmask the methyl ketone. This completely bypasses the enol-fluorination side reaction.
Phase 2: Chiral Imine Condensation (Ellman Chemistry)
Q: My condensation of the difluoromethylated ketone with (R)-tert-butanesulfinamide using CuSO₄ or mild Lewis acids is stalling at <20% conversion. Why?
Mechanistic Causality: The ortho-fluoro substituent forces the acetyl group out of coplanarity with the aromatic ring due to steric clash and dipole-dipole repulsion. Combined with the strong electron-withdrawing effect of the meta-CF₂H group, the carbonyl carbon is highly deactivated toward nucleophilic attack. Mild water scavengers like CuSO₄ cannot overcome this activation energy barrier.
The Solution: You must use Titanium(IV) ethoxide (Ti(OEt)₄) as both a strong Lewis acid to activate the ketone and a terminal water scavenger ().
Troubleshooting Tip: If conversion is still low, your Ti(OEt)₄ has likely hydrolyzed. Degraded Ti(OEt)₄ forms insoluble TiO₂ oligomers. Always use freshly distilled or newly opened Ti(OEt)₄, increase the loading to 2.0–3.0 equivalents, and heat to 70 °C in anhydrous THF.
Phase 3: Diastereoselective Reduction
Q: I am using NaBH₄ to reduce the (R)-tert-butanesulfinyl ketimine, but my diastereomeric ratio (d.r.) is a disappointing 3:1. How do I achieve >95:5 selectivity for the (R)-amine?
Mechanistic Causality: The stereochemical outcome of the reduction depends entirely on the transition state. NaBH₄ typically operates via a non-chelating, open transition state (Felkin-Ahn model). Because the 3-(CF₂H)-2-F-phenyl group is exceptionally bulky, the steric differentiation between it and the methyl group is blurred in an open transition state, leading to poor facial selectivity.
The Solution: Switch the reducing agent to enforce a rigid, chelation-controlled transition state. Using a bulky, coordinating hydride source like L-Selectride forces the sulfinyl oxygen and the imine nitrogen to coordinate with the lithium ion. Critical Note on Stereochemistry: L-Selectride reverses the sense of induction compared to NaBH₄. If (R)-tert-butanesulfinamide + NaBH₄ yields the (R)-amine, switching to L-Selectride will yield the (S)-amine (). Therefore, to get the (R)-amine with high d.r. using L-Selectride, you must start the sequence using (S)-tert-butanesulfinamide .
Quantitative Data: Reducing Agent Selection Matrix
| Reducing Agent | Solvent | Temp (°C) | Transition State Model | Major Diastereomer from (R)-Auxiliary | Expected d.r. |
| NaBH₄ | THF / MeOH | -48 to 0 | Open (Non-chelating) | (R,R) → (R)-Amine | 75:25 to 85:15 |
| L-Selectride | THF | -78 | Closed (Chelation-controlled) | (R,S) → (S)-Amine | > 95:5 |
| DIBAL-H | CH₂Cl₂ | -78 | Closed (Chelation-controlled) | (R,S) → (S)-Amine | > 90:10 |
Phase 4: Deprotection & Isolation
Q: During the final cleavage of the sulfinyl group using methanolic HCl under reflux, I am observing partial degradation of the product. Is the CF₂H group labile?
Mechanistic Causality: While the CF₂H group is generally stable to acidic conditions, prolonged heating in protic solvents (MeOH) in the presence of strong acids can lead to trace nucleophilic aromatic substitution (S_NAr) at the ortho-fluoro position, or etherification side reactions.
The Solution: The tert-butanesulfinyl group is highly sensitive to anhydrous acid and does not require heat. Switch to 4M HCl in 1,4-dioxane at room temperature. The deprotection will complete in under 30 minutes, precipitating the pure amine hydrochloride salt and leaving impurities in solution.
Self-Validating Experimental Methodology
Step 1: Imine Condensation
-
Reaction: Charge a flame-dried Schlenk flask with 1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one (1.0 eq) and the appropriate enantiomer of tert-butanesulfinamide (1.2 eq). Add anhydrous THF to achieve a 0.5 M concentration.
-
Activation: Syringe in Ti(OEt)₄ (2.0 eq) dropwise. Stir the sealed system at 70 °C for 24 hours.
-
Self-Validation Check: Withdraw a 10 µL aliquot, quench into 1 mL of wet EtOAc, and centrifuge. Analyze the clear supernatant via LC-MS. Proceed only if the ketone mass ( [M+H]+ ) is <5% relative to the imine.
-
Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaCl while stirring vigorously. Filter the resulting white suspension (TiO₂ salts) through a Celite pad. Wash the pad thoroughly with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate.
Step 2: Asymmetric Reduction (L-Selectride Route for High d.r.)
-
Reaction: Dissolve the crude ketimine in anhydrous THF (0.2 M) and cool to -78 °C under nitrogen.
-
Reduction: Add L-Selectride (1.0 M in THF, 1.5 eq) dropwise over 15 minutes. Stir at -78 °C for 4 hours.
-
Self-Validation Check: Quench a micro-aliquot with saturated NH₄Cl, extract with EtOAc, and run on Chiral HPLC (e.g., Chiralpak AD-H). Verify that the d.r. is >95:5 before bulk quench.
-
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, extract with EtOAc, and purify via flash chromatography.
Step 3: Deprotection
-
Reaction: Dissolve the purified sulfinamide in 4M HCl in 1,4-dioxane (0.1 M). Stir at room temperature for 30 minutes.
-
Isolation: Concentrate the mixture in vacuo to a thick oil. Triturate vigorously with anhydrous diethyl ether (Et₂O). Filter the resulting white solid to isolate the highly pure (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine hydrochloride salt.
References
-
Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary)." Chemical Reviews, 2010.[Link]
-
Yerien, D. E.; Barata-Vallejo, S.; Postigo, A. "Difluoromethylation Reactions of Organic Compounds." Chemistry - A European Journal, 2017.[Link]
-
Borg, G.; Cogan, D. A.; Ellman, J. A. "One-Pot Asymmetric Synthesis of Either Diastereomer of tert-Butanesulfinyl-protected Amines from Ketones." Journal of Organic Chemistry, 2007.[Link]
Technical Support Center: Stereoselective Synthesis with Chiral Amines
Welcome to the Technical Support Center for Asymmetric Synthesis. As drug development increasingly demands enantiopure compounds, mastering the stereocontrol of chiral amines—both as organocatalysts and as biocatalytic products—is critical.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome common bottlenecks in organocatalysis (e.g., MacMillan and thiourea catalysts) and biocatalysis (e.g., ω -transaminases and imine reductases).
Module 1: Organocatalysis Troubleshooting
Q1: I am running a cycloaddition using a MacMillan imidazolidinone catalyst, but my enantiomeric excess (ee) is stalled below 70%, and I am seeing substrate degradation. How can I improve this?
The Causality: The enantioselectivity of MacMillan catalyst-driven reactions is a delicate race between the catalyzed pathway (via the chiral iminium/enamine intermediate) and the uncatalyzed racemic background reaction[1]. Furthermore, the choice of the acid co-catalyst heavily influences substrate stability. The Solution:
-
Switch the Counterion: If you are using the hydrochloride (HCl) salt of the MacMillan catalyst, switch to the trifluoroacetic acid (TFA) salt. The TFA salt is milder and significantly reduces acid-catalyzed substrate decomposition[1].
-
Suppress the Background Reaction: Lower the reaction temperature (e.g., to -10 °C) and employ a slow-addition protocol for your electrophile (such as a nitrone) using a syringe pump. This starves the uncatalyzed reaction of reagents, ensuring that the dominant pathway is the stereocontrolled catalytic cycle[1]. Noncovalent interactions (NCIs) and steric bulk within the catalyst's chiral pocket will then effectively dictate the transition state geometry, favoring a single enantiomer[2].
Q2: My primary amine-thiourea catalyzed Michael addition requires high catalyst loading (15 mol%) and takes over 72 hours. How can I optimize turnover?
The Causality: Bifunctional primary amine-thiourea catalysts activate the nucleophile via hydrogen bonding and the electrophile via iminium formation[3]. The rate-limiting step in these catalytic cycles is often the hydrolysis of the product-iminium complex to release the catalyst. The Solution: Add a weak acid co-catalyst (e.g., benzoic acid) and elevate the temperature slightly to 50 °C. The weak acid facilitates the rapid hydrolysis of the iminium intermediate, regenerating the free amine catalyst much faster[3]. This optimization allows you to drop the catalyst loading to as low as 0.5–5 mol% while maintaining excellent yields and enantioselectivities up to 99% ee[3].
Module 2: Biocatalysis Troubleshooting
Q3: I am using an ω -transaminase ( ω -TA) for the asymmetric amination of a bulky prochiral ketone. Why is my conversion dropping significantly in non-polar solvents like hexane?
The Causality: ω -Transaminases operate via a ping-pong bi-bi mechanism[4]. For bulky substrates, the enzyme must undergo slight conformational shifts to accommodate the steric bulk in its active site. Solvents with high hydrophobicity (high logP values), such as hexane or toluene, rigidify the enzyme structure, restricting this necessary flexibility and limiting substrate accessibility[5]. The Solution: Switch your reaction medium to a moderately polar ether, such as Methyl tert-butyl ether (MTBE). Reactions performed in MTBE strike the perfect balance between organic solubility and enzyme flexibility, consistently restoring conversions to >99% and ee to 97–99% for bulky substrates[5].
Q4: My wild-type Imine Reductase (IRED) strictly yields the (S)-enantiomer of my target chiral amine, but the drug pipeline requires the (R)-enantiomer. How do I achieve stereoinversion?
The Causality: Stereocontrol in IREDs is governed by how the iminium cation intermediate is oriented within the active site prior to hydride transfer from NAD(P)H[6]. In wild-type enzymes, bulky residues (like methionine or aspartate) create steric clashes that force the substrate into a pro-(S) binding pose[7]. The Solution: Implement site-directed mutagenesis to relieve these specific steric clashes. Mutating a bulky active-site residue to a smaller amino acid (e.g., M235A or D250S) creates a new spatial cavity. This allows the substrate to flip into the alternative pro-(R) conformation, effectively inverting the stereoselectivity of the enzyme from >90% (S) to >90% (R) while often simultaneously boosting catalytic turnover[7],[6].
Quantitative Data Summaries
To aid in your experimental design, the following tables summarize the expected impact of condition optimization on stereoselectivity and yield.
Table 1: Impact of Reaction Conditions on MacMillan Catalyst Performance
| Catalyst Salt Form | Additive / Technique | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) | Primary Observation |
|---|---|---|---|---|---|
| HCl Salt | None | 25 | < 40 | < 50% | High substrate decomposition[1]. |
| TFA Salt | None | 25 | 65 | 70% | Improved stability, moderate ee[1]. |
| TFA Salt | Slow Addition of Electrophile | -10 | > 85 | > 90% | Suppressed background reaction[1]. |
Table 2: Solvent Hydrophobicity Impact on ω -Transaminase with Bulky Ketones | Solvent | Hydrophobicity ( logP ) | Substrate Type | Conversion (%) | Enantiomeric Excess (ee) | | :--- | :--- | :--- | :--- | :--- | | Hexane | ~3.9 | Bulky Ketone | < 50% | Variable / Poor[5] | | Toluene | ~2.7 | Bulky Ketone | < 60% | Variable / Poor[5] | | MTBE | ~0.94 | Bulky Ketone | > 99% | 97–99%[5] |
Mechanistic Workflows & Logical Relationships
Understanding the underlying pathways is essential for effective troubleshooting. The diagrams below map the logical flow of organocatalytic and biocatalytic systems.
Organocatalytic workflow highlighting critical troubleshooting nodes for stereocontrol.
Ping-pong bi-bi catalytic mechanism of ω-transaminases for chiral amine synthesis.
Validated Experimental Protocols
Every protocol must be treated as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.
Protocol A: Optimized Primary Amine-Thiourea Michael Addition[3]
Objective: Achieve >95% ee with low catalyst loading (5 mol%).
-
Preparation: In a dry reaction vial, dissolve the cyclic enone (1.0 equiv) and dimethyl malonate (1.1 equiv) in a concentrated THF solution (approx. 2.5 M).
-
Catalyst & Additive Injection: Add the chiral primary amine-thiourea catalyst (5 mol%) followed immediately by benzoic acid (5 mol%) as the weak acid co-catalyst.
-
Thermal Control: Seal the vial and heat to exactly 50 °C. Causality check: This temperature is required to accelerate iminium hydrolysis without degrading the catalyst.
-
Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc). Do not stop the reaction until the enone spot is completely consumed (typically 24–48 hours).
-
Workup & Analysis: Quench with water, extract with EtOAc, and purify via flash chromatography.
-
Validation (Final): Determine the enantiomeric excess using chiral GC (e.g., CP-Chirasil-Dex CB column) or chiral HPLC.
Protocol B: Biocatalytic Asymmetric Amination in MTBE[5]
Objective: Overcome steric hindrance of bulky ketones using solvent-mediated enzyme flexibility.
-
Enzyme Preparation: Suspend the lyophilized ω -transaminase and PLP (Pyridoxal 5′-phosphate) cofactor in a minimal amount of phosphate buffer (pH 7.5) to hydrate the enzyme.
-
Solvent Addition: Add MTBE to create a biphasic system or micro-aqueous environment. Causality check: MTBE ( logP≈0.94 ) provides the exact dielectric environment needed to keep the enzyme flexible while dissolving the bulky ketone.
-
Substrate & Donor Addition: Add the bulky prochiral ketone (50 mM) and the amino donor (e.g., isopropylamine, 500 mM) to the organic phase.
-
Incubation: Shake the mixture at 30 °C at 200 rpm for 24 hours.
-
Validation (In-Process): Extract a 10 μ L aliquot from the organic phase, derivatize if necessary, and run a rapid GC-FID check for ketone consumption.
-
Workup & Analysis: Centrifuge to separate the enzyme, extract the amine product from the MTBE layer using an acidic aqueous wash (to form the amine salt), neutralize, and re-extract. Determine ee via chiral HPLC.
References
-
An Efficient Organocatalytic Method for Highly Enantioselective Michael Addition of Malonates to Enones Catalyzed by Readily Accessible Primary Amine-Thiourea Organic Letters - ACS Publications[Link]
-
Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis Chemical Reviews - ACS Publications[Link]
-
Stereoselective Bio‐Organocatalytic Cascade to Chiral Amides as Active Pharmaceutical Ingredient Intermediates Using ω ‐Transaminase and Choline Chloride Under Microwave Irradiation PMC - National Institutes of Health[Link]
-
Recent Advances in ω -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines MDPI[Link]
-
Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds PMC - National Institutes of Health[Link]
-
Mutagenesis of a Single Site Inverts the Stereopreference of Imine Reductase ACS Catalysis - ACS Publications[Link]
-
Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization Chemical Science - RSC Publishing[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04636B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Analytical challenges in the characterization of fluorinated amines
Title: Technical Support Center: Analytical Characterization of Fluorinated Amines
Introduction Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the analytical anomalies introduced by fluorine substitution in amine scaffolds. While fluorination is a powerful tool in drug development to modulate lipophilicity, metabolic stability, and basicity 1, it introduces severe analytical challenges. The strong electronegativity, 100% natural abundance of the ¹⁹F isotope, and the specific fluorophilic interactions of these compounds require a departure from standard analytical workflows.
This guide provides self-validating protocols and mechanistic troubleshooting for LC-MS, NMR, and HPLC workflows.
Section 1: Mass Spectrometry (LC-MS) Troubleshooting
FAQ 1.1: Why do I see a [M-19]⁺ or [M-20]⁺ peak instead of my expected molecular ion [M+H]⁺ in ESI+?
Causality: This is a classic case of In-Source Fragmentation (ISF). Fluorinated compounds, particularly those with adjacent hydrogen atoms, are highly susceptible to the neutral loss of hydrogen fluoride (HF, 20 Da) or the loss of a fluorine radical (F•, 19 Da) during the ionization process 2. The strong electron-withdrawing nature of fluorine weakens adjacent C-H bonds. The kinetic energy imparted by the electrospray ionization (ESI) source—via high capillary voltage or declustering potential—is often enough to induce gas-phase elimination before the ions ever reach the mass analyzer 3.
Self-Validating Protocol: Mitigating In-Source Fragmentation To confirm whether the peak is an ISF artifact or a true degradation product in your sample vial, perform the following step-by-step voltage titration:
-
Establish Baseline: Inject your fluorinated amine using your standard ESI+ method. Record the ratio of the [M+H]⁺ peak area to the [M-20]⁺ peak area.
-
Titrate Declustering Potential (DP) / Cone Voltage: Reduce the DP by 50% (e.g., drop from 60 V to 30 V).
-
Lower Source Temperature: Decrease the capillary/desolvation temperature by 50 °C to reduce thermal energy transfer.
-
Evaluate Causality: If the relative abundance of the [M+H]⁺ peak increases significantly compared to the [M-20]⁺ peak, the phenomenon is definitively ISF. If the ratio remains unchanged, the [M-20]⁺ species is likely a physical des-fluoro degradation impurity in your sample.
FAQ 1.2: Why is the ESI+ signal intensity of my β-fluorinated amine drastically lower than its non-fluorinated analog?
Causality: Signal intensity in ESI+ is heavily dependent on the analyte's ability to hold a positive charge (protonation) in the liquid phase. The incorporation of fluorine atoms at the β-position of an alkyl amine profoundly lowers the basicity (pKa) of the nitrogen atom due to strong inductive σ-withdrawing effects 4. A lower pKa means the amine is less readily protonated in standard mobile phases, leading to poor ionization efficiency and low MS sensitivity.
Data Presentation: Impact of Fluorination on Amine pKa and Ionization
| Amine Scaffold | Number of β-Fluorines | Approx. pKa | Relative ESI+ Sensitivity | Mechanistic Impact |
| Ethylamine | 0 | ~10.6 | High (100%) | Standard protonation in acidic media |
| 2-Fluoroethylamine | 1 | ~9.0 | Moderate (60%) | Mild inductive withdrawal |
| 2,2-Difluoroethylamine | 2 | ~7.3 | Low (20%) | Strong inductive withdrawal |
| 2,2,2-Trifluoroethylamine | 3 | ~5.7 | Very Low (<5%) | Extreme withdrawal; poor protonation |
Protocol: Enhancing Ionization of Polyfluorinated Amines
-
Acidify the Mobile Phase: Ensure your aqueous mobile phase contains at least 0.1% to 0.2% Formic Acid or 0.05% Trifluoroacetic acid (TFA) to force protonation of the weakly basic amine prior to droplet evaporation.
-
Switch to APCI: If ESI+ fails to yield a workable signal, switch the source to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase basicity, often yielding superior sensitivity for highly fluorinated, poorly basic amines.
Diagnostic workflow for resolving common LC-MS ionization and fragmentation issues.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQ 2.1: My ¹H and ¹³C NMR spectra are unreadable due to excessive multiplet splitting. How do I assign these peaks?
Causality: The ¹⁹F nucleus has a nuclear spin of ½ and a natural abundance of 100%. Consequently, it exhibits strong scalar coupling (J-coupling) with both ¹H and ¹³C nuclei 5. Unlike proton-proton coupling which is usually limited to 3 bonds (³J), fluorine can couple over 4 or even 5 bonds (⁴J_CF, ⁵J_CF) due to its large gyromagnetic ratio and electron cloud density. This turns simple singlets into complex doublets of quartets, completely obscuring structural elucidation.
Self-Validating Protocol: ¹⁹F-Decoupled NMR Acquisition To prove that the splitting is caused by fluorine and to simplify the spectrum, you must perform heteronuclear decoupling.
-
Acquire Standard Spectra: Run standard ¹H and ¹³C NMR to establish the coupled baseline.
-
Tune the Probe: Ensure your NMR probe is capable of triple resonance or at least dual-tuning to both ¹H/¹³C and ¹⁹F frequencies (e.g., a specialized H/F/C probe).
-
Acquire ¹H{¹⁹F} Spectrum: Run a proton experiment with continuous wave or composite pulse decoupling applied at the ¹⁹F resonance frequency.
-
Acquire ¹³C{¹⁹F} Spectrum: Repeat the decoupling sequence for the carbon channel.
-
Data Validation: Overlay the coupled and decoupled spectra. Any multiplet that collapses into a sharp singlet in the decoupled spectrum definitively confirms its spatial/bond proximity to the fluorine atom.
Logical workflow for utilizing 19F decoupling to resolve complex NMR splitting patterns.
Section 3: High-Performance Liquid Chromatography (HPLC)
FAQ 3.1: Why do my fluorinated amines exhibit severe peak tailing and unpredictable retention times on a standard C18 column?
Causality: This is a dual-factor issue. First, highly fluorinated alkyl chains exhibit "fluorophilic" behavior—they repel both water (hydrophobic) and standard hydrocarbons (lipophobic). Therefore, they interact poorly with the standard aliphatic chains of a C18 stationary phase. Second, because the fluorine lowers the amine's pKa, the amine may exist in a partially ionized state at typical mobile phase pH levels. This leads to secondary ion-exchange interactions with unendcapped, residual silanols on the silica support, causing severe peak tailing 6.
Protocol: Chromatographic Optimization for Fluorinated Amines
-
Switch Stationary Phase: Replace the C18 column with a Pentafluorophenyl (PFP) or Fluoro-Octyl (F8) column. The fluorinated stationary phase promotes specific dipole-dipole and fluorophilic interactions, drastically improving peak shape and retention predictability.
-
Buffer the Mobile Phase: Do not rely on unbuffered water/acetonitrile. Prepare a 10 mM Ammonium Acetate or Ammonium Formate buffer.
-
Adjust pH: Adjust the buffer pH to at least 2 units below the calculated pKa of your specific fluorinated amine (e.g., pH 3.0 for a trifluoroethylamine) to ensure it is 100% protonated, preventing mixed-mode partitioning.
-
Run Gradient: Execute a standard gradient (e.g., 5% to 95% Methanol over 15 minutes). Methanol is often preferred over Acetonitrile for PFP columns as it enhances π-π and dipole interactions with the stationary phase.
References
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central (PMC).
- Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. PubMed Central (PMC).
- GC-MS Section 6.
- Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ioniz
- Spectroscopic Analysis of N,N-Difluoromethanamine: A Compar
- Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry (ACS).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. C-MS Section 6.3 [people.whitman.edu]
- 4. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation of enantiomeric purity of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine by HPLC.
An in-depth, comparative guide for the validation of the enantiomeric purity of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine by High-Performance Liquid Chromatography (HPLC).
This document is designed for analytical chemists, researchers, and drug development professionals. It evaluates the mechanistic causality behind column selection, provides step-by-step methodologies, and outlines a self-validating framework compliant with ICH Q2(R2) guidelines[1].
Executive Summary & Analyte Context
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is a chiral primary amine serving as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule features a highly lipophilic, electron-deficient fluorinated phenyl ring coupled with a polar, basic primary amine.
Validating its enantiomeric purity (typically ensuring the (R)-enantiomer is free from its (S)-antipode) is critical, as stereoinversion or enantiomeric impurities can drastically alter pharmacokinetics, target binding affinity, and toxicity profiles.
The primary analytical challenge lies in the primary amine moiety. Free primary amines frequently exhibit severe peak tailing on traditional silica-based columns due to secondary interactions with residual silanols. Therefore, selecting the correct Chiral Stationary Phase (CSP) is the most critical step in method development.
Mechanistic Comparison: Choosing the Right Chiral Stationary Phase (CSP)
To achieve baseline resolution ( Rs>1.5 ) for this specific amine, two primary CSP classes are typically evaluated: Polysaccharide-based CSPs and Crown Ether-based CSPs .
Polysaccharide-Based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H)
-
Mechanism: Chiral recognition occurs via hydrogen bonding, dipole-dipole, and π−π interactions within the chiral helical grooves of the derivatized amylose or cellulose polymer[2].
-
The Challenge: While highly versatile, primary amines often suffer from non-specific binding on these columns. To suppress ionization and prevent peak tailing, the mobile phase must be doped with basic additives like Diethylamine (DEA) or requires pre-column derivatization (e.g., with Mosher's acid chloride)[3].
Crown Ether-Based CSPs (e.g., Crownpak CR-I(+))
-
Mechanism: These columns utilize a chiral (18-crown-6)-tetracarboxylic acid derivative. Chiral recognition is achieved through the formation of a highly stereoselective host-guest inclusion complex.
-
The Advantage: Under acidic conditions, the primary amine is protonated ( −NH3+ ). The three protons form three perfectly symmetrical hydrogen bonds with the oxygen atoms inside the crown ether cavity[4]. The steric bulk of the difluoromethyl-fluorophenyl group dictates the fit, resulting in exceptional enantioselectivity without the need for derivatization[5].
Caption: Chiral recognition mechanism between a protonated primary amine and a crown ether CSP.
Experimental Methodologies: Step-by-Step Protocols
Based on the causality of the interactions described above, the Crown Ether Reversed-Phase Method is the superior, self-validating choice for underivatized primary amines[6]. However, a Polysaccharide Normal-Phase method is provided as a comparative alternative.
Method A: Crown Ether Reversed-Phase HPLC (Recommended)
This method leverages enthalpy-driven inclusion complexation. Note: Lowering the column temperature increases the stability of the inclusion complex, thereby enhancing resolution.
-
Column Selection: Crownpak CR-I(+) (150 x 3.0 mm, 5 µm)[6].
-
Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid ( HClO4 ) adjusted to pH 1.5. Mix with HPLC-grade Acetonitrile in an 80:20 (v/v) ratio[7]. Degas thoroughly. (Causality: The low pH ensures 100% protonation of the amine, which is mandatory for crown ether complexation).
-
Chromatographic Conditions:
-
Flow Rate: 0.2 to 0.4 mL/min (Do not exceed column pressure limits).
-
Column Temperature: 25 °C (Can be lowered to 10 °C if higher resolution is required)[6].
-
Detection: UV at 210 nm or 254 nm.
-
-
Sample Preparation: Dissolve the (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine sample in the mobile phase to a concentration of 1.0 mg/mL.
Method B: Polysaccharide Normal-Phase HPLC (Alternative)
-
Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: n-Hexane / Ethanol / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. (Causality: DEA is critical to mask residual silanols and deprotonate the amine, preventing severe tailing).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Performance Comparison Data
The following table summarizes the anticipated chromatographic performance of both methods based on structural analogs and established literature for fluorinated phenylethylamines[3][5].
| Parameter | Method A: Crownpak CR-I(+) (Reversed-Phase) | Method B: Chiralpak AD-H (Normal-Phase) |
| Analyte State | Protonated ( −NH3+ ) | Neutral ( −NH2 ) |
| Resolution ( Rs ) | > 3.0 (Baseline separation) | ~ 1.2 - 1.8 (Partial to baseline) |
| Tailing Factor ( Tf ) | 1.0 - 1.1 (Excellent peak shape) | 1.4 - 1.8 (Noticeable tailing) |
| Analysis Time | ~ 15 - 20 minutes | ~ 10 - 15 minutes |
| MS Compatibility | Yes (if HClO4 is swapped for TFA)[8] | No (Hexane/DEA is incompatible) |
| Robustness | High (pH strictly controls state) | Moderate (Sensitive to DEA evaporation) |
Analytical Validation Framework (ICH Q2(R2))
To utilize Method A for regulatory submissions or quality control (QC) release testing, the procedure must be validated according to the ICH Q2(R2) guideline: Validation of Analytical Procedures[1][9].
Caption: ICH Q2(R2) Analytical Method Validation Workflow for Chiral HPLC.
Key Validation Parameters for Enantiomeric Purity:
-
Specificity: Inject a racemic mixture of 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine. Ensure the (S)-enantiomer is completely resolved from the (R)-enantiomer ( Rs≥1.5 ). Confirm no interference from blank injections or synthetic precursors.
-
Limit of Detection (LOD) & Quantitation (LOQ): Because the goal is to detect trace amounts of the unwanted (S)-enantiomer, determine the concentration at which the Signal-to-Noise (S/N) ratio is 3:1 (LOD) and 10:1 (LOQ).
-
Linearity: Prepare solutions of the (S)-enantiomer ranging from the LOQ up to 150% of the specification limit (e.g., 0.05% to 0.15% relative to the nominal API concentration). The correlation coefficient ( R2 ) must be ≥0.999 [1].
-
Accuracy (Recovery): Spike known amounts of the (S)-enantiomer into a pure (R)-enantiomer sample at 3 concentration levels (e.g., 50%, 100%, 150% of the spec limit). Calculate the percentage recovery (Acceptance criteria: 90.0% - 110.0%).
-
Precision (Repeatability & Intermediate Precision): Perform 6 replicate injections of a sample spiked with the (S)-enantiomer at the specification limit. The Relative Standard Deviation (%RSD) of the peak areas should be ≤2.0% [10].
Conclusion & Expert Recommendations
For the validation of enantiomeric purity of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine , Crown Ether-based CSPs (Method A) objectively outperform traditional Polysaccharide-based CSPs. The causality is rooted in the molecular structure: the 18-crown-6 cavity acts as a perfect receptor for the protonated primary amine, eliminating the tailing issues caused by secondary silanol interactions. By coupling this method with the ICH Q2(R2) validation framework, laboratories can establish a highly robust, self-validating system for routine QC analysis.
References
-
International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023). Available at:[Link]
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). (2024). Available at:[Link]
-
Ilisz, I., et al. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. MDPI Molecules. (2021). Available at:[Link]
-
Fukusaki, E., et al. Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. Journal of Bioscience and Bioengineering. (2016). Available at:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography [mdpi.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chiraltech.com [chiraltech.com]
- 7. daicelchiral.com [daicelchiral.com]
- 8. Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qbdgroup.com [qbdgroup.com]
- 10. database.ich.org [database.ich.org]
Comparison of biological activity of (R)- and (S)-enantiomers of difluoromethylated amines
Executive Summary
The difluoromethyl ( CF2H ) group has emerged as a privileged structural motif in modern medicinal chemistry. Recognized as a lipophilic bioisostere for hydroxyl (-OH), thiol (-SH), and amide groups, it enhances membrane permeability while retaining the ability to act as a hydrogen-bond donor[1]. However, when the CF2H group is installed at a stereogenic center to form chiral amines, the biological activity of the resulting molecule becomes highly dependent on its absolute configuration.
This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of difluoromethylated amines. By analyzing their mechanistic interactions, synthetic workflows, and comparative pharmacological data, this document serves as a definitive resource for drug development professionals seeking to leverage chiral organofluorine chemistry.
Mechanistic Causality: Why Stereochemistry Dictates Efficacy
The profound difference in biological activity between (R)- and (S)-difluoromethylated amines is rooted in the "Fluorine Effect" and the strict geometric requirements of hydrogen bonding.
The two highly electronegative fluorine atoms withdraw electron density from the adjacent carbon, highly polarizing the C-H bond. This transforms the CF2H proton into a potent hydrogen-bond donor. Because hydrogen bonds are highly directional, the 3D spatial orientation of the CF2H group—dictated entirely by its (R) or (S) stereochemistry—determines whether the molecule can successfully engage with target protein residues (e.g., Aspartate or Glutamate carboxylates).
If the configuration is optimal (e.g., the (S)-enantiomer), the proton aligns perfectly with the target's hydrogen-bond acceptor. If the configuration is inverted (the (R)-enantiomer), the CF2H group may project into a hydrophobic pocket, causing steric clash and an exponential drop in binding affinity.
Fig 1: Stereospecific hydrogen bonding of CF2H enantiomers within a target binding pocket.
Case Study: Eflornithine (DFMO) and Novel ODC Inhibitors
The most clinically validated α -difluoromethyl amine is Eflornithine (DFMO) , an irreversible suicide inhibitor of Ornithine Decarboxylase (ODC). DFMO is utilized in the treatment of African sleeping sickness (Trypanosoma brucei) and oncology[2].
Historically administered as a racemic mixture, rigorous enantiomeric profiling has revealed stark differences between its enantiomers:
-
Target Affinity: The (L)-enantiomer of DFMO exhibits up to a 20-fold higher affinity for the ODC enzyme compared to the (D)-enantiomer[2].
-
Toxicity Profiles: In mammalian models, the enantiomers exhibit divergent ototoxicity (hearing loss) profiles. Studies in guinea pigs demonstrate that the (L)-enantiomer produces a significantly higher auditory threshold shift than the (D)-enantiomer at equivalent doses[3].
In recent developments of novel acyclic and cyclic ODC inhibitors, researchers have synthesized advanced CF2H analogs. Interestingly, in some highly optimized piperidine-based ODC inhibitors (e.g., Compound 7), the separated (R)- and (S)-enantiomers exhibit nearly identical isolated IC50 values (~0.70 μM), yet both are inexplicably 4-fold less active than their racemic mixture, suggesting complex synergistic binding dynamics that require further crystallographic investigation[4].
Comparative Biological Activity Data
| Compound / Target | Enantiomer | Biological Activity (IC50 / Affinity) | Key Pharmacological Observation |
| DFMO / ODC | (L)-Enantiomer | High affinity (Up to 20x > D-form) | Primary driver of anti-trypanosomal efficacy[2]. |
| DFMO / ODC | (D)-Enantiomer | Low affinity | Exhibits a lower ototoxicity profile in mammalian models[3]. |
| Compound 7 / ODC | (R)-Enantiomer | 0.77 μM | Potent inhibition, but lacks synergistic effect of the racemate[4]. |
| Compound 7 / ODC | (S)-Enantiomer | 0.70 μM | Exhibits comparable activity to the (R)-enantiomer[4]. |
Experimental Workflow: Asymmetric Synthesis of Chiral CF2H Amines
Historically, accessing enantiopure difluoromethylated amines relied on inefficient chemical resolution. Today, state-of-the-art methodologies utilize transition-metal catalysis to achieve direct asymmetric difluoroalkylation[1][5].
Below is a field-proven, self-validating protocol for the Nickel-Catalyzed Enantioconvergent Negishi Cross-Coupling of a CF2H -synthon, which allows for the precise synthesis of either (R)- or (S)-difluoromethylated amines based on the choice of chiral ligand[1].
Step-by-Step Methodology
1. Substrate & Synthon Preparation
-
Action: Synthesize 2-(1-chloro-2,2-difluoroethyl)isoindolin-1-one to serve as the radical CF2H synthon.
-
Causality: The isoindolinone ring acts as a sterically hindered directing group. The carbonyl oxygen coordinates with the Nickel center to lock the transition state geometry, while the nitrogen atom stabilizes the in situ formed difluoromethylated α -radical, preventing premature quenching.
2. Catalyst Complexation (Glovebox Operations)
-
Action: In an argon-filled glovebox, combine NiBr2⋅DME (10 mol%) and a specific chiral bioxazoline ligand (13 mol%) in 2-MeTHF solvent. Stir until a homogeneous complex forms.
-
Causality: 2-MeTHF is chosen because it offers optimal solubility for the organometallic species while coordinating weakly enough to prevent catalyst deactivation.
3. Radical Initiation & Cross-Coupling
-
Action: Add NaI (0.5 equiv) to the mixture. Cool the reaction vessel to -20 °C. Introduce the CF2H -synthon (1.0 equiv) and the arylzinc reagent (1.8 equiv). Stir for 24 hours.
-
Causality: Sodium iodide is critical; it facilitates halogen exchange with the alkyl chloride, accelerating the generation of the alkyl radical via single-electron transfer (SET). Maintaining a strict -20 °C environment suppresses the non-catalyzed racemic background reaction, ensuring the chiral ligand dictates the stereochemistry.
4. Quenching and Self-Validation
-
Action: Quench the reaction with saturated aqueous NH4Cl . Extract with ethyl acetate, concentrate, and purify via silica gel chromatography.
-
Validation: Subject the purified product to chiral High-Performance Liquid Chromatography (HPLC). A successful, system-validated run must yield >90% chemical yield and >95% enantiomeric excess (ee).
Fig 2: Enantioconvergent synthesis workflow for chiral difluoromethylated amines.
Conclusion
The integration of the CF2H group into aliphatic amines represents a powerful strategy for optimizing lipophilicity and target binding. However, as demonstrated by DFMO and emerging ODC inhibitors, the biological landscape of these molecules is fundamentally governed by their stereochemistry. The (R)- and (S)-enantiomers are not merely structural mirrors; they are distinct pharmacological entities with divergent affinities, toxicities, and metabolic profiles. Utilizing modern asymmetric catalysis allows drug developers to selectively harness the active enantiomer, maximizing efficacy while mitigating off-target effects.
References
- CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines Nature Communications / N
- Enantiospecific Reassessment of the Pharmacokinetics and Pharmacodynamics of Oral Eflornithine against Late-Stage Trypanosoma brucei gambiense Sleeping Sickness Antimicrobial Agents and Chemotherapy / ASM Journals
- Characterization of the Ototoxicity of Difluoromethylornithine and Its Enantiomers Toxicological Sciences / Oxford Academic
- Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC)
- Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene Journal of the American Chemical Society / ACS Public
Sources
A Senior Application Scientist's Guide to Difluoromethylated vs. Non-Fluorinated Amine Analogues in Drug Discovery
Introduction: The Strategic Value of Fluorine in Amine-Containing Drug Candidates
In the landscape of medicinal chemistry, amine functional groups are ubiquitous and indispensable. Their basicity allows for crucial salt-bridge interactions with biological targets, enhances aqueous solubility, and provides a handle for formulation as crystalline salts.[1][2] However, the very properties that make amines attractive can also present significant challenges, including rapid metabolic degradation and undesirable physicochemical characteristics.[1]
Strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, offering a powerful tool to fine-tune molecular properties for improved pharmacokinetic and pharmacodynamic profiles.[3][4][5][6] This guide focuses specifically on the difluoromethyl group (-CF2H) as a bioisosteric replacement for a methyl or hydrogen on or near an amine. Unlike the more common trifluoromethyl group, the -CF2H moiety possesses a unique combination of properties: it is a lipophilic hydrogen bond donor, capable of mimicking the interactions of hydroxyl, thiol, or even amine groups, while also exerting a strong electronic influence.[7][8][9][10][11]
This publication provides a comparative analysis of difluoromethylated amine analogues against their non-fluorinated counterparts. We will delve into the causal relationships between this specific fluorination and critical drug-like properties, supported by experimental data and detailed protocols for their validation. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical understanding required to strategically deploy difluoromethylation in their discovery programs.
Comparative Analysis: Key Physicochemical and Pharmacokinetic Properties
The introduction of a difluoromethyl group induces profound changes in the electronic and steric nature of an amine, leading to predictable and advantageous shifts in its properties.
Modulation of Basicity (pKa)
The pKa of an amine is a critical determinant of its ionization state at physiological pH (~7.4), which in turn governs its solubility, membrane permeability, and ability to interact with its biological target.[1][12][13] The highly electronegative fluorine atoms in the -CF2H group exert a strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom. This makes the lone pair of electrons less available for protonation, resulting in a significant reduction in the amine's basicity (a lower pKa value).[5][14]
Causality: By lowering the pKa, difluoromethylation can reduce the proportion of the protonated (charged) species at physiological pH. This is a common strategy to mitigate liabilities associated with high basicity, such as hERG channel inhibition or poor membrane permeability, while retaining enough basicity for essential target interactions.[1][2]
| Compound Type | Functional Group | Typical pKa Range | Impact of Difluoromethylation |
| Non-Fluorinated Analogue | Alkyl Amine | 9.0 - 11.0[15] | N/A |
| Difluoromethylated Analogue | α-Difluoromethyl Amine | 5.0 - 7.0 (estimated) | Significant pKa reduction (2-4 units) |
Table 1: Comparative pKa values of non-fluorinated vs. difluoromethylated amines. The pKa of difluoromethylated amines is significantly lower due to the strong inductive effect of the fluorine atoms.
Impact on Lipophilicity (LogD)
Lipophilicity, often measured as LogP or LogD (at a specific pH), is crucial for a drug's absorption, distribution, and ability to cross cell membranes.[1] While fluorine is more lipophilic than hydrogen, the effect of the -CF2H group is nuanced. It is generally considered a lipophilicity-enhancing group, but the magnitude of this increase is less than that of a -CF3 group and can vary depending on the molecular context.[8][9] Furthermore, the -CF2H group's ability to act as a hydrogen bond donor can sometimes offset the expected increase in lipophilicity by improving interactions with polar environments.[7][16][17]
Causality: The strategic introduction of a -CF2H group allows for a fine-tuning of lipophilicity. It can enhance membrane permeability without the dramatic increase in LogP often associated with a -CF3 group, which can lead to problems like poor solubility and increased metabolic clearance.
Enhancement of Metabolic Stability
The liver is the primary site of drug metabolism, where cytochrome P450 (CYP) enzymes catalyze oxidative reactions to facilitate excretion.[18][19] For many amine-containing drugs, a major metabolic pathway is N-dealkylation, where an alkyl group attached to the nitrogen is oxidized and subsequently cleaved. Placing a difluoromethyl group at this position can effectively shield the amine from this metabolic attack.
Causality: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond.[3] This increased bond strength makes the C-H bonds on the difluoromethylated carbon less susceptible to hydrogen atom abstraction by CYP enzymes, which is a key step in oxidative metabolism.[20][21][22] This "metabolic blocking" strategy can dramatically increase the half-life of a drug in the body.
| Analogue | Site of Metabolism | Typical Half-Life (t½) in HLM* |
| Non-Fluorinated (e.g., -CH₃) | α-Carbon | Short (< 30 min) |
| Difluoromethylated (e.g., -CF₂H) | Blocked at α-Carbon | Significantly Longer (> 60 min) |
*HLM = Human Liver Microsomes. Values are illustrative. Table 2: Illustrative comparison of metabolic stability. The difluoromethylated analogue shows a significantly longer half-life in human liver microsomes due to the blockage of the primary site of oxidative metabolism.
Experimental Validation: Protocols and Methodologies
To empirically validate the claims made above, a series of standardized in vitro assays are essential. The following protocols are provided as self-validating systems for assessing the key properties of your amine analogues.
Protocol 1: pKa Determination by Potentiometric Titration
This protocol describes a robust method for accurately measuring the pKa of your compounds.[23][24][25][26]
Objective: To determine the acid dissociation constant (pKa) by titrating the compound with a strong base or acid and monitoring the pH.
Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[23]
-
Prepare a 1 mM solution of the amine analogue in water or a suitable co-solvent.[23][24]
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH titrant solutions.[23]
-
To maintain constant ionic strength, add KCl to the sample solution to a final concentration of 0.15 M.[23][24]
-
-
Titration:
-
Place 20 mL of the sample solution in a jacketed beaker on a magnetic stirrer and immerse the calibrated pH electrode.
-
If the sample is a basic amine, acidify the solution to ~pH 2 with 0.1 M HCl.[23][24]
-
Begin titration by adding small, precise increments (e.g., 0.05 mL) of 0.1 M NaOH.
-
Record the pH reading after each addition, allowing the reading to stabilize (<0.01 pH units/min drift).[23]
-
Continue the titration until the pH reaches ~12.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH at which half of the titrant volume required to reach the equivalence point has been added.
-
Perform at least three independent titrations to ensure reproducibility.[23]
-
Protocol 2: Metabolic Stability Assessment using a Liver Microsomal Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.[18][27][28][29]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound upon incubation with human liver microsomes (HLM).
Methodology:
-
Preparation:
-
Thaw cryopreserved HLM on ice. Prepare a microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[18][29]
-
Prepare a 1 µM solution of the test compound in the same buffer.
-
Prepare a NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.[29]
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution to 37°C for 10 minutes.[30]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal/compound mixture.
-
At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[18][28]
-
Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard (for analytical quantification).[29][30]
-
Include a negative control incubation without the NADPH regenerating system to assess for non-CYP-mediated degradation.[28][29]
-
-
Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 10,000 x g) to precipitate proteins.[27]
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.[28]
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
-
Protocol 3: Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[31][32][33]
Objective: To measure the rate of passive diffusion of a compound across an artificial lipid membrane.
Methodology:
-
Plate Preparation:
-
Assay Procedure:
-
Add buffer (pH 7.4) to the wells of the Acceptor plate.[34]
-
Prepare solutions of your test compounds (e.g., 200 µM) in pH 7.4 buffer. Add these solutions to the wells of the Donor plate.[34]
-
Carefully place the Donor plate on top of the Acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours).[34]
-
-
Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where [Drug]acceptor is the concentration in the acceptor well, [Drug]equilibrium is the theoretical equilibrium concentration, VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.
-
-
Visualizing Workflows and Concepts
Diagrams can clarify complex experimental setups and the logical relationships between chemical structure and biological properties.
Caption: Workflow for the Liver Microsomal Stability Assay.
Caption: Impact of Difluoromethylation on Drug Properties.
Conclusion and Future Perspectives
The strategic replacement of a hydrogen or methyl group with a difluoromethyl group on an amine is a sophisticated medicinal chemistry tactic that offers multifaceted benefits. This modification reliably reduces amine basicity, which can be crucial for mitigating safety liabilities and improving membrane permeability.[1] Concurrently, it serves as an effective metabolic shield, protecting against CYP-mediated degradation and extending the in vivo half-life of drug candidates.[19][20][21] The unique ability of the -CF2H group to also act as a lipophilic hydrogen bond donor provides an additional layer of complexity and opportunity, allowing for novel interactions within a target's binding pocket.[7][9][16]
While this guide provides a framework for comparison and evaluation, the precise impact of difluoromethylation will always be context-dependent. The protocols and principles outlined herein should empower drug discovery teams to rationally design and empirically test difluoromethylated amine analogues, thereby accelerating the optimization of lead compounds into viable clinical candidates. The continued development of novel synthetic methods to access these valuable building blocks will undoubtedly expand their application and further solidify the role of fluorine in shaping the future of medicine.[35][36]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
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Microsomal Stability Assay Protocol - AxisPharm. [Link]
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The role of fluorine in medicinal chemistry - Taylor & Francis Online. [Link]
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(PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Gist. [Link]
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Applications of Fluorine in Medicinal Chemistry - ACS Publications. [Link]
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In vitro drug metabolism: for the selection of your lead compounds - NovAliX. [Link]
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Fluorine in medicinal chemistry - PubMed. [Link]
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Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). [Link]
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 - protocols.io. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism - protocols.io. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed. [Link]
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The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept - ResearchGate. [Link]
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Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table - Drug Hunter. [Link]
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Development of Methods for the Determination of pKa Values - PMC - National Center for Biotechnology Information. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray. [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) - MilliporeSigma. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]
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Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides | Journal of the American Chemical Society - ACS Publications. [Link]
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pKa Data Compiled by R. Williams pKa Values INDEX - University of Rochester. [Link]
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Structure-activity relationship (SAR) studies of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine derivatives
Structure-Activity Relationship (SAR) Studies of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine Derivatives in SOS1 Inhibitor Design
As a Senior Application Scientist in oncology drug discovery, I frequently evaluate the structural nuances that differentiate a mediocre hit from a clinical candidate. In the pursuit of targeting KRAS-driven carcinomas—historically deemed "undruggable"—the focus has shifted toward modulating the upstream guanine nucleotide exchange factor, Son of Sevenless 1 (SOS1).
Recent breakthroughs in SOS1 inhibitor and PROTAC design have highlighted a privileged chiral building block: (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine . This guide objectively compares the performance of derivatives utilizing this specific pharmacophore against early-generation reference compounds (e.g., BI-3406), detailing the mechanistic causality behind their superior efficacy and providing self-validating experimental workflows for SAR evaluation.
Mechanistic Rationale: Why This Specific Pharmacophore?
The KRAS-SOS1 protein-protein interaction (PPI) is governed by a shallow, solvent-exposed catalytic pocket. Early inhibitors like BI-3406 successfully occupied this pocket but left critical binding energy on the table. By incorporating the (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine moiety, researchers have engineered molecules that exploit previously untapped electrostatic and steric interactions[1][2].
Causality Behind the Structural Choices:
-
Stereochemical Precision (R-enantiomer): The (R)-configuration precisely vectors the substituted phenyl ring into a hydrophobic sub-pocket, maximizing edge-to-edge π -stacking interactions with the Phe890 residue of SOS1[1].
-
Difluoromethyl (-CHF2) vs. Trifluoromethyl (-CF3): The -CHF2 group acts as a lipophilic hydrogen bond donor. It lowers the overall lipophilicity (LogP) of the scaffold compared to a -CF3 group, which improves aqueous solubility and cellular permeability while maintaining target residence time[1][2].
-
2-Fluoro Substitution: The fluorine atom at the ortho position restricts the rotational freedom of the phenyl ring via stereoelectronic repulsion. This conformational locking minimizes the entropic penalty upon target binding[3].
-
Amine pKa Modulation for Salt-Bridge Formation: The basic amine serves as a critical "potency anchor." Free-Energy Perturbation (FEP+) simulations reveal that this basic center projects toward solvent-exposed acidic residues on SOS1 (E906 and E909). Forming salt bridges with these residues can improve binding affinity by up to 750-fold[1][2].
Mechanism of KRAS-SOS1 inhibition by (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine derivatives.
Comparative SAR Performance Data
To objectively evaluate the impact of the (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine motif, we compare two advanced derivatives—Compound 13c (a tetracyclic quinazoline inhibitor)[3] and PROTAC Degrader 4 (a CRBN-recruiting degrader)[4]—against the benchmark inhibitor BI-3406 .
| Compound / Scaffold | Target Mechanism | Biochemical IC 50 (SOS1-KRAS) | Cellular IC 50 (pERK / Proliferation) | Key Pharmacological Advantage |
| BI-3406 (Reference) | Direct Inhibition | ~5.0 nM | 44 nM (H358 pERK) | First-in-class proof of concept; lacks E906/E909 salt bridges. |
| Compound 13c [3] | Direct Inhibition | 3.9 nM | 21 nM (DLD-1 pERK) | 86.8% oral bioavailability; lower sudden cardiac death risk. |
| PROTAC Degrader 4 [4] | Targeted Degradation | N/A | 5.0 nM (H358 Proliferation) | DC 50 of 13 nM; overcomes acquired resistance via target depletion. |
Data Synthesis: The integration of the difluoromethyl-fluorophenyl amine not only pushes biochemical potency below the 4 nM threshold but drastically improves translation into cellular assays. In the case of PROTAC Degrader 4, the high affinity of this warhead ensures rapid ternary complex formation, leading to near-complete degradation of SOS1 (D max = 88%) at nanomolar concentrations[4][5].
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify assay robustness before data interpretation.
Step-by-step experimental workflow for validating SOS1 inhibitor candidates.
Protocol A: Biochemical Validation via SOS1-KRAS FRET Assay
This assay measures the ability of the derivative to block SOS1-mediated nucleotide exchange on KRAS.
-
Causality: FRET (Förster Resonance Energy Transfer) provides a real-time, homogeneous readout of protein-protein interaction disruption without washing steps, minimizing artifactual signal loss.
-
Procedure:
-
Prepare assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl 2 , 1 mM DTT, and 0.01% Tween-20.
-
Incubate 5 nM GST-tagged SOS1 (catalytic domain) with serial dilutions of the difluoromethyl derivatives (0.1 nM to 10 μ M) for 30 minutes at room temperature.
-
Add 50 nM of GDP-loaded, Cy5-labeled KRAS(G12C) and 1 μ M of BODIPY-GTP.
-
Measure fluorescence continuously for 60 minutes (Excitation: 485 nm, Emission: 520 nm for BODIPY; Excitation: 640 nm, Emission: 680 nm for Cy5).
-
-
Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 μ M BI-3406 as the positive control. The assay is only deemed valid if Z' > 0.6 , ensuring the signal window is wide enough to accurately resolve sub-10 nM IC 50 differences.
Protocol B: Cellular Target Engagement via pERK AlphaLISA
Biochemical potency must translate to the suppression of the downstream MAPK pathway in KRAS-mutant cells (e.g., NCI-H358).
-
Causality: AlphaLISA is highly sensitive and requires less sample volume than Western blotting. We measure phosphorylated ERK (pERK) because it is the direct downstream effector of the KRAS-RAF-MEK cascade.
-
Procedure:
-
Seed NCI-H358 cells (KRAS G12C ) in 384-well plates at 5,000 cells/well. Incubate overnight.
-
Treat cells with a 10-point dose-response curve of the test compound (0.5 nM to 5 μ M) for 2 hours.
-
Lyse cells using the provided AlphaLISA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Add Acceptor beads conjugated with an anti-total ERK antibody and Donor beads conjugated with an anti-pERK (Thr202/Tyr204) antibody. Incubate in the dark for 2 hours.
-
Read the plate on an EnVision multimode plate reader.
-
-
Self-Validation Check: Normalize the pERK signal to the total ERK signal. This step is critical; it proves that a drop in pERK is due to specific pathway inhibition by the difluoromethyl derivative, rather than general compound cytotoxicity or unequal cell seeding.
Conclusion
The integration of (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine into SOS1 inhibitors represents a masterclass in structure-based drug design. By leveraging stereoelectronics to lock conformation, utilizing difluoromethyl as a lipophilic hydrogen bond donor, and tuning the amine pKa to exploit solvent-exposed salt bridges, researchers have successfully pushed the boundaries of KRAS-pathway inhibition. Whether utilized in direct inhibitors or as warheads for PROTAC degraders, this pharmacophore remains a gold standard in modern oncology SAR campaigns.
References
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Leffler, A. E., et al. "Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations." ACS Medicinal Chemistry Letters (2025). URL:[Link]
-
He, H., et al. "Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma." Journal of Medicinal Chemistry (2022). URL:[Link]
-
Pang, X., et al. "Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo." Journal of Medicinal Chemistry (2024). URL:[Link]
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A Comparative Benchmarking Guide to New Synthetic Routes for (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
Introduction: The Significance of a Chiral Fluorinated Amine
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is a highly valuable chiral building block in modern medicinal chemistry. Its structure, featuring a stereogenic center adjacent to a phenyl ring substituted with both a fluorine atom and a difluoromethyl group, makes it a critical intermediate for synthesizing advanced pharmaceutical agents. The fluorine and difluoromethyl moieties can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. The specific (R)-enantiomer is often the sole carrier of the desired pharmacological activity, making its efficient and stereoselective synthesis a paramount challenge for process chemists and drug development professionals.
This guide provides an in-depth, objective comparison of two prominent synthetic strategies for producing this key chiral amine: a classical diastereomeric salt resolution and a modern asymmetric transfer hydrogenation approach. By detailing the methodologies, presenting comparative data, and offering field-proven insights, this document aims to equip researchers with the knowledge to select the optimal synthetic route for their specific research and development needs.
The Common Precursor: 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone
Both synthetic routes diverge from a common precursor, the prochiral ketone 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone . This starting material can be synthesized through established methods such as the Friedel-Crafts acylation of 1-(difluoromethyl)-2-fluorobenzene. For the purposes of this guide, we will consider this ketone as our primary starting material.
Route A: The Classical Approach - Diastereomeric Salt Resolution
This well-established, robust method relies on the physical separation of enantiomers after converting them into diastereomers.[3][4] The strategy involves three main stages:
-
Racemic Amine Synthesis : Non-stereoselective synthesis of the racemic amine from the ketone.
-
Diastereomeric Salt Formation & Crystallization : Reaction of the racemic amine with a single enantiomer of a chiral resolving agent to form two diastereomeric salts with different solubilities.
-
Liberation of the Chiral Amine : Isolation of the desired, less-soluble salt and recovery of the enantiomerically pure amine.
Experimental Protocols for Route A
Part A1: Synthesis of Racemic 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (2)
This procedure outlines a standard one-pot reductive amination to produce the racemic amine required for resolution.
-
Reaction Setup : To a solution of 1-(3-(difluoromethyl)-2-fluorophenyl)ethanone (1.0 eq) in anhydrous methanol (5 mL per mmol of ketone), add ammonium acetate (10 eq).
-
Imine Formation : Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction : Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Sodium cyanoborohydride is a preferred reagent as it selectively reduces the iminium ion in the presence of the ketone.[5][6]
-
Reaction Completion : Allow the reaction to warm to room temperature and stir overnight.
-
Workup : Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2) to decompose excess borohydride. Basify the mixture to pH >10 with 4 M NaOH.
-
Extraction & Isolation : Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine (2) . This is typically used in the next step without further purification.
Part A2: Chiral Resolution with (-)-Dibenzoyl-L-Tartaric Acid
This protocol uses (-)-Dibenzoyl-L-tartaric acid as the resolving agent. The choice of enantiomer ((+)- or (-)-DBTA) determines which amine enantiomer will preferentially crystallize. Preliminary screening is often necessary to find the optimal resolving agent and solvent combination.
-
Salt Formation : Dissolve the crude racemic amine (2) (1.0 eq) in a minimal amount of a warm solvent mixture, such as methanol/water (9:1 v/v). In a separate flask, dissolve (-)-Dibenzoyl-L-tartaric acid ((-)-DBTA) (0.5-1.0 eq) in the same warm solvent. Slowly add the (-)-DBTA solution to the amine solution with continuous stirring.
-
Crystallization : Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (R)-amine with (-)-DBTA is expected to be less soluble and will preferentially crystallize. To maximize yield, the flask can be cooled in an ice bath for 1-2 hours or stored at 4 °C overnight.
-
Isolation : Collect the crystalline salt by vacuum filtration, washing the crystals with a small amount of the cold solvent mixture.
Part A3: Liberation of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (R)-2
-
Base Treatment : Suspend the isolated diastereomeric salt in a biphasic mixture of dichloromethane and 2 M aqueous sodium hydroxide (NaOH). Stir vigorously until all solids have dissolved and the salt has been fully partitioned.
-
Extraction & Purification : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product : The resulting enantiomerically enriched amine (R)-2 can be further purified by distillation or chromatography if required. Enantiomeric excess (e.e.) should be determined by chiral HPLC analysis.
Workflow and Causality for Route A
The logic of this route is based on exploiting the different physical properties of diastereomers. The key step is the fractional crystallization, which hinges on finding a solvent system where the solubility difference between the two diastereomeric salts is maximized. While reliable and scalable, this method's primary drawback is that the theoretical maximum yield for the desired enantiomer is only 50%, unless the undesired enantiomer can be racemized and recycled.
Route B: The Modern Approach - Asymmetric Transfer Hydrogenation
Asymmetric catalysis offers a more elegant and atom-economical solution by directly converting the prochiral ketone into the desired enantiomerically enriched product. Asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts is a powerful and widely used industrial method for this transformation.[7][8][9] This approach uses a stable, readily available hydrogen source, such as a formic acid/triethylamine mixture, to deliver hydrogen enantioselectively to the ketone.
Experimental Protocol for Route B
This protocol uses a commercially available Noyori-type catalyst, RuCl, to produce the (R)-amine. The stereochemistry of the resulting alcohol is determined by the chirality of the catalyst's diamine ligand. Subsequent amination provides the final product.
Part B1: Asymmetric Transfer Hydrogenation of 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone
-
Catalyst & Reagents : In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the prochiral ketone (1) (1.0 eq) and the (S,S)-TsDPEN Ruthenium catalyst (e.g., RuCl) (0.1 - 1.0 mol%).
-
Hydrogen Source : Add a 5:2 azeotropic mixture of formic acid (HCOOH) and triethylamine (Et₃N) as both the hydrogen donor and the solvent.[3]
-
Reaction : Stir the mixture at a controlled temperature (typically 25-40 °C) for 12-24 hours. The progress of the reaction should be monitored by TLC or GC/MS.
-
Workup : Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Isolation : Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanol. This alcohol is often of high enough purity (>98% e.e.) to be used directly in the next step.
Part B2: Conversion of Chiral Alcohol to Chiral Amine (R)-2
The conversion of the chiral alcohol to the chiral amine can be achieved via a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an amine source. A common method is via the corresponding tosylate or mesylate.
-
Activation : Dissolve the chiral alcohol (1.0 eq) in dichloromethane at 0 °C. Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq). Stir at 0 °C for 2-4 hours.
-
Amination : To the reaction mixture, add a concentrated solution of ammonia in methanol or aqueous ammonia and stir in a sealed vessel at room temperature or with gentle heating until the substitution is complete (monitor by TLC/LCMS). This Sₙ2 reaction proceeds with inversion of stereochemistry, which is why the (S,S) catalyst producing the (R)-alcohol is used to ultimately yield the (R)-amine. Correction: The standard ATH of a ketone with an (S,S) catalyst typically yields the (S)-alcohol. To obtain the (R)-alcohol, the (R,R) catalyst should be used. Subsequent two-step amination with inversion will then yield the (S)-amine. To directly obtain the (R)-amine via this route, one would need to start with the (S)-alcohol (from an (S,S) catalyst) and perform a Mitsunobu reaction with an appropriate nitrogen nucleophile, which proceeds with inversion.
A more direct and efficient modern approach is Direct Asymmetric Reductive Amination (DARA) , which combines the reduction and amination into a single catalytic step. However, finding a catalyst system that works efficiently for direct amination with ammonia can be challenging. Asymmetric transfer hydrogenation of a pre-formed imine is another highly effective alternative.
For the purpose of this guide, we will focus on the ATH of the ketone to the chiral alcohol as the key enantioselective step.
Workflow and Causality for Route B
The core of this route is the metal-ligand bifunctional catalysis mechanism proposed by Noyori.[10] The chiral ligand environment around the ruthenium center orchestrates the transfer of a hydride from the formic acid to one specific face of the ketone's carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess. This method is highly efficient, requires only a catalytic amount of the chiral source, and avoids the 50% theoretical yield limit of classical resolution.
Head-to-Head Performance Comparison
The choice between a classical and a modern synthetic route is a multi-faceted decision, balancing factors like yield, stereoselectivity, cost, and scalability. The following table summarizes the key performance indicators for each route.
| Parameter | Route A: Diastereomeric Salt Resolution | Route B: Asymmetric Transfer Hydrogenation |
| Overall Strategy | Physical separation of enantiomers | Direct catalytic enantioselective synthesis |
| Number of Steps | 3 (Racemization -> Resolution -> Liberation) | 2 (ATH -> Amination) |
| Theoretical Max. Yield | 50% (without racemization/recycle loop) | ~100% |
| Typical Overall Yield | 35-45% | 70-85% |
| Enantioselectivity (e.e.) | >99% (after recrystallization) | 95% to >99% |
| Key Chiral Reagent | Stoichiometric (0.5-1.0 eq) Chiral Acid | Catalytic (0.1-1.0 mol%) Ru-Complex |
| Atom Economy | Low | High |
| Process Development | Requires extensive screening of resolving agents and solvents. | Requires catalyst screening and reaction optimization. |
| Scalability | Highly scalable and proven in industry. | Highly scalable; sensitive to catalyst purity and cost. |
| Cost Considerations | Resolving agents are relatively inexpensive but used stoichiometrically. Solvent usage is high. | Chiral catalysts are expensive but used in very small quantities. Reduces waste and steps. |
| Safety & Waste | High solvent volumes. Disposal of undesired enantiomer and resolving agent. | Use of transition metal catalyst requires removal from final product. Formic acid is corrosive. |
Expert Analysis & Recommendation
Route A (Diastereomeric Salt Resolution) remains a workhorse in industrial synthesis for its reliability and the relatively low cost of common resolving agents. Its primary strength lies in its scalability and the high enantiomeric purities that can be achieved through meticulous crystallization. However, the inherent 50% yield ceiling is a significant drawback in terms of atom economy and cost of goods, especially if the starting materials are expensive. This route is often favored when a racemization and recycling process for the undesired enantiomer can be efficiently implemented, or for initial large-scale campaigns where the process robustness is prioritized over raw material efficiency.
Route B (Asymmetric Transfer Hydrogenation) represents a more modern, efficient, and "greener" alternative. Its most compelling advantages are the high chemical yield and excellent enantioselectivity achieved in a single key transformation. By using a catalytic amount of the chiral source, it vastly improves atom economy and reduces waste. The upfront cost of the chiral ruthenium catalyst is higher, but this is often offset by the increased throughput, reduced solvent and waste streams, and higher overall yield, especially at scale. For drug development professionals focused on sustainable and cost-effective manufacturing, ATH is frequently the superior choice. The key technical challenge lies in the initial investment in catalyst screening and the need to ensure complete removal of the residual metal catalyst from the final active pharmaceutical ingredient (API).
References
- ChemRxiv. Novel C₂-Symmetric Chiral Bifunctional Primary Amine Catalysts: Design, Synthesis and Application in Asymmetric Aldol Reaction.
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Khamis, N., Clarkson, G. J., & Wills, M. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(35), 13462-13469. Available from: [Link]
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IntechOpen. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Available from: [Link]
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Wills, M., et al. (2001). Catalysts for the Asymmetric Transfer Hydrogenation of Ketones Derived from l-Prolinamide and (p-CymeneRuCl2)2 or (CpRhCl2)2*. Organometallics, 20(24), 5233-5239. Available from: [Link]
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Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. Available from: [Link]
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Academia.edu. Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Available from: [Link]
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ACS Publications. (2018). Accessible Bifunctional Oxy-Tethered Ruthenium(II) Catalysts for Asymmetric Transfer Hydrogenation. Organic Letters. Available from: [Link]
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Organic Chemistry Portal. Sodium cyanoborohydride. Available from: [Link]
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IntechOpen. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. Available from: [Link]
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Wiley Online Library. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available from: [Link]
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Common Organic Chemistry. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3). Available from: [Link]
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Organic Chemistry Portal. Synthesis of 1,1-difluoroalkanes. Available from: [Link]
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National Institutes of Health. (2024). Mechanochemical difluoromethylations of ketones. Available from: [Link]
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American Chemical Society. (2023). Synthesis of difluoroethanols by nucleophilic addition to difluoromethyl ketones. Available from: [Link]
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National Institutes of Health. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. Available from: [Link]
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Comparative analysis of agrochemicals synthesized from different chiral building blocks
An in-depth comparative analysis of chiral agrochemicals requires moving beyond basic efficacy metrics to understand the mechanistic interplay between asymmetric synthesis, biological target affinity, and environmental fate. As the agrochemical industry undergoes a "chiral switch"—transitioning from racemic mixtures to enantiopure formulations—the synthetic strategies used to build these molecules dictate their commercial viability and ecological footprint[1].
This guide provides a rigorous comparison of two cornerstone chiral agrochemicals: Metolachlor and Metalaxyl . We will examine the causality behind their synthetic pathways, compare the bioefficacy of their enantiopure versus racemic forms, and detail the analytical protocols required to validate their performance.
Mechanistic and Synthetic Comparison: The Chiral Switch
The biological activity of chiral agrochemicals is highly dependent on their absolute configuration, as enantiomers interact differently with asymmetric biological receptors[1].
A. Metolachlor: Overcoming Steric Hindrance in Asymmetric Hydrogenation
Metolachlor is a widely used chloroacetanilide herbicide. The herbicidally active isomers possess the 1'-S configuration. The transition from rac-metolachlor to S-metolachlor (Dual Magnum) represents the largest-scale asymmetric catalytic process in industry[2].
-
Synthesis of rac-Metolachlor: Traditionally synthesized via the reductive amination of MEA (2-methyl-6-ethylaniline) with methoxyacetone, followed by chloroacetylation. This produces a 1:1 mixture of R and S enantiomers.
-
Asymmetric Synthesis of S-Metolachlor: The breakthrough in synthesizing enantiopure S-metolachlor relies on the asymmetric hydrogenation of a sterically hindered MEA imine intermediate[2].
-
Catalytic Causality: The process utilizes an Iridium-Xyliphos catalyst system. The extreme steric bulk of the imine carbon-nitrogen double bond typically poisons standard catalysts. However, the bulky xylyl groups on the ferrocenyl-based Xyliphos ligand prevent the iridium from dimerizing into an inactive dinuclear species [Ir2(μ-H)3Ln]+[2]. Furthermore, the addition of acetic acid is critical; protonation activates the C=N double bond toward hydride attack, enabling an unprecedented turnover number (TON) exceeding 2,000,000[2].
B. Metalaxyl: Chiral Pool vs. Catalytic Enantioselection
Metalaxyl is a systemic phenylamide fungicide targeting oomycetes. Its fungicidal activity resides almost exclusively in the R-enantiomer (mefenoxam)[3].
-
Synthesis of rac-Metalaxyl: Synthesized via the reaction of 2,6-dimethylaniline with methyl 2-bromopropionate, followed by acylation with methoxyacetyl chloride.
-
Asymmetric Synthesis of R-Metalaxyl: Can be achieved via two primary routes. The first is a chiral pool approach utilizing enantiopure L-alanine as a building block. The second, more scalable approach involves the asymmetric hydrogenation of an enamide precursor (methyl 2-(N-(2,6-dimethylphenyl)-2-methoxyacetamido)acrylate) using chiral Rhodium-diphosphine catalysts, which yield enantiomeric excesses (ee) >90%[1].
Fig 1: Asymmetric synthesis workflow of S-Metolachlor via Ir-Xyliphos catalysis.
Performance and Ecotoxicity Data
The shift to enantiopure formulations fundamentally alters application rates and environmental interactions. The inactive enantiomer in a racemate often acts as metabolic ballast, depleting non-target organism defense mechanisms.
-
Efficacy: S-metolachlor exhibits approximately 1.6 times the herbicidal activity of the racemate, allowing for a 35% reduction in field application rates[4][5]. R-metalaxyl provides equivalent fungicidal efficacy to rac-metalaxyl at exactly half the application rate[3].
-
Ecotoxicity Causality: In earthworms (Eisenia fetida), rac-metolachlor induces significantly higher levels of Reactive Oxygen Species (ROS) and requires greater Superoxide Dismutase (SOD) activity to detoxify compared to S-metolachlor[4]. Because the R-enantiomer in the racemate does not bind efficiently to the target plant enzyme, it persists as a xenobiotic stressor, exacerbating non-target lipid peroxidation and DNA damage[4].
-
Aquatic Risk: Conversely, R-metalaxyl demonstrates higher acute toxicity to aquatic organisms (e.g., Daphnia magna and green algae) than rac-metalaxyl, indicating that while application rates are lower, the ecological risk assessment for the pure enantiomer must be carefully managed[6][7].
Quantitative Comparison Matrix
| Agrochemical | Formulation | Application Rate | Target Efficacy | Soil Half-Life (DT50) | Non-Target Toxicity Marker |
| Metolachlor | Racemic (1:1 R/S) | Baseline (100%) | 1.0x | ~12.6 - 19.3 days | High ROS/SOD induction in E. fetida[4] |
| Metolachlor | Enantiopure (S) | 65% of Baseline | ~1.6x | ~11.4 - 16.5 days | Lower oxidative stress induction[4] |
| Metalaxyl | Racemic (1:1 R/S) | Baseline (100%) | 1.0x | ~17 - 38 days | Lower aquatic toxicity (IC50 Algae: ~19.9 mg/L)[3][6] |
| Metalaxyl | Enantiopure (R) | 50% of Baseline | 2.0x (per mass) | Varies by microbiome | Higher aquatic toxicity (IC50 Algae: ~222.8 mg/L)[6] |
Experimental Methodologies
To validate the enantiomeric purity and assess the ecotoxicological impact of these chiral building blocks, researchers must employ self-validating analytical systems.
Protocol 1: Enantiomeric Fraction (EF) Determination via Chiral HPLC-MS/MS
Because enantiomers possess identical physicochemical properties in achiral environments, specialized chiral stationary phases (CSPs) are required to resolve them based on transient diastereomeric interactions (π-π, hydrogen bonding, and steric fit)[3].
-
Sample Preparation (QuEChERS): Weigh 5.0 g of homogenized soil or plant tissue into a 50 mL centrifuge tube. Add 10 mL of HPLC-grade acetonitrile and vortex for 1 minute.
-
Partitioning: Add 4 g anhydrous MgSO4 and 1 g NaCl. Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.
-
Clean-up (dSPE): Transfer 1 mL of the supernatant to a microcentrifuge tube containing 150 mg MgSO4 and 50 mg Primary Secondary Amine (PSA). Vortex and centrifuge at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Chiral Separation: Inject 5 µL onto an HPLC system equipped with a Whelk-O1 chiral column (or equivalent cellulose-based CSP).
-
Mobile Phase: Use an isocratic elution of n-hexane:2-propanol (80:20 v/v) at a flow rate of 0.9 mL/min[3].
-
Detection & Quantification: Monitor via tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). Calculate the Enantiomeric Fraction (EF) as: EF=AreaS/(AreaS+AreaR) .
Protocol 2: Ecotoxicity & Oxidative Stress Biomarker Assay (Eisenia fetida)
This protocol isolates the physiological stress response caused by the inactive enantiomeric ballast[4].
-
Substrate Preparation: Prepare artificial soil (70% quartz sand, 20% kaolin clay, 10% sphagnum peat moss). Adjust pH to 6.0 ± 0.5.
-
Spiking: Spike the soil with rac-metolachlor and S-metolachlor dissolved in acetone to achieve target concentrations (e.g., 4, 16, and 64 µg/g). Allow acetone to volatilize completely in a fume hood for 24 hours.
-
Exposure: Introduce 10 adult, clitellated Eisenia fetida earthworms into 500 g of treated soil per replicate. Maintain at 20 ± 1°C in the dark for 7 to 14 days[4].
-
Tissue Extraction: At specific time points (e.g., Day 3, Day 7), depurate the worms for 24 hours on moist filter paper. Homogenize 0.5 g of earthworm tissue in 4.5 mL of ice-cold phosphate buffer (0.1 M, pH 7.4). Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Biomarker Analysis: Quantify Superoxide Dismutase (SOD) activity using a commercial WST-1 assay kit, measuring absorbance at 450 nm. Elevated SOD in the rac-metolachlor group validates the metabolic burden of the R-enantiomer[4].
Fig 2: Integrated analytical workflow for chiral separation and ecotoxicological assessment.
References
-
Chen, Z., et al. (2021). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry.[Link]
-
Margalef, J., et al. (2022). A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. Inorganics (PMC).[Link]
-
Monkiedje, A., et al. (2003). Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils. International Journal of Environmental Research and Public Health.[Link]
-
OuYang, W., et al. (2013). Comparison of R-metalaxyl and rac-metalaxyl in acute, chronic, and sublethal effect on aquatic organisms. Environmental Science and Pollution Research.[Link]
-
US EPA. (2016). Preliminary Ecological Risk Assessment for Registration Review of Metalaxyl and Mefenoxam. Regulations.gov.[Link]
-
Xu, C., et al. (2023). Enantioselective Oxidative Stress and DNA Damage Induced by Rac- and S-metolachlor on the Earthworm Eisenia fetida. Toxics (PMC).[Link]
-
Meyers, S., et al. (2013). Impacts of S-Metolachlor Application Timing on Sweetpotato Growth and Development. Agricultural Sciences.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Impacts of S-Metolachlor Application Timing on Sweetpotato Growth and Development [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Cross-validation of analytical methods for fluorinated compound analysis
The Fluorine Mass Balance: A Cross-Validation Guide for Analytical Methodologies
The analysis of fluorinated compounds—ranging from active pharmaceutical ingredients (APIs) to ubiquitous per- and polyfluoroalkyl substances (PFAS)—presents a unique analytical challenge. Because the carbon-fluorine bond is highly stable and synthetic fluorinated molecules exhibit immense structural diversity, traditional targeted analytical methods often fail to capture the complete fluorinated profile of a sample. In many complex matrices, targeted analysis identifies less than 1% of the total organic fluorine present, leaving a vast reservoir of "dark matter"[1].
To ensure scientific integrity and regulatory compliance, analytical scientists must employ a self-validating, orthogonal approach. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Combustion Ion Chromatography (CIC), and 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy, providing field-proven protocols to cross-validate findings and close the fluorine mass balance.
The Analytical Triad: Modality Comparison
No single analytical technique provides a complete picture of fluorinated compounds. Cross-validation relies on exploiting the distinct physical and chemical principles of three orthogonal modalities:
-
LC-MS/MS (The Targeted Gold Standard): Utilizes electrospray ionization (ESI) and multiple reaction monitoring (MRM) to achieve extreme sensitivity (parts-per-trillion). However, it is fundamentally blind to compounds without pre-optimized transitions or available reference standards[2][3].
-
Combustion Ion Chromatography (The Mass Balance Closer): Measures Extractable Organic Fluorine (EOF) or Adsorbable Organic Fluorine (AOF). By combusting the sample at 1000 °C, all organic fluorine is mineralized to hydrogen fluoride (HF) and quantified via ion chromatography[4][5]. It is non-selective but captures the total organic fluorine load[2].
-
19F NMR Spectroscopy (The Structural Truth-Teller): Exploits the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus[6]. Because the NMR signal integral is directly proportional to the number of fluorine atoms, it provides absolute quantification without compound-specific calibration standards and is highly resistant to the matrix ion suppression that plagues LC-MS/MS[6][7].
Table 1: Quantitative Comparison of Analytical Modalities
| Analytical Modality | Primary Output | Typical LOD | Matrix Susceptibility | Reference Standard Required? |
| LC-MS/MS | Targeted specific compounds | 0.1 – 10 ng/L[8] | High (Ion suppression) | Yes (Requires Isotope Dilution)[3] |
| Combustion IC | Total Organic Fluorine (AOF/EOF) | 1 – 10 µg/L[4] | Low | No (Uses generic F⁻ calibration)[5] |
| 19F NMR | Structural elucidation & Non-targeted | 50 µg/L – mg/L[6] | Minimal | No (Direct proportionality)[6][7] |
Cross-Validation Workflow Logic
To establish a self-validating system, researchers must calculate the Fluorine Mass Balance . The molar concentrations of specifically identified compounds (via LC-MS/MS) are converted into fluorine equivalents and subtracted from the Total Organic Fluorine (via CIC). If a significant discrepancy exists, 19F NMR is deployed to elucidate the structures of the unknown fluorinated precursors or degradants[5][6].
Fig 1: Cross-validation workflow for fluorinated compounds to close the fluorine mass balance.
Self-Validating Experimental Protocols
The following protocols detail the critical steps and the underlying physical causality required to prevent false positives and ensure data integrity across the three modalities.
Protocol A: Targeted LC-MS/MS via Isotope Dilution
Causality Focus: Overcoming Matrix Effects Because electrospray ionization is highly susceptible to suppression from co-eluting matrix components, absolute quantification requires stable isotope-labeled internal standards (SIL-IS)[3].
-
Spiking: Spike the raw sample with a known concentration of ¹³C- or ²H-labeled fluorinated standards corresponding to the target analytes[3].
-
Extraction (Weak Anion Exchange - WAX SPE): Condition the WAX cartridge with 0.1% NH₄OH in methanol. Rationale: The basic environment ensures the amine functional groups on the sorbent remain unprotonated during conditioning, preparing them to capture anionic fluorinated acids via mixed-mode (hydrophobic and electrostatic) interactions.
-
Washing: Wash with 25 mM acetate buffer (pH 4). Rationale: Removes neutral and cationic interferences while keeping the fluorinated target analytes tightly bound.
-
Elution: Elute with 0.1% NH₄OH in methanol. Rationale: The high pH neutralizes the WAX sorbent, breaking the electrostatic hold and releasing the analytes.
-
Acquisition: Analyze via LC-MS/MS in negative ESI mode using MRM. Correct final concentrations based on the recovery of the SIL-IS[3].
Protocol B: Adsorbable Organic Fluorine (AOF) via CIC
Causality Focus: Eliminating Inorganic Fluorine Bias CIC combusts all fluorine into HF. If inorganic fluoride (e.g., naturally occurring NaF in water) is not removed, it will falsely inflate the organic fluorine measurement[4][5].
-
Adsorption: Pass 100–250 mL of the sample through an activated carbon solid-phase extraction (SPE) cartridge[4][5]. Rationale: Activated carbon non-specifically adsorbs a vast chemical space of organofluorine compounds.
-
Nitrate Wash (Critical Step): Wash the carbon bed with 30 mL of a 5 g/L sodium nitrate (NaNO₃) solution[4]. Rationale: Nitrate ions outcompete inorganic fluoride for adsorption sites on the carbon, effectively displacing up to 8 mg/L of inorganic fluorine and preventing false-positive AOF readings[5].
-
Combustion: Transfer the carbon sorbent to a ceramic boat and combust at 1000 °C for 10–15 minutes in an oxygen-rich environment[4][5]. Rationale: Ensures complete cleavage of the highly stable C-F bonds.
-
Absorption & Analysis: Route the combustion gases into an absorber solution (ultrapure water), converting fluorine gas to fluoride ions, which are then quantified by standard Ion Chromatography[2][5].
Protocol C: Non-Targeted Structural Elucidation via 19F NMR
Causality Focus: Absolute Quantification without Standards 19F NMR bypasses the need for ionization, meaning it suffers zero ion suppression. Furthermore, the area under an NMR peak is strictly dictated by the number of resonating nuclei, allowing for universal calibration[6][7].
-
Sample Preparation: Concentrate the sample (if necessary) and reconstitute in D₂O to provide a deuterium lock signal.
-
Internal Standard Addition: Add a precisely known concentration of a fluorinated internal standard that does not overlap with target signals, such as 4-(trifluoromethyl)benzoic acid or trifluoroacetic acid (TFA)[6][7].
-
Acquisition: Acquire the 19F NMR spectrum using a minimum of 512 scans on a high-field spectrometer (e.g., 600 MHz) to overcome the inherent lower sensitivity of NMR compared to MS[7].
-
Data Processing & Machine Learning: Integrate the peaks. The concentration of any unknown fluorinated compound is calculated directly relative to the internal standard integral. For structural assignment of unknown peaks, modern workflows increasingly utilize Feed-Forward Neural Networks (FFNN) trained on 19F chemical shifts to predict the atomic configuration of novel fluorinated compounds[7].
Conclusion
Relying solely on targeted LC-MS/MS for fluorinated compound analysis introduces a severe risk of underreporting the true chemical burden[2][6]. By cross-validating LC-MS/MS data against the total organic fluorine mass provided by Combustion Ion Chromatography[5], and utilizing 19F NMR to elucidate the structural identity of the discrepancies[7], analytical scientists can build a robust, self-validating framework. This triad approach ensures absolute confidence in both pharmaceutical impurity profiling and environmental monitoring.
References
- Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. acs.org.
- Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. researchgate.net.
- Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials – evaluating LC-MS/MS versus total fluorine and extractable organic fluorine. tandfonline.com.
- Advancing PFAS Detection through Machine Learning Prediction of 19F NMR Spectra. acs.org.
- Overview on PFAS analytical methods. norden.org.
- Broad Spectrum PFAS Method Comparison Study Summary. ca.gov.
- Total Organic Fluorine by Combustion Ion Chromatography (CIC). battelle.org.
- 3M ENVIRONMENTAL LABORATORY Method ETS-8-230.3. 3m.com.
Sources
Operational and Disposal Guide: (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the use of complex, halogenated chiral building blocks. (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is a highly specialized fluorinated primary amine used extensively in drug discovery. While its unique structural motifs—a chiral center, a difluoromethyl group, and an ortho-fluorine atom—impart excellent lipophilicity and metabolic stability to drug candidates, these exact properties make its disposal a logistical and environmental challenge.
This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and terminal destruction of this compound, ensuring your laboratory maintains strict environmental compliance and operational safety.
Chemical Risk Profile & The Causality of Disposal
To design an effective disposal protocol, we must first understand the physicochemical behavior of the waste. The presence of three fluorine atoms classifies this compound strictly as Halogenated Organic Waste .
Why is this distinction critical? Mixing halogenated waste with non-halogenated solvent streams (like hexane or ethyl acetate) drastically inflates disposal costs and complicates the incineration process, as outlined in the[1]. Furthermore, attempting benchtop chemical neutralization of fluorinated organics is strictly prohibited. Oxidizing this compound in the lab risks incomplete mineralization, potentially generating volatile, highly toxic fluorinated byproducts or hydrofluoric acid (HF) gas.
Quantitative & Qualitative Waste Profile
| Property | Value / Characteristic | Operational & Disposal Implication |
| Chemical Class | Fluorinated Primary Amine | Basic nature requires chemically compatible (non-corroding) high-density polyethylene (HDPE) or glass containers. |
| Molecular Formula | C9H10F3N | High halogen content mandates segregation to prevent hazardous byproducts during standard incineration. |
| Physical State | Liquid (Freebase) / Solid (HCl salt) | Necessitates dual waste streams: one for liquid solutions/rinsates and one for solid powders/contaminated PPE. |
| Bond Dissociation | C-F Bond (~485 kJ/mol) | Extreme thermal stability requires specialized high-temperature rotary kiln incineration (>1000°C) for complete destruction. |
Self-Validating Accumulation Protocols
Every procedure in a high-functioning laboratory must be a self-validating system. The following protocols ensure that waste is captured safely and that any deviation from the standard operating procedure is immediately detectable.
Protocol A: Liquid Waste Accumulation (Freebase & Solutions)
Use this protocol for the freebase form of the amine, reaction filtrates, and solvent rinsates.
-
Compatibility Verification: Select a high-density polyethylene (HDPE) or PTFE-lined glass container. Do not use metal containers, as the basic amine can induce slow corrosion over time.
-
Strict Segregation: Designate the container exclusively for "Halogenated Organic Liquid Waste." Never introduce non-halogenated solvents.
-
Volume Management: Fill the container to a maximum of 80% capacity. This headspace is critical to allow for vapor expansion due to temperature fluctuations in the lab.
-
Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray in your designated Satellite Accumulation Area (SAA).
-
Immediate Labeling: Affix a hazardous waste tag upon adding the first drop. The label must explicitly state: "Hazardous Waste," the full chemical name, and the accumulation start date.
Validation Check: Before sealing the container at the end of a shift, visually inspect the liquid phase. The liquid should remain homogenous. The sudden appearance of biphasic separation, unexpected thermal changes, or gas evolution immediately flags that an incompatible aqueous or reactive waste was inadvertently introduced.
Protocol B: Solid Waste Accumulation (Salts & Consumables)
Use this protocol for the HCl salt form of the amine, contaminated weighing papers, pipette tips, and gloves.
-
Collection: Gather all solid compound residues and contaminated consumables immediately after the procedure.
-
Containment: Place the materials into a sealable, puncture-resistant container lined with a chemically inert, heavy-duty plastic bag.
-
Labeling: Clearly label the exterior as "Halogenated Organic Solid Waste - Toxic/Irritant."
Validation Check: Weigh the solid waste container weekly and cross-reference it with lab usage logs. A steady, predictable weight increase validates that all contaminated consumables are being properly captured in the hazardous waste stream rather than being improperly diverted to general municipal trash.
Operational Disposal Workflow
The following diagram maps the decision-making process for segregating and processing (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine from the point of generation to terminal destruction.
Fig 1. Decision-making workflow for the segregation and disposal of fluorinated amine waste.
Terminal Destruction Mechanism
Understanding how your waste is destroyed reinforces the necessity of the protocols above. According to the foundational guidelines in [2] and EPA directives on [3], fluorinated compounds cannot be disposed of in standard municipal incinerators.
Because the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, standard incineration temperatures fail to break it, leading to the environmental release of persistent, PFAS-like fluorinated fragments.
When you hand off your properly segregated halogenated waste to your Environmental Health and Safety (EH&S) team, it is routed to a specialized rotary kiln incinerator . Here, the waste is subjected to temperatures exceeding 1000°C (1832°F). This extreme thermal environment successfully cleaves the C-F and C-N bonds, mineralizing the organic framework into CO2 and H2O .
Crucially, the cleavage of the difluoromethyl and fluoro groups generates highly corrosive hydrogen fluoride (HF) gas. To prevent environmental release, the incinerator exhaust is immediately routed through a caustic scrubber system (typically a counter-current spray of sodium hydroxide or calcium hydroxide), which neutralizes the toxic HF gas into benign, solid fluoride salts (e.g., CaF2 ) that can be safely landfilled.
References
-
Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center (VUMC)[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Center for Biotechnology Information (NCBI) / National Research Council[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA)[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
This guide provides an in-depth operational plan for the safe handling of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (CAS No. 1389852-29-2). As a fluorinated aromatic amine, this compound presents a unique set of handling challenges that demand a systematic and informed approach to personal protective equipment (PPE).[1][2] The principles and protocols outlined below are designed to empower researchers, scientists, and drug development professionals to work safely, ensuring both personal and environmental protection.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is a chiral amine of interest in medicinal chemistry due to the influence of its fluorine substituents on lipophilicity and biological activity.[2] However, its structure also dictates its hazard profile. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly available, we can infer its primary hazards from structurally similar fluorinated amines.
The primary risks associated with this class of compounds are:
-
Skin and Eye Damage: Aromatic amines can be corrosive or irritants to the skin and eyes.[3][4] Analogous compounds are classified as causing severe skin burns and serious eye damage.[3][4]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[3][4]
-
Toxicity: Similar compounds are classified as harmful if swallowed.[3][5]
-
Hazards of Fluorination: A critical, often overlooked, risk is the potential for the release of highly toxic gaseous hydrogen fluoride (HF) upon thermal decomposition or in a fire.[6]
Therefore, all handling procedures must be predicated on a thorough risk assessment that assumes the compound is corrosive, toxic, and a respiratory irritant.
Core PPE Ensemble: Your First Line of Defense
A baseline PPE ensemble is mandatory for all work involving this compound, regardless of scale.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a splash hazard. | Protects against splashes of the liquid, which can cause serious eye damage.[3][5] A face shield provides an additional layer of protection for the entire face.[7] |
| Body Protection | Flame-resistant (FR) lab coat (NFPA 2112 compliant). | Standard cotton lab coats are insufficient. The fluorinated nature of the compound necessitates an FR lab coat to protect against potential flash fires and thermal decomposition.[7] |
| Foot Protection | Closed-toe, closed-heel leather or chemical-resistant shoes. | Protects feet from spills and dropped equipment. |
| Hand Protection | Double-gloving is required. See Section 3 for detailed selection protocol. | Provides robust protection against skin contact and allows for the safe removal of a contaminated outer glove without compromising the inner layer. |
Hand Protection: A Deep Dive into Glove Selection
Choosing the correct glove material is critical, as no single material is impervious to all chemicals. For (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine, a dual-layer approach is essential.
Step-by-Step Glove Protocol:
-
Inner Glove: Wear a thin, disposable nitrile exam glove. This provides a baseline level of protection and dexterity. Nitrile is a good choice for incidental contact with a variety of chemicals.[8]
-
Outer Glove: Wear a heavier-weight glove over the nitrile glove. The choice of material depends on the duration of the task.
-
For short-duration tasks (incidental contact, <15 mins): A thicker nitrile glove (e.g., 8-mil) is acceptable.[9]
-
For longer-duration tasks (extended contact, potential for immersion): Neoprene or Butyl rubber gloves are recommended. Neoprene offers good resistance to acids, bases, and hydrocarbons, while Butyl rubber is excellent for ketones and esters.[8] Viton is an excellent but expensive option for chlorinated and aromatic solvents.[8][10]
-
-
Regular Changes: Immediately remove and replace gloves if you suspect contamination.[8] Never reuse disposable gloves.
-
Removal: When work is complete, remove the outer glove first, turning it inside out. Then, remove the inner glove using the same technique to avoid skin contact.
Glove Material Compatibility Summary
| Material | Suitability for Aromatic Amines & Fluorinated Compounds | Key Considerations |
| Nitrile | Fair to Good (Splash/Incidental Contact Only)[8][11] | Prone to degradation with prolonged exposure to some amines and halogenated hydrocarbons.[9] Rips are easily visible.[8] |
| Neoprene | Good to Excellent | Recommended for extended use. Good resistance to acids, bases, and hydrocarbons.[8][12] |
| Butyl Rubber | Good | Recommended for extended use, particularly if ketones or esters are present as solvents.[8] |
| Viton® | Excellent | High resistance to aromatic and chlorinated solvents, but can be expensive and may have poor resistance to some amines.[8][10] |
| Latex/Vinyl | Poor | Not recommended. Offers little chemical protection against organic solvents and amines.[8][11] |
Respiratory Protection: An Operational Workflow
All handling of (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine powder or solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[13] Respiratory protection is generally not required for small-scale operations within a functioning fume hood. However, it becomes necessary under specific conditions.
Use the following workflow to determine the appropriate level of respiratory protection.
Caption: Decision workflow for selecting appropriate respiratory protection.
Key Considerations for Respirator Use:
-
Fit Testing: All tight-fitting respirators require a qualitative or quantitative fit test before use to ensure a proper seal.[14]
-
Cartridge Change Schedule: Organic vapor cartridges have a limited service life and must be replaced on a regular schedule determined by the frequency and intensity of use.[15]
Emergency Procedures and Disposal Plan
Immediate Actions for Exposure:
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
-
Spills: For small spills inside a fume hood, use an appropriate absorbent material (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's emergency response team.[1]
Operational Disposal Plan:
-
Segregation: All waste containing (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[1]
-
Containment: Collect all waste in a designated, clearly labeled, and sealed container. The container should specify "Halogenated Organic Waste."
-
Regulatory Compliance: Never mix incompatible waste streams.[1] Disposal must follow all institutional, local, regional, and national hazardous waste regulations.[6][13] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with this valuable but hazardous compound, fostering a culture of safety and scientific excellence in your laboratory.
References
-
Glove Compatibility - CP Lab Safety. CP Lab Safety. Available at: [Link]
-
Glove Selection Guide. Office of Environment, Health & Safety, University of California, Berkeley. Available at: [Link]
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. Available at: [Link]
-
Gloves - Tables of Properties and Resistances. Available at: [Link]
-
Fluorine Safety Information. Princeton University Environmental Health and Safety. Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety. Available at: [Link]
-
Flame Resistant PPE. Department of Chemistry and Biochemistry, The University of Arizona. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
